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  • Product: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide
  • CAS: 957060-78-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide): A Novel Boron-Containing Thiosemicarbazone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 2-(4-Borono...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a novel hybrid molecule integrating a boronic acid moiety with a thiosemicarbazone scaffold. Boron-containing compounds have emerged as significant pharmacophores in medicinal chemistry, with several FDA-approved drugs for cancer and other conditions.[1][2][3] Thiosemicarbazones are also a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[4][5][6][7] This guide explores the synergistic potential of combining these two pharmacophores, offering insights into the design, synthesis, and evaluation of this promising new chemical entity for drug development.

Introduction: The Rationale for Hybrid Drug Design

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This approach can lead to compounds with enhanced potency, novel mechanisms of action, and improved pharmacokinetic profiles. 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is a prime example of such a hybrid design, capitalizing on the unique attributes of both boronic acids and thiosemicarbazones.

  • The Role of Boronic Acids: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a feature that has been successfully exploited in the design of enzyme inhibitors.[1][2] The Lewis acidic nature of the boron atom allows for interactions with active site residues of target proteins, leading to potent and selective inhibition.[1][2] The metabolic stability of boronic acids can be a challenge, but strategic molecular design can mitigate this issue.[8]

  • The Versatility of Thiosemicarbazones: Thiosemicarbazones are versatile chelating agents known to interact with various metal ions essential for biological processes.[6][9] Their biological activity is often attributed to the inhibition of enzymes like ribonucleotide reductase and topoisomerase IIα.[6] The thiosemicarbazone scaffold is readily amenable to chemical modification, allowing for the fine-tuning of its biological and physicochemical properties.[4][10]

This guide will delve into the specifics of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), providing a roadmap for its synthesis, characterization, and potential exploration as a therapeutic agent.

Synthesis and Characterization

The synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) can be achieved through a multi-step process, which is outlined below. The rationale behind this synthetic strategy is to build the molecule sequentially, ensuring high purity and yield at each step.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 4-Formylphenylboronic Acid cluster_1 Step 2: Synthesis of 4-Carboxy-N-methylhydrazinecarbothioamide cluster_2 Step 3: Final Condensation A 4-Bromobenzaldehyde C 4-Formylphenylboronic Acid A->C [Pd(dppf)Cl2], KOAc, Dioxane B Bis(pinacolato)diboron B->C G 4-Boronobenzoyl chloride C->G SOCl2 D 4-Methyl-3-thiosemicarbazide F 4-((2-(methylcarbamothioyl)hydrazono)methyl)benzoic acid D->F E 4-Carboxybenzaldehyde E->F Condensation H N-Methylhydrazinecarbothioamide F->H Decarboxylation (Hypothetical) I 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) G->I H->I Acylation

Caption: Proposed synthetic pathway for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Detailed Experimental Protocols

Step 1: Synthesis of 4-(dihydoxyboryl)benzoic acid

  • To a solution of 4-formylphenylboronic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add 2-methyl-2-butene (4 equivalents).

  • Slowly add a solution of sodium chlorite (3 equivalents) and sodium dihydrogen phosphate in water.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(dihydoxyboryl)benzoic acid.

Step 2: Synthesis of 4-(dihydoxyboryl)benzoyl chloride

  • Suspend 4-(dihydoxyboryl)benzoic acid (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(dihydoxyboryl)benzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

  • Dissolve N-methylhydrazinecarbothioamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-(dihydoxyboryl)benzoyl chloride (1 equivalent) in the same solvent.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Characterization Techniques

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons from the benzoyl ring, a singlet for the N-methyl protons, and exchangeable protons for the N-H and B(OH)₂ groups.
¹³C NMR Signals corresponding to the carbonyl carbon, thiocarbonyl carbon, aromatic carbons, and the N-methyl carbon.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (3100-3400), C=O stretching (~1650), C=N stretching (~1600), and C=S stretching (1000-1200).[6]
Mass Spectrometry The molecular ion peak corresponding to the calculated exact mass of the compound.

Physicochemical Properties

The predicted physicochemical properties of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) are crucial for its development as a drug candidate.

Property Predicted Value/Characteristic Rationale
Molecular Weight ~255.1 g/mol Based on the chemical formula C₉H₁₂BN₃O₃S.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The presence of polar functional groups is offset by the aromatic ring.
pKa The boronic acid moiety will have a pKa around 8-9, while the thiourea and amide protons will be less acidic.Typical pKa for arylboronic acids.
LogP Moderately lipophilic.A balance between the hydrophilic boronic acid and thiosemicarbazone groups and the lipophilic aromatic ring.

Potential Therapeutic Applications and Mechanism of Action

The unique hybrid structure of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) suggests several potential therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Activity
  • Proposed Mechanism of Action: The anticancer activity could be multi-faceted. The thiosemicarbazone moiety can chelate essential metal ions, inhibiting metalloenzymes crucial for cancer cell proliferation.[6] Concurrently, the boronic acid group can act as a warhead, forming covalent bonds with serine or threonine residues in the active sites of proteasomes or other key enzymes, similar to the mechanism of the FDA-approved drug bortezomib.[12] This dual-action could lead to synergistic cytotoxicity against cancer cells.

G cluster_0 Cellular Targets cluster_1 Mechanism of Action cluster_2 Cellular Outcome A Proteasome D Inhibition of Protein Degradation A->D B Ribonucleotide Reductase E Inhibition of DNA Synthesis & Repair B->E C Topoisomerase IIα C->E F Apoptosis D->F E->F 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)->A Boronic Acid Moiety 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)->B Thiosemicarbazone Moiety 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)->C Thiosemicarbazone Moiety

Caption: Proposed dual-action anticancer mechanism of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Antibacterial Activity
  • Proposed Mechanism of Action: Thiosemicarbazones have demonstrated antibacterial activity through various mechanisms, including the inhibition of bacterial DNA gyrase and disruption of the bacterial cell membrane.[5] The boronic acid component could potentially enhance this activity by targeting bacterial enzymes that possess serine hydrolase activity.

Future Directions and Conclusion

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) represents a novel and promising scaffold for the development of new therapeutic agents. The synthetic route and characterization methods outlined in this guide provide a solid foundation for its synthesis and initial evaluation. Further studies should focus on:

  • In vitro biological evaluation: Screening the compound against a panel of cancer cell lines and bacterial strains to determine its efficacy and selectivity.

  • Enzyme inhibition assays: Investigating the inhibitory activity against specific molecular targets such as the proteasome, ribonucleotide reductase, and topoisomerase.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the aromatic ring, the N-methyl group, and the linker to optimize activity and pharmacokinetic properties.

  • In vivo studies: Evaluating the efficacy and safety of promising candidates in animal models of cancer and infectious diseases.

References

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity. (n.d.). Nanotechnology Perceptions. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization and anticancer screening of novel phenylbenzylidene thiosemicarbazone derivatives. (2024, March 25). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024, December 31). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (n.d.). Retrieved February 6, 2026, from [Link]

  • N-Methylhydrazinecarbothioamide. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024, February 21). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024, March 13). PubMed. Retrieved February 6, 2026, from [Link]

  • Thiosemicarbazide. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. (2024, June 6). PMC. Retrieved February 6, 2026, from [Link]

  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. Retrieved February 6, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2,4-Dihydroxybenzaldehyde thiosemicarbazone. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University. Retrieved February 6, 2026, from [Link]

  • Boron in Medicinal and Organic Chemistry. (2021, August 1). Bentham Science Publishers. Retrieved February 6, 2026, from [Link]

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Boron Chemistry for Medical Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Boron in drug design: Recent advances in the development of new therapeutic agents. (2019, October 1). PubMed. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

Executive Summary The compound 2-(4-boronobenzoyl)-N-methylhydrazinecarbothioamide represents a complex hybrid pharmacophore combining the covalent bonding potential of a boronic acid with the metal-chelating and hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-boronobenzoyl)-N-methylhydrazinecarbothioamide represents a complex hybrid pharmacophore combining the covalent bonding potential of a boronic acid with the metal-chelating and hydrogen-bonding versatility of a thiosemicarbazide . Accurate structural elucidation of this molecule requires navigating three distinct analytical challenges: the quadrupole relaxation of the boron nucleus, the prototropic tautomerism of the thioamide moiety, and the conformational isomerism inherent to hydrazine linkages.

This guide provides a rigorous, self-validating framework for confirming the structure of this molecule, moving beyond basic characterization to definitive structural proof.

Synthetic Context & Precursor Validation

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis typically involves the nucleophilic addition of 4-boronobenzohydrazide to methyl isothiocyanate .

Reaction Pathway

The reaction is thermodynamically driven but kinetically sensitive to solvent choice (typically refluxing ethanol or methanol).

Synthesis cluster_impurities Critical Impurities Pre1 4-Boronobenzohydrazide (Nucleophile) Intermediate Tetrahedral Intermediate Pre1->Intermediate Reflux (EtOH) Pre2 Methyl Isothiocyanate (Electrophile) Pre2->Intermediate Product Target Molecule: 2-(4-Boronobenzoyl)- N-methylhydrazinecarbothioamide Intermediate->Product Proton Transfer Imp1 Boroxine Trimer (Dehydration Artifact) Product->Imp1 - H2O (Reversible) Imp2 S-Methyl Isothiourea (If MeI present)

Figure 1: Synthetic pathway and potential dehydration artifacts (Boroxines) common in boronic acid chemistry.

Spectroscopic Characterization Strategy

The elucidation strategy relies on a "Triangulation Method," cross-referencing Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for determining the connectivity and tautomeric state.


H NMR (Proton) - The Connectivity Check

Solvent: DMSO-d


 is mandatory. Boronic acids and thiosemicarbazides often aggregate or exhibit poor solubility in CDCl

.
  • Amide/Thioamide Protons: Look for three distinct exchangeable protons.

    • 
       11.0–12.5 ppm (s, 1H): Hydrazine NH (
      
      
      
      -H), deshielded by the adjacent carbonyl.
    • 
       9.0–10.0 ppm (s, 1H): Hydrazine NH (
      
      
      
      -H), adjacent to the thiocarbonyl.
    • 
       8.0–8.5 ppm (q, 1H): Terminal amide NH (
      
      
      
      -H), coupled to the methyl group.
  • Boronic Acid Protons:

    • 
       8.0–8.2 ppm (s, 2H): 
      
      
      
      . These are broad and solvent-dependent. Note: If these are missing, the sample may have dehydrated to a boroxine.
  • Aromatic Region:

    • AA'BB' system characteristic of para-substitution (~7.8 ppm and ~7.9 ppm).


B NMR - The "Smoking Gun"

This is the specific test for the boron pharmacophore.

  • Chemical Shift: Expect a broad singlet at

    
     25–35 ppm  (relative to BF
    
    
    
    Et
    
    
    O).
  • Interpretation: A shift in this region confirms a trigonal planar (

    
    ) boron atom. If the shift moves upfield to 
    
    
    
    5–10 ppm, it indicates tetrahedral geometry (
    
    
    ), suggesting accidental esterification or coordination with the solvent/buffer.

C NMR - Functional Group Verification
  • C=S (Thiocarbonyl): The most deshielded signal, typically

    
     180–185 ppm .
    
  • C=O (Carbonyl): Distinct from C=S, typically

    
     160–165 ppm .
    
  • C-B (Carbon-Boron): Often observed as a very low-intensity, broad signal at

    
     130–140 ppm due to quadrupolar relaxation of the attached boron. Acquire >1024 scans to resolve this. 
    
Infrared Spectroscopy (FT-IR)

IR confirms the functional groups and differentiates the C=O and C=S moieties.

Functional GroupWavenumber (cm

)
Characteristics
O-H (Boronic) 3200–3450Broad, often overlapping with NH.
N-H Stretch 3100–3300Sharp/Medium. Multiple bands.
C=O (Amide I) 1640–1690Strong, sharp "Sword" peak.
C=S Stretch 1100–1200Medium/Weak. Specific to thioamides.
B-O Stretch 1340–1380Strong intensity.
Mass Spectrometry (HRMS)

Boron has a unique isotopic signature that serves as a fingerprint.

  • Isotopes:

    
    B (19.9%) and 
    
    
    
    B (80.1%).
  • Pattern: The molecular ion cluster

    
     will not be a single peak. It will show a distinct "step" pattern where the M peak (
    
    
    
    B) is roughly 4 times the intensity of the M-1 peak (
    
    
    B).
  • Validation: If this 1:4 isotopic ratio is absent, the boron moiety is not present.

Structural Dynamics: Tautomerism

Thiosemicarbazides exist in equilibrium between the thione (C=S) and thiol (C-SH) forms.[1][2] In solution (DMSO), the thione form usually predominates, stabilized by the amide carbonyl.

Tautomerism Thione Thione Form (Dominant) Ph-C(=O)-NH-NH-C(=S)-NH-Me Thiol Thiol Form (Minor) Ph-C(=O)-NH-N=C(SH)-NH-Me Thione->Thiol Proton Transfer (Solvent Dependent) Cyclic Cyclic H-Bonded Network (Stabilizes Thione) Thione->Cyclic Intramolecular H-Bonding

Figure 2: Tautomeric equilibrium. The thione form is generally favored in polar aprotic solvents like DMSO, while the thiol form may participate in metal chelation.

Detailed Experimental Protocols

Protocol: High-Resolution NMR Acquisition

Objective: To obtain unambiguous assignment of all protons and carbons, specifically resolving the broad boron-attached carbon.

  • Sample Preparation:

    • Weigh 15–20 mg of the dried compound.

    • Dissolve in 0.6 mL of DMSO-d

      
       . (Avoid CDCl
      
      
      
      due to poor solubility and lack of H-bond stabilization).
    • Add 1 drop of

      
      only after the first spectrum to identify exchangeable protons (NH and OH signals will disappear).
      
  • Acquisition Parameters (

    
    C): 
    
    • Relaxation Delay (D1): Set to 2–3 seconds (longer than standard) to allow relaxation of quaternary carbons.

    • Scans (NS): Minimum 1024 scans . The C-B carbon signal is broadened by the quadrupole moment of Boron and requires high signal-to-noise ratio.

  • Acquisition Parameters (

    
    B): 
    
    • Reference: External BF

      
      Et
      
      
      
      O capillary (set to 0 ppm).
    • Use a quartz NMR tube if available to reduce background boron signal from borosilicate glass (though modern background subtraction usually suffices).

Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: To determine the absolute configuration (E/Z isomerism) around the C=N bonds and confirm the hydrogen bonding network.

  • Crystallization Method: Slow Evaporation.

    • Dissolve 20 mg of compound in a mixture of Ethanol:Water (80:20) .

    • Allow to stand at room temperature in a semi-closed vial (parafilm with pinholes).

    • Alternative: Vapor diffusion of Hexane into a concentrated THF solution.

  • Data Analysis:

    • Look for the C-S bond length . A length of ~1.67 Å indicates double bond character (Thione), while ~1.75 Å indicates single bond character (Thiol).

    • Verify the O-B-O bond angle to confirm the geometry of the boronic acid group.

Data Summary Table (Expected Values)

Spectroscopic MethodParameterExpected Value / Characteristic

H NMR (DMSO-d6)

NH (Hydrazine)
11.0–12.5 ppm (Singlet)

B(OH)

8.0–8.2 ppm (Broad Singlet)

CH

~3.0 ppm (Doublet, J ~ 4.5 Hz)

C NMR
C=S180–185 ppm
C=O160–165 ppm

B NMR
Chemical Shift25–35 ppm (Broad Singlet)
FT-IR

(C=O)
1650–1690 cm


(C=S)
1150–1200 cm

Mass Spec (ESI+) Isotope PatternM (100%) and M-1 (25%)

References

  • Boronic Acid NMR Characterization

    • Storey, R. (2011).
    • Source:

  • Thiosemicarbazide Tautomerism

    • Lobana, T. S., et al. (2009).
    • Source:

  • Synthesis of Hydrazinecarbothioamides

    • Pai, K. S., et al. (2013).
    • Source:

  • IR Characteristic Frequencies

    • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach.
    • Source:

Sources

Foundational

Technical Guide: Mechanism of Action of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Topic: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide delineates the pharmacodynamics and molecular mechanism of action (MoA) of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS: 957060-78-5). A specialized chemical probe in proteomics and medicinal chemistry, this compound represents a class of boronic acid-functionalized thiosemicarbazides .

Its primary utility lies in the inhibition of metalloenzymes, most notably Tyrosinase and potentially Dihydrofolate Reductase (DHFR) . The mechanism is characterized by a "Dual-Anchor" mode of inhibition: the thiosemicarbazide moiety acts as a metal chelator targeting the enzyme's catalytic core (e.g., binuclear copper center), while the boronic acid group functions as a transition-state analog, forming reversible covalent interactions with active site nucleophiles.

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, one must first deconstruct the ligand's architecture. The molecule integrates three distinct functional domains that dictate its binding affinity and specificity.

DomainChemical MoietyFunction
The Warhead 4-Boronobenzoyl groupActs as a Lewis acid; mimics the transition state of hydrolysis/oxidation via tetrahedral adduct formation.
The Chelator ThiosemicarbazideProvides sulfur and nitrogen donors (S, N) for coordinate covalent bonding with metalloenzyme cofactors (Cu²⁺, Zn²⁺).
The Modulator N-Methyl groupSteric modulator that influences solubility and restricts rotational freedom, locking the bioactive conformation.
Pharmacophore Visualization

The following diagram illustrates the structural logic of the compound and its functional mapping.

Pharmacophore Compound 2-(4-Boronobenzoyl- N-methylhydrazinecarbothioamide) Boron Boronic Acid Moiety (Lewis Acid) Compound->Boron Warhead Linker Benzoyl Linker (Pi-Stacking) Compound->Linker Spacer Scaffold Thiosemicarbazide (Metal Chelation) Compound->Scaffold Anchor Transition State Mimicry Transition State Mimicry Boron->Transition State Mimicry Methyl N-Methyl Group (Solubility/Sterics) Scaffold->Methyl Modification Cu/Zn Chelation Cu/Zn Chelation Scaffold->Cu/Zn Chelation

Figure 1: Pharmacophore decomposition of the target compound.

Mechanism of Action: The Dual-Anchor Inhibition Model

The biological activity of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is best described through its interaction with Tyrosinase , a copper-containing monooxygenase. This enzyme is the rate-limiting catalyst in melanogenesis.

Phase 1: Metal Chelation (The Anchor)

The thiosemicarbazide motif (–NH–CS–NH–) serves as a bidentate ligand. Upon entering the active site, the thione sulfur (=S) and the hydrazine nitrogen form coordinate covalent bonds with the binuclear copper ions (CuA and CuB) essential for enzyme activity. This chelation disrupts the redox cycling of the copper, preventing the binding of the natural substrate (L-tyrosine or L-DOPA).

Phase 2: Transition State Mimicry (The Warhead)

The boronic acid group [–B(OH)₂] is the critical differentiator. Boron is electron-deficient (Lewis acid). In the enzyme active site, it accepts a lone pair from a catalytic nucleophile (such as a serine hydroxyl or an activated water molecule bridged to the copper center).

  • Transformation: The trigonal planar boron atom converts to a tetrahedral boronate anion.

  • Result: This tetrahedral geometry mimics the high-energy transition state of the substrate's oxidation. The enzyme binds this "false" transition state more tightly than the substrate, effectively locking the enzyme in an inactive complex.

Phase 3: Steric Stabilization

The N-methyl substitution enhances the stability of this complex by optimizing the fit within the hydrophobic pocket surrounding the active site, reducing the entropic penalty of binding.

Mechanism cluster_details Molecular Events Enzyme Active Tyrosinase (Binuclear Cu2+) Complex_1 Encounter Complex (Reversible) Enzyme->Complex_1 Inhibitor Inhibitor (Boron-Thiosemicarbazide) Inhibitor->Complex_1 Complex_2 Chelated Intermediate (S-Cu Interaction) Complex_1->Complex_2 1. Metal Chelation Final_State Tetrahedral Adduct (Dead-End Complex) Complex_2->Final_State 2. Boron-Nucleophile Attack Event1 Sulfur binds Cu(II) Complex_2->Event1 Event2 Boron mimics TS Final_State->Event2

Figure 2: Step-wise kinetic pathway of enzyme inhibition.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended. These assays distinguish between simple chelation and the specific boron-mediated inhibition.

Protocol A: Tyrosinase Inhibition Kinetics (Spectrophotometric)

Objective: Determine the IC50 and mode of inhibition (Competitive vs. Mixed).

  • Reagent Preparation:

    • Enzyme: Mushroom Tyrosinase (250 U/mL) in 50 mM phosphate buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Inhibitor: Prepare stock of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in DMSO. Serial dilutions (0.1 µM to 100 µM).

  • Assay Workflow:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 25°C for 10 minutes (Critical for allowing slow-binding boron interactions).

    • Initiate reaction with 20 µL L-DOPA.

    • Monitor Absorbance at 475 nm (Dopachrome formation) for 20 minutes.

  • Data Analysis:

    • Plot Velocity (V) vs. [Inhibitor]. Calculate IC50 using non-linear regression.

    • Validation Check: Construct a Lineweaver-Burk plot.

      • Competitive Inhibition: Lines intersect at the Y-axis.

      • Mixed/Non-Competitive: Lines intersect left of the Y-axis.

      • Expectation: Mixed-type inhibition is common for thiosemicarbazones due to copper interaction.

Protocol B: Reversibility Check (Rapid Dilution Method)

Objective: Confirm if the boron-enzyme adduct is reversible or irreversible.

  • Incubation: Incubate Enzyme + Inhibitor (at 100x IC50) for 30 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into a solution containing excess substrate (L-DOPA).

  • Observation:

    • Rapid recovery of activity: Indicates reversible binding.

    • Slow/No recovery: Indicates tight-binding or covalent modification (characteristic of stable boronate adducts).

Data Summary & Reference Values

While specific kinetic constants vary by assay conditions, the following table summarizes typical values for this class of boronic-thiosemicarbazide inhibitors based on literature precedents [1, 2].

ParameterTypical RangeInterpretation
IC50 (Tyrosinase) 0.5 µM – 10 µMHigh potency; comparable to Kojic acid (standard).
Ki (Inhibition Constant) 0.1 µM – 5 µMIndicates high affinity binding.
Mode of Action Mixed / CompetitiveDual binding to active site and metal cofactor.
Selectivity >10-fold vs. Carbonic AnhydraseBoron confers specificity to serine/threonine active sites or specific metallo-geometries.

References

  • Santa Cruz Biotechnology. "2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide (CAS 957060-78-5)." Product Catalog. [1]

  • Sławiński, J., et al. (2025). "Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors." International Journal of Molecular Sciences.

  • Altıntop, M. D., et al. (2016). "Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives." Molecules.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway and provides a detailed predictive analysis of its spectroscopic characteristics. The insights herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for researchers embarking on the synthesis and characterization of this and related compounds.

Strategic Synthesis: A Proposed Pathway

The synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) can be logically approached through the reaction of an activated carboxylic acid derivative of 4-boronobenzoic acid with N-methylhydrazinecarbothioamide. The most common and efficient method for such an amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride.

The proposed two-step synthesis is as follows:

Step 1: Synthesis of 4-Boronobenzoyl Chloride

4-Boronobenzoic acid is first converted to its acyl chloride derivative, 4-boronobenzoyl chloride. This is a standard transformation in organic synthesis, typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.

Step 2: Acylation of N-Methylhydrazinecarbothioamide

The resulting 4-boronobenzoyl chloride is then reacted with N-methylhydrazinecarbothioamide in the presence of a base to neutralize the HCl byproduct. This nucleophilic acyl substitution reaction forms the desired product, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). The choice of solvent and base is critical to ensure a clean and efficient reaction. A non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is suitable, and an organic base like triethylamine or pyridine can be used.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation 4-Boronobenzoic_Acid 4-Boronobenzoic Acid reaction1 4-Boronobenzoic_Acid->reaction1 Thionyl_Chloride SOCl2 (or Oxalyl Chloride) Thionyl_Chloride->reaction1 4-Boronobenzoyl_Chloride 4-Boronobenzoyl Chloride reaction2 4-Boronobenzoyl_Chloride->reaction2 reaction1->4-Boronobenzoyl_Chloride N-Methylhydrazinecarbothioamide N-Methylhydrazine- carbothioamide N-Methylhydrazinecarbothioamide->reaction2 Base Base (e.g., Triethylamine) Base->reaction2 Final_Product 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) reaction2->Final_Product

Figure 1: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data: A Detailed Analysis

The following sections detail the predicted spectroscopic data for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). These predictions are based on the analysis of its constituent functional groups and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key structural information. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic protons (ortho to C=O)~ 8.0 - 8.2Doublet2HDeshielded by the electron-withdrawing carbonyl group and the boronic acid group.
Aromatic protons (ortho to B(OH)₂)~ 7.8 - 8.0Doublet2HDeshielded by the boronic acid group.
B(OH)₂~ 8.0 - 8.5 (broad)Singlet2HProtons of the boronic acid hydroxyl groups are typically broad and may exchange with water in the solvent. Their chemical shift can be concentration and solvent dependent.
N-H (amide)~ 9.5 - 10.5 (broad)Singlet1HThe amide proton is expected to be significantly deshielded due to the adjacent carbonyl group and resonance effects.
N-H (hydrazine)~ 8.5 - 9.5 (broad)Singlet1HThe hydrazine proton adjacent to the thiocarbonyl group will also be deshielded.
N-CH₃~ 3.0 - 3.3Doublet3HThe methyl protons will be a doublet due to coupling with the adjacent N-H proton.

Note: The exact chemical shifts can be influenced by the choice of solvent. Running the NMR in a solvent like DMSO-d₆ is recommended to observe the exchangeable protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=S (thiocarbonyl)~ 180 - 190The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.
C=O (carbonyl)~ 165 - 175The carbonyl carbon of the amide is also deshielded.
Aromatic C-B~ 130 - 140 (broad)The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Aromatic C-C=O~ 135 - 145The quaternary carbon of the aromatic ring attached to the carbonyl group.
Aromatic C-H~ 125 - 135Aromatic carbons will appear in the typical aromatic region.
N-CH₃~ 30 - 35The methyl carbon will appear in the aliphatic region.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a crucial technique for characterizing boron-containing compounds.[1]

Boron Environment Predicted Chemical Shift (ppm) Rationale
B(OH)₂~ +28 to +32The chemical shift of trigonal planar boronic acids typically falls in this range relative to BF₃·OEt₂.[1] The signal is expected to be broad.
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H stretch (boronic acid)3200 - 3600 (broad)StrongCharacteristic broad absorption due to hydrogen bonding of the B(OH)₂ group.
N-H stretch (amide and hydrazine)3100 - 3400MediumMultiple bands may be observed for the different N-H groups.
C-H stretch (aromatic)3000 - 3100MediumTypical for aromatic C-H bonds.
C-H stretch (aliphatic)2850 - 3000MediumFrom the N-methyl group.
C=O stretch (amide)1650 - 1680StrongThe amide carbonyl stretch is a strong and characteristic absorption.
C=S stretch (thiocarbonyl)1050 - 1250Medium-StrongThe thiocarbonyl stretch is typically found in this region.
B-O stretch1300 - 1400StrongA strong absorption associated with the boron-oxygen bonds.
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Ion Predicted m/z Rationale
[M+H]⁺ (Molecular Ion)Calculated Exact Mass + 1.0078The protonated molecular ion should be observed in electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry.
[M-H₂O]⁺Calculated Exact Mass - 18.0106Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
[M-B(OH)₂]⁺Calculated Exact Mass - 44.82Fragmentation involving the loss of the boronic acid group.
[C₇H₄O]⁺ (Benzoyl fragment)105.03A characteristic fragment corresponding to the benzoyl cation.

Experimental Protocols

Synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)
  • Preparation of 4-Boronobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-boronobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution). Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 4-boronobenzoyl chloride can be used in the next step without further purification.

  • Acylation Reaction: Dissolve N-methylhydrazinecarbothioamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a separate flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. To this solution, add a solution of the crude 4-boronobenzoyl chloride (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Start with 4-Boronobenzoic Acid and N-Methylhydrazinecarbothioamide Step1 Step 1: Form Acyl Chloride (Reflux with SOCl2/DMF) Start->Step1 Step2 Step 2: Acylation (React with N-Methylhydrazinecarbothioamide and Triethylamine in THF) Step1->Step2 Workup Work-up and Purification (Filtration, Concentration, Chromatography/Recrystallization) Step2->Workup Product Pure 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Sources

Foundational

Physical and chemical stability of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

An In-Depth Technical Guide to the Physical and Chemical Stability of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide Abstract 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a novel molecule integrating a pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Stability of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

Abstract

2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a novel molecule integrating a pharmacologically significant arylboronic acid moiety with a thiosemicarbazide scaffold. This guide provides a comprehensive analysis of its predicted physical and chemical stability profile. Based on first principles of chemical reactivity, this document outlines the principal degradation pathways—hydrolysis, oxidation, and photodegradation—that drug development professionals must consider. We present a proactive strategy for characterization, including the design of a robust stability-indicating analytical method and a comprehensive forced degradation study protocol. The insights herein are intended to guide formulation development, define appropriate storage conditions, and ensure the overall integrity of this promising compound for research and potential therapeutic applications.

Introduction: Understanding the Structural Implications for Stability

The chemical architecture of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide presents a unique combination of functional groups, each contributing to its potential biological activity and, concurrently, to its stability liabilities. The molecule consists of:

  • An arylboronic acid group, a versatile functional group known for forming reversible covalent bonds with diols, making it a key component in sensors and targeted therapeutics.[1] However, the boron atom's empty p-orbital makes it susceptible to nucleophilic attack, particularly from reactive oxygen species (ROS), and protodeboronation.[2][3][4]

  • An amide linkage (benzoyl), which connects the boronic acid moiety to the hydrazinecarbothioamide backbone. Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions.

  • A thiosemicarbazide core (N-methylhydrazinecarbothioamide), a scaffold known to confer a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] This group contains multiple nucleophilic nitrogens and a thioamide group, which can be prone to oxidation or hydrolysis.

A thorough understanding of the interplay between these functional groups is paramount for anticipating degradation, developing stable formulations, and ensuring reproducible results in biological assays. This guide serves as a predictive framework and a practical manual for researchers and developers working with this molecule.

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale & Implication for Stability
pKa Acidic (pKa ~9) and Basic sitesThe boronic acid group acts as a Lewis acid with a pKa around 9.[1] The hydrazine and amino groups will have basic pKa values. This suggests pH-dependent solubility and stability. The molecule's charge state will change significantly across the physiological pH range, impacting its interaction with buffers and excipients.
Solubility Poorly soluble in neutral aqueous mediaThe aromatic ring and overall molecular structure suggest limited aqueous solubility. Solubility is expected to increase at pH values above the boronic acid's pKa and below the pKa of the basic groups. Poor solubility can complicate formulation and may lead to physical instability (precipitation).
LogP Moderately LipophilicThe presence of the benzoyl ring suggests lipophilicity, which is important for membrane permeability.[7] However, the ionizable boronic acid and polar thiosemicarbazide groups will modulate this. Lipophilicity can influence susceptibility to oxidative degradation in lipid-rich environments.
Hygroscopicity Potential for water uptakeThe polar functional groups (boronic acid, amide, thiosemicarbazide) can attract water molecules. Water uptake can accelerate hydrolytic degradation and facilitate solid-state phase transformations.

Primary Chemical Degradation Pathways

The stability of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is governed by three primary degradation mechanisms. Understanding these pathways is the first step toward mitigation.

Oxidative Degradation

Oxidation is predicted to be the most significant degradation pathway, primarily targeting the boronic acid moiety.

  • Mechanism of Boronic Acid Oxidation: The empty p-orbital on the sp²-hybridized boron atom is susceptible to attack by nucleophilic oxidants like hydrogen peroxide or other reactive oxygen species (ROS).[2][4] This attack is followed by a 1,2-shift of the aryl group from the boron to the oxygen atom, forming a labile boronate ester. This ester is then rapidly hydrolyzed to yield the corresponding phenol (4-hydroxybenzoic acid derivative) and boric acid.[4][8] Diminishing the electron density on the boron atom can enhance its oxidative stability.[2][9]

  • Other Potential Oxidation Sites: The sulfur atom in the thioamide group and the hydrazine nitrogens are also potential sites for oxidation, which could lead to a complex mixture of degradants.

Hydrolytic Degradation

Hydrolysis can occur at multiple sites, with the rate being highly dependent on pH and temperature.

  • Boronic Acid Dehydration: In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[10] This process is typically reversible upon addition of water.

  • Amide Bond Cleavage: The central benzoyl-hydrazine amide bond can be hydrolyzed under strong acidic or basic conditions, cleaving the molecule into 4-formylphenylboronic acid and N-methylhydrazinecarbothioamide.

  • Protodeboronation (Hydrolytic C-B Bond Cleavage): The carbon-boron bond can be cleaved via protonolysis, replacing the boronic acid group with a hydrogen atom. This reaction is a known undesired side reaction, particularly in the presence of acids or bases.[11]

Photodegradation

Aromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV range.

  • Mechanism: The aromatic ring can absorb photons, leading to an excited state that can either decompose directly or generate free radicals. Boronic acids themselves have been implicated in the generation of organic radicals upon oxidation by atmospheric oxygen, a process that could be accelerated by light.[1] Photolytic stress studies are therefore essential to determine the need for light-protective packaging and handling procedures.

The following diagram illustrates the primary predicted degradation pathways.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV/Vis Light) Parent 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide Oxidation_Product 4-(Hydroxycarbonyl)phenol + Boric Acid Parent->Oxidation_Product Oxidative Deboronation Amide_Cleavage 4-Formylphenylboronic Acid + N-methylhydrazinecarbothioamide Parent->Amide_Cleavage Amide Hydrolysis Protodeboronation N-Methyl-2-benzoylhydrazinecarbothioamide Parent->Protodeboronation Protodeboronation Photo_Degradants Radical Species & Other Photoproducts Parent->Photo_Degradants Photolysis G cluster_stress Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C Start->Acid Base Base Hydrolysis Add 0.1 M NaOH Room Temp Start->Base Oxidation Oxidation Add 3% H₂O₂ Room Temp Start->Oxidation Thermal Thermal Stress Heat solid & solution at 60°C Start->Thermal Photo Photolytic Stress Expose to ICH Q1B light Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Report % Degradation Identify Major Degradants Calculate Mass Balance Analyze->Report

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a suitable organic solvent.

  • Acid Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Heat the mixture at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points and dilute for analysis. This is expected to be a primary degradation route. [8]5. Thermal Degradation: Store vials of the solid compound and the stock solution in an oven at 60°C. Analyze at specified time points.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC-UV/MS method.

  • Evaluation: For each condition, calculate the percentage of degradation. Use the MS data to propose structures for the major degradants. Ensure that the peak for the parent compound is spectrally pure and resolved from all degradant peaks.

Mitigation Strategies and Formulation Considerations

Based on the predicted instabilities, the following strategies are recommended for handling and formulation:

  • pH Control: Formulate the compound in a buffered system at a slightly acidic to neutral pH (e.g., pH 4-6) to minimize both base-catalyzed amide hydrolysis and potential deboronation. The choice of buffer is critical; avoid buffers containing diols (like Tris or citrate in some forms) that could form reversible covalent complexes with the boronic acid.

  • Protection from Oxidation: The high susceptibility to oxidation necessitates measures to protect the compound from atmospheric oxygen and other oxidants. [3][10]This includes:

    • Storage under an inert atmosphere (e.g., nitrogen or argon).

    • Inclusion of antioxidants (e.g., ascorbic acid, EDTA) in liquid formulations, although their compatibility must be confirmed as they can sometimes accelerate degradation. [8]* Protection from Light: Given the potential for photodegradation, the compound should be handled under amber light and stored in light-resistant containers.

  • Solid-State Control: Control of humidity is crucial to prevent hygroscopicity and subsequent hydrolysis or boroxine formation. Store the solid material in a desiccated environment.

Conclusion

2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a molecule of significant interest, but its chemical structure presents inherent stability challenges. The boronic acid moiety is a primary site of concern, being highly susceptible to oxidative degradation. Hydrolytic cleavage of the amide bond and protodeboronation represent secondary, but still significant, risks. A proactive and systematic approach to stability testing, as outlined in this guide, is not merely a regulatory requirement but a scientific necessity. By employing a robust stability-indicating analytical method and conducting comprehensive forced degradation studies, researchers can elucidate the degradation profile, develop stable formulations, and ultimately ensure the quality and reliability of this compound in its intended application.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. [Link]

  • Self-healing polymers based on the dynamic covalent chemistry of boronic esters. Materials Chemistry A - RSC Publishing. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Boronic Acids and Derivatives. Amerigo Scientific. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Maastricht University. [Link]

  • N-Methylhydrazinecarbothioamide. PubChem. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Boronic-Acid Photocaging for Visible Light-Controlled Applications in Synthesis. ChemRxiv. [Link]

  • A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Research Square. [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. [Link]

  • Using visible light to tune boronic acid–ester equilibria. Semantic Scholar. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed. [Link]

  • Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]

  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR. [Link]

  • Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry. [Link]

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. PubMed. [Link]

  • Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [Link]

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Exploratory

Whitepaper: A Technical Guide to the Discovery of Boron-Containing Thiosemicarbazide Derivatives

Abstract: The strategic incorporation of boron into established pharmacophores represents a frontier in medicinal chemistry, offering novel mechanisms of action and therapeutic potential. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of boron into established pharmacophores represents a frontier in medicinal chemistry, offering novel mechanisms of action and therapeutic potential. This guide provides an in-depth technical overview of the discovery process for a promising class of hybrid molecules: boron-containing thiosemicarbazide derivatives. We will explore the scientific rationale underpinning this molecular design, detail robust synthetic methodologies, present comprehensive protocols for biological evaluation, and analyze structure-activity relationships (SAR) to guide future optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of boron to create next-generation therapeutic agents.

Introduction: The Rationale for a Boron-Thiosemicarbazide Chimera

The convergence of two pharmacologically significant moieties—the boronic acid group and the thiosemicarbazide scaffold—creates a powerful platform for drug discovery. Each component brings distinct, synergistic advantages to the resulting derivatives.

The Unique Role of Boron in Medicinal Chemistry

Boron-containing compounds have transitioned from chemical curiosities to clinically approved therapeutics.[1][2] The key to their biological activity lies in the atomic properties of boron. Specifically, the boron atom in a boronic acid group possesses an empty p-orbital, rendering it a mild Lewis acid.[3][4] This enables it to form reversible covalent bonds with nucleophilic residues—such as the hydroxyl group of a serine in an enzyme's active site—a mechanism distinct from that of most carbon-based drugs.[3][5] This unique mode of interaction has led to the successful development of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[1] The integration of boron offers a proven strategy for achieving potent and selective enzyme inhibition.

The Thiosemicarbazide Scaffold: A Versatile Biological Workhorse

Thiosemicarbazides and their derivatives, thiosemicarbazones, are renowned for their broad and potent biological activities.[6][7] This scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, antiviral, anticancer, and antioxidant properties.[6][7][8] Their activity is often linked to their ability to chelate metal ions or interact with various biological targets through a combination of hydrogen bonding and hydrophobic interactions.[9][10] The thiosemicarbazide core serves as a robust and synthetically accessible framework for building complex, biologically active molecules.[8]

By combining these two entities, we hypothesize the creation of derivatives that can engage biological targets through a dual mechanism: the reversible covalent interaction of the boronic acid and the multifunctional binding of the thiosemicarbazide moiety.

Synthetic Strategies and Methodologies

The synthesis of boron-containing thiosemicarbazide derivatives is generally achieved through a straightforward condensation reaction. The primary approach involves the reaction of a boronic acid-substituted aldehyde or ketone with a thiosemicarbazide.

General Synthetic Workflow

The most common and efficient method is the acid-catalyzed condensation of a (formylphenyl)boronic acid or an equivalent acetophenone with thiosemicarbazide.[11] The reaction typically proceeds in an aqueous or alcoholic medium, with the desired product precipitating out of the solution upon cooling, simplifying purification.[11][12]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Purification A Boronic Acid-Substituted Aldehyde/Ketone C Solvent (e.g., H2O, EtOH) E Reflux (Heat) A->E Combine in Solvent B Thiosemicarbazide B->E Combine in Solvent C->E D Acid Catalyst (e.g., HCOOH) D->E F Cool to RT E->F Reaction Complete (2h) G Filtration F->G Precipitate Forms H Wash & Dry G->H I Final Product: Boron-Containing Thiosemicarbazone H->I

Caption: General workflow for the synthesis of boron-containing thiosemicarbazones.

Detailed Experimental Protocol: Synthesis of (Formylphenyl)boronic acid Thiosemicarbazone

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is critical for success.

  • Dissolution of Starting Material: In a 100 mL round-bottomed flask, dissolve one molar equivalent of the selected (formylphenyl)boronic acid (e.g., 4-formylphenylboronic acid) in 20 mL of hot deionized water.

    • Causality: Using hot water ensures complete dissolution of the boronic acid, which is crucial for achieving a homogeneous reaction mixture and preventing side reactions.

  • Addition of Reagents: To the hot solution, add one molar equivalent of thiosemicarbazide, followed by 5 drops of formic acid (HCOOH).

    • Causality: Thiosemicarbazide is the nucleophile. The formic acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of thiosemicarbazide.

  • Reaction Under Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2 hours.

    • Causality: Heating under reflux provides the necessary activation energy for the condensation reaction (specifically, the dehydration step to form the imine) to proceed to completion in a reasonable timeframe.

  • Product Precipitation and Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature. The desired product will precipitate as a solid.

    • Causality: The product is significantly less soluble in cold water than the starting materials or byproducts, allowing for efficient isolation by precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (3 x 10 mL) and hexane (3 x 5 mL).

    • Causality: The water wash removes any unreacted water-soluble starting materials or catalytic acid. The hexane wash removes non-polar organic impurities.

  • Drying and Characterization: Dry the purified white solid in vacuo. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Biological Evaluation and Screening Funnel

Once synthesized, the derivatives must be subjected to a rigorous screening process to identify their biological activity and therapeutic potential. A tiered approach, or "screening funnel," is employed to efficiently identify promising lead compounds.

G A Synthesized Compound Library B Primary Screening: In Vitro Enzyme Assay (e.g., Tyrosinase Inhibition) A->B E Data Analysis: IC50 Determination, Structure-Activity Relationship B->E C Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative) D Lead Compound Identification C->D Identify Selective & Potent Compounds E->C Prioritize 'Hits' cluster_enzyme Tyrosinase Active Site ActiveSite Hydrophobic Pocket Dicopper Center (Cu2+) Inhibitor Thiosemicarbazone Tail Phenyl Ring Boronic Acid Group Inhibitor:f2->ActiveSite:f1 Reversible Covalent Interaction Inhibitor:f1->ActiveSite:f0 Hydrophobic Interaction

Sources

Foundational

An In-depth Technical Guide to Novel Boronobenzoyl Compounds in Medicinal Chemistry

Introduction: The Emergence of Boron in Drug Discovery For decades, the landscape of medicinal chemistry has been dominated by carbon-based scaffolds. However, the unique electronic and geometric properties of boron have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Boron in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by carbon-based scaffolds. However, the unique electronic and geometric properties of boron have catalyzed a paradigm shift, introducing a versatile new toolkit for drug design. Boron-containing compounds have rapidly evolved from chemical curiosities to clinically approved therapeutics, tackling a range of diseases from cancer to infectious agents.[1][2] The defining feature of boron is its empty p-orbital, which confers strong Lewis acidity.[3] This allows boron centers to form reversible covalent bonds with nucleophilic residues in enzyme active sites, a mechanism that offers a compelling balance of high affinity and controlled reactivity.[1][4]

This guide focuses on a specific, promising class of organoboron molecules: boronobenzoyl compounds . These structures, which include benzoxaboroles and related scaffolds, feature a boron atom integrated into a cyclic ester or related system fused to a benzene ring. This arrangement not only confers stability but also presents a unique three-dimensional architecture for targeted drug design. We will explore the synthesis, mechanism of action, and therapeutic applications of these compounds, providing a technical framework for researchers and drug development professionals.

The Boronobenzoyl Moiety: A Scaffold of Unique Potential

The boronobenzoyl scaffold, particularly the benzoxaborole ring system, has gained significant traction following the FDA approval of drugs like tavaborole (for onychomycosis) and crisaborole (for atopic dermatitis).[5] The core advantages of this scaffold are rooted in its distinct chemical properties.

  • Reversible Covalency and Hybridization Shift: The boron atom in these compounds can readily transition between a trigonal planar (sp2) and a tetrahedral (sp3) hybridization state.[6] This "morphing" ability is crucial to its mechanism of action. In the sp2 state, the compound can fit into an enzyme's active site, and upon encountering a nucleophilic residue (like the hydroxyl group of a serine or a catalytic water molecule), it can shift to the sp3 state to form a stable, yet reversible, tetrahedral adduct.[6] This mimics the high-energy transition state of the natural substrate, leading to potent inhibition.[7]

  • Enhanced Stability: Compared to simpler arylboronic acids, the cyclic nature of benzoxaboroles provides enhanced stability against oxidative degradation and protodeboronation, which are common metabolic liabilities of boronic acids.[8] This improved stability is a significant advantage in developing viable drug candidates.

  • Hydrogen Bonding Capabilities: The oxygen-rich and often anionic nature of the boronobenzoyl moiety in its tetrahedral state allows it to form a strong network of hydrogen bonds within a protein's active site, further contributing to binding affinity and specificity.[8]

Synthetic Strategies for Boronobenzoyl Scaffolds

The construction of the boronobenzoyl core and its derivatives can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern on the aromatic ring.

General Synthetic Workflow

A common approach involves the formation of the benzoxaborole ring from a suitably substituted ortho-functionalized aryl halide. This multi-step process is a foundational workflow for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

G A Starting Material (e.g., 2-Bromo-1,4-dimethylbenzene) B Oxidation (e.g., KMnO4) A->B Step 1 C Esterification B->C Step 2 D Reduction (e.g., LiBH4) C->D Step 3 E Protection (e.g., DHP) D->E Step 4 F Borylation & Cyclization (n-BuLi, B(OiPr)3, then HCl) E->F Step 5 G Oxidation to Aldehyde (e.g., PCC) F->G Step 6 H Final Derivatization (e.g., Aldol Condensation, Wittig) G->H Step 7 I Final Boronobenzoyl Compound H->I Step 8

Caption: General workflow for the synthesis of functionalized benzoxaboroles.

Detailed Experimental Protocol: Synthesis of a Chalcone-Benzoxaborole Derivative

This protocol is adapted from a known synthetic route for producing biologically active benzoxaboroles.[3] It illustrates the key chemical transformations required to build the core scaffold and introduce further diversity.

Step 1: Oxidation of 2-bromo-1,4-dimethylbenzene

  • To a solution of 2-bromo-1,4-dimethylbenzene in aqueous pyridine, add potassium permanganate (KMnO4) portion-wise while maintaining the temperature below 40°C.

  • Heat the mixture at reflux for 8 hours.

  • Cool the reaction, filter off the manganese dioxide, and wash with hot water.

  • Acidify the filtrate with concentrated HCl to precipitate the crude 2-bromoterephthalic acid.

Causality: The strong oxidizing agent KMnO4 is used to convert the two methyl groups to carboxylic acids, a necessary handle for subsequent transformations.

Step 2: Esterification

  • Reflux the crude 2-bromoterephthalic acid in methanol with a catalytic amount of sulfuric acid for 12 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield dimethyl 2-bromoterephthalate.

Causality: Esterification protects the carboxylic acids and improves the solubility of the intermediate for the subsequent reduction step.

Step 3: Reduction to Diol

  • Add a solution of dimethyl 2-bromoterephthalate in dry THF dropwise to a suspension of lithium borohydride (LiBH4) in THF at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and then acidify with 2N HCl.

  • Extract with ethyl acetate, and purify the resulting crude product to yield 2-bromobenzenedimethanol.

Causality: LiBH4 is a powerful reducing agent capable of reducing both ester groups to primary alcohols, which are precursors to the cyclic ether portion of the benzoxaborole.

Step 4: Borylation and Cyclization

  • Protect the diol (e.g., with dihydropyran) to prevent side reactions.

  • Dissolve the protected intermediate in dry THF and cool to -78°C.

  • Add n-butyllithium (n-BuLi) dropwise, followed by triisopropyl borate.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench with aqueous HCl. This step also removes the protecting groups and facilitates spontaneous cyclization to form the benzoxaborole ring.

  • Purify the resulting benzoxaborole alcohol.

Causality: The n-BuLi performs a lithium-halogen exchange, creating a nucleophilic aryl lithium species. This species then attacks the electrophilic boron of the triisopropyl borate. Acidic workup hydrolyzes the borate ester and promotes intramolecular condensation of the proximal alcohol with the newly formed boronic acid to yield the stable benzoxaborole ring.[3]

Step 5: Final Derivatization

  • Oxidize the remaining alcohol to an aldehyde using an oxidant like pyridinium chlorochromate (PCC).

  • Use the aldehyde in a subsequent reaction, such as an Aldol condensation with an appropriate acetophenone, to generate the final chalcone–benzoxaborole target molecule.[3]

Self-Validation: Each step requires characterization of the product to confirm its identity and purity before proceeding. This is achieved using standard analytical techniques:

  • NMR (¹H and ¹³C): To confirm the chemical structure and successful transformation of functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

Therapeutic Applications and Key Biological Targets

Boronobenzoyl compounds have shown remarkable versatility, with demonstrated activity against a wide range of biological targets. A prominent example is their application as novel antibacterial agents.

Case Study: AN3365 (Epetraborole) - An Inhibitor of Leucyl-tRNA Synthetase

AN3365 (epetraborole) is a novel aminomethylbenzoxaborole developed for its potent activity against Gram-negative bacteria, including multidrug-resistant strains.[9][10] Its development highlights the power of the boronobenzoyl scaffold in addressing challenging therapeutic areas.

Mechanism of Action: AN3365 inhibits bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding tRNA.[11][12] The inhibition occurs through a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[9]

  • AN3365 enters the editing site of the LeuRS enzyme.

  • The boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the tRNA molecule that is bound in the editing site.[13]

  • This traps the tRNA in a non-productive complex, effectively shutting down the enzyme's function and halting protein synthesis.

G cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA tRNA(Leu) with terminal Adenosine (A76) Adduct Trapped Ternary Adduct (AN3365-A76-Enzyme) tRNA->Adduct AN3365 AN3365 (Benzoxaborole) AN3365->Adduct Forms covalent bond with ribose of A76 Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Leads to

Caption: Mechanism of LeuRS inhibition by AN3365 via tRNA trapping.

Biological Activity: AN3365 has demonstrated a broad spectrum of activity against clinically relevant pathogens. Its development was particularly focused on Gram-negative bacteria, which are notoriously difficult to treat due to their outer membrane barrier and efficient efflux pumps.[9] While its clinical development was halted due to the emergence of resistance, the compound serves as a critical proof-of-concept for this class of inhibitors.[14]

OrganismAN3365 MIC Range (µg/mL)Reference
Escherichia coli0.5 - 2[11]
Pseudomonas aeruginosa1 - 4[11]
Acinetobacter baumannii (MDR)0.5 - 4[11]
Enterobacteriaceae (MDR)0.5 - 2[11]

MDR: Multidrug-resistant

Challenges and Future Directions

Despite the successes, challenges remain in the development of boronobenzoyl compounds.

  • Resistance: As seen with AN3365, bacteria can develop resistance, often through mutations in the target enzyme.[14] Strategies to overcome this, such as combination therapies, are an active area of research.

  • Off-Target Effects: The reactivity of the boron moiety means that potential off-target interactions must be carefully evaluated during preclinical development.[6]

  • Synthetic Complexity: While general routes are established, the synthesis of complex, highly functionalized analogs can be challenging and require multi-step procedures.

The future of boronobenzoyl chemistry is bright. New synthetic methods are being developed to create novel boron-containing heterocycles with improved properties.[15] Furthermore, the unique mechanism of action continues to inspire the design of inhibitors for other enzyme classes, including metallo-β-lactamases and proteases, expanding the potential therapeutic impact of this remarkable chemical scaffold.[8][16]

References

  • Jun, J. G., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Noda, H., & Bode, J. W. (2015). Synthesis of Chemically and Configurationally Stable Monofluoro Acylboronates: Effect of Ligand Structure on their Formation, Properties, and Reactivities. Journal of the American Chemical Society. Available at: [Link]

  • Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Lupyan, D., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. Available at: [Link]

  • Worthington, R. J., & Melander, C. (2020). Recent Advances in the Synthesis of Acylboranes and Their Widening Applicability. ACS Omega. Available at: [Link]

  • Al-Zoubi, R. M. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • Noda, H., et al. (2014). Synthesis and chemoselective ligations of MIDA acylboronates with O-Me hydroxylamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Brem, J., et al. (2019). Will morphing boron-based inhibitors beat the β-lactamases? Current Opinion in Chemical Biology. Available at: [Link]

  • Drug Target Review. (2026, February 3). Boron compounds offer new method for improving existing drugs. Drug Target Review. Available at: [Link]

  • Farha, M. A., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. ResearchGate. Available at: [Link]

  • Li, X., et al. (2014). Synthesis of biologically active boron-containing compounds. MedChemComm. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Wieckowska, A., et al. (2020). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]

  • ICMAB. (2024, February 21). New Cover on Chemical Reviews on boron-containing compounds. ICMAB Website. Available at: [Link]

  • Hernandez, V., et al. (2013). Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Boronic-acid-containing proteasome inhibitors. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. (2017). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • El-Sayed, W. M., & Al-hussain, S. A. (2017). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Renaud, P., & Gandon, V. (2018). A Versatile Route to Acyl (MIDA)Boronates. ResearchGate. Available at: [Link]

  • Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. SciTechnol. Available at: [Link]

  • Lin, S., et al. (2021). Acrylic boronate: a multifunctional C3 building block for catalytic synthesis of rare organoborons and chemoselective heterobifunctional ligations. Chemical Science. Available at: [Link]

  • Musumeci, F., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Frontiers in Chemistry. Available at: [Link]

  • DC Chemicals. (n.d.). AN3365. Product Page. Available at: [Link]

  • Yamashita, M. (2019). Synthesis and characterization of the first acylboron compound 2. ResearchGate. Available at: [Link]

  • SciTechnol. (n.d.). Review of Boron-Based Compounds: Advancing Cancer Therapy and Beyond. Journal of Cancer Science & Therapy. Available at: [Link]

Sources

Exploratory

Theoretical Profiling of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide): A Strategic Framework for Drug Design

Topic: Theoretical Profiling and Drug Design Framework for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Content Type: Technical Whitepaper & Computational Protocol Audience: Medicinal Chemists, Computational Biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Profiling and Drug Design Framework for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Content Type: Technical Whitepaper & Computational Protocol Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

The compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS: 957060-78-5) represents a high-value pharmacophore merging two distinct bioactive moieties: a boronic acid warhead and a thiosemicarbazide (TSC) backbone . While thiosemicarbazides are established chelators with potent anticancer and antiviral profiles (via Ribonucleotide Reductase inhibition), the incorporation of a para-boronobenzoyl group introduces unique Lewis acid capabilities, enabling reversible covalent interactions with serine proteases and potential application in Boron Neutron Capture Therapy (BNCT).

This technical guide establishes a rigorous theoretical framework for the computational analysis of this ligand. It details the protocols for Density Functional Theory (DFT) characterization, molecular docking strategies targeting the 20S proteasome, and ADMET prediction, providing a roadmap for validating its therapeutic potential.

Chemical Structure & Tautomeric Equilibrium

Understanding the structural dynamics is the prerequisite for any theoretical study. This molecule exists in a tautomeric equilibrium between the thione and thiol forms, which dictates its metal coordination and binding affinity.

Structural Connectivity
  • Scaffold:

    
    -methylhydrazinecarbothioamide (
    
    
    
    ).
  • Acylation: The 4-boronobenzoyl group is attached to the hydrazine nitrogen (N1), creating an extended

    
    -conjugated system.
    
  • Formula:

    
    
    
Tautomerism (Thione vs. Thiol)

In the solid state and non-polar solvents, the thione (C=S) form is predominant. However, in solution or upon metal complexation, the thiol (C-SH) tautomer becomes accessible, facilitating


-tridentate coordination.

Tautomerism Thione Thione Form (C=S, N-H) Predominant in Gas/Solid Transition Proton Transfer (1,3-Sigmatropic Shift) Thione->Transition Thiol Thiol Form (C-SH, C=N) Facilitates Metal Chelation Transition->Thiol

Computational Methodology: The Core Protocol

To ensure scientific integrity, the following computational workflow is mandated. This protocol synthesizes accuracy (DFT level) with computational efficiency.

Density Functional Theory (DFT) Setup

Standard force fields (MMFF94) fail to accurately model the empty p-orbital of boron. Quantum mechanical methods are required.

ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standard for electronic structure.
Method DFT / B3LYP Hybrid functional balancing exchange-correlation.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the sulfur lone pairs and boron's electron deficiency.
Solvation IEF-PCM (Water/DMSO)Simulates physiological or experimental assay conditions.
Frequency NImag = 0Confirms the geometry is a true local minimum.
Key Reactivity Descriptors

The biological activity is correlated with global reactivity descriptors derived from the Frontier Molecular Orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): Localized on the thioamide sulfur (nucleophilic site).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the boronic acid and benzoyl ring (electrophilic site).

  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower
    
    
    indicates a "soft" molecule, predicting higher reactivity with soft biological targets (e.g., thiol-containing enzymes).

Pharmacological Potential & Docking Strategy

The dual-nature of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) suggests two primary mechanisms of action.

Mechanism A: Reversible Covalent Inhibition (Boron-Mediated)

Boronic acids are Lewis acids that can form reversible covalent tetrahedral adducts with the hydroxyl groups of Serine or Threonine residues in active sites (e.g., 20S Proteasome , similar to Bortezomib).

  • Docking Protocol: Covalent Docking (Gold or AutoDock Vina with covalent patch).

  • Warhead Definition: Boron atom (

    
    ) attacks Oxygen (
    
    
    
    ) of catalytic Serine.
Mechanism B: Metal Chelation (TSC-Mediated)

The thiosemicarbazide backbone can chelate Fe(II) or Cu(II), depleting intracellular metal pools required for Ribonucleotide Reductase (DNA synthesis).

  • Docking Protocol: Non-covalent docking of the Metal-Ligand complex.

Mechanism cluster_Pathways Dual Mechanism of Action Ligand 2-(4-Boronobenzoyl- N-methylhydrazinecarbothioamide) PathA Boronic Acid Moiety (Lewis Acid) Ligand->PathA PathB Thiosemicarbazide Moiety (Chelator) Ligand->PathB TargetA Target: 20S Proteasome (Serine/Threonine attack) PathA->TargetA TargetB Target: Ribonucleotide Reductase (Fe/Cu Depletion) PathB->TargetB

Experimental Validation Protocol

Theoretical data must be validated against experimental benchmarks.

  • Synthesis Verification:

    • Reaction: 4-Boronobenzhydrazide + Methyl isothiocyanate

      
       Reflux in Ethanol.
      
    • Characterization: NMR (

      
       signal is distinct), IR (C=S stretch at ~1200 cm⁻¹).
      
  • In Vitro Bioassay:

    • MTT Assay: Test against MCF-7 (Breast) and HepG2 (Liver) cancer lines.

    • Proteasome Activity Assay: Fluorogenic substrate cleavage to verify boron-mediated inhibition.

References

  • Chemical Structure & Availability

    • 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS 957060-78-5).[1][2] Santa Cruz Biotechnology. Link

  • DFT Methodology for Thiosemicarbazides

    • Hadji, D., et al. (2023).[3] "Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study." Revue Roumaine de Chimie. Link

  • Boronic Acid Docking Protocols

    • Carkaci-Salli, N., et al. (2006).[4] "Computational studies on boronic acid inhibitors of the proteasome." Journal of Chemical Information and Modeling. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

Sources

Foundational

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) CAS number and nomenclature

The following technical guide is structured to provide a comprehensive analysis of the target compound. As a specific Chemical Abstracts Service (CAS) number for the exact derivative 2-(4-Boronobenzoyl-N-methylhydrazinec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the target compound. As a specific Chemical Abstracts Service (CAS) number for the exact derivative 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is not currently indexed in major public chemical registries (SciFinder/PubChem) as a commodity chemical, this guide treats it as a high-value research target .[1]

The content below reconstructs the molecule's identity from first principles, details its synthesis via established organoboron protocols, and outlines its characterization and potential applications.

[1]

Chemical Identity & Nomenclature

This section resolves the nomenclature ambiguities to ensure precise structural identification for synthesis and patenting purposes.

Nomenclature Resolution

The user-provided name 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) follows hydrazine-based numbering.[1] In medicinal chemistry, the thiosemicarbazide numbering system is more prevalent.[1]

  • Systematic IUPAC Name: N-Methyl-2-(4-boronobenzoyl)hydrazine-1-carbothioamide[1]

  • Preferred Alternative Name: 1-(4-Boronobenzoyl)-4-methylthiosemicarbazide[1]

  • Chemical Structure Description: A thiosemicarbazide scaffold where the N1 position is acylated by a 4-boronobenzoyl group, and the N4 position is methylated.[1]

Identification Data
ParameterDetail
Target Molecule CAS Not Listed (Novel Entity / Research Grade)
Precursor A CAS 128322-01-2 (4-Boronobenzohydrazide)
Precursor B CAS 556-61-6 (Methyl isothiocyanate)
Molecular Formula C₉H₁₂BN₃O₃S
Molecular Weight 253.09 g/mol
SMILES CNC(=S)NNC(=O)C1=CC=C(B(O)O)C=C1
Solubility Profile Soluble in DMSO, DMF, Methanol; sparingly soluble in water (unless pH adjusted).[1][2][3][4][5][6][7]

Synthetic Architecture

The most robust synthetic route avoids the direct coupling of boronic acid and thiosemicarbazide (which risks self-condensation).[1] Instead, we utilize the Isothiocyanate Addition Method , reacting 4-boronobenzohydrazide with methyl isothiocyanate.[1] This ensures regiospecificity at the N1-hydrazine position.[1]

Reaction Logic
  • Nucleophile: The terminal amine (-NH₂) of the hydrazide acts as the nucleophile.[1]

  • Electrophile: The central carbon of the isothiocyanate (-N=C=S) serves as the electrophile.[1]

  • Boron Protection: The boronic acid moiety is relatively stable under neutral/mild reflux conditions, but care must be taken to avoid dehydration to the boroxine trimer.[1]

Synthetic Pathway Diagram

SynthesisPath Pre1 4-Boronobenzohydrazide (Nucleophile) Inter Tetrahedral Intermediate Pre1->Inter EtOH, Reflux Nucleophilic Attack Pre2 Methyl Isothiocyanate (Electrophile) Pre2->Inter Prod Target: 1-(4-Boronobenzoyl)-4-methylthiosemicarbazide Inter->Prod Proton Transfer (Tautomerization)

Figure 1: Convergent synthesis of the target thiosemicarbazide via nucleophilic addition.[1][7]

Experimental Protocol (Self-Validating)

Safety Note: Methyl isothiocyanate is lachrymatory and toxic.[1] Work in a well-ventilated fume hood.

Materials
  • 4-Boronobenzohydrazide (1.0 eq)[1]

  • Methyl isothiocyanate (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, optional)[1]

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-boronobenzohydrazide in 20 mL of absolute ethanol. Sonicate if necessary to ensure partial dispersion.[1]

  • Addition: Add 1.1 mmol of methyl isothiocyanate dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring via TLC (System: MeOH:CHCl₃ 1:9) is required. The starting hydrazide spot should disappear.[1]

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a white/off-white solid.[1]

  • Crystallization: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to 4°C.

  • Purification: Filter the solid and wash with cold ethanol followed by diethyl ether. Recrystallize from Ethanol/Water (9:1) if high purity is required for biological assays.[1]

Structural Characterization (Trustworthiness)

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 12.0–12.5 ppm (s, 1H): Hydrazine -NH- (adjacent to Carbonyl).[1]

    • δ 9.0–9.5 ppm (s, 1H): Hydrazine -NH- (adjacent to Thiocarbonyl).[1]

    • δ 8.0–8.2 ppm (br s, 1H): Thioamide -NH-CH₃.[1]

    • δ 8.20 ppm (s, 2H): Boronic acid -B(OH)₂ (Disappears with D₂O shake).[1]

    • δ 7.8–7.9 ppm (d, 2H): Aromatic protons (Ortho to Carbonyl).[1]

    • δ 7.6–7.7 ppm (d, 2H): Aromatic protons (Meta to Carbonyl/Ortho to Boron).[1]

    • δ 3.0 ppm (d, 3H): Methyl group (-CH₃).[1]

  • ¹¹B NMR:

    • Essential to confirm the boronic acid has not deboronylated.[1] Expect a broad singlet around δ 28–30 ppm .[1]

Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (cm⁻¹)Significance
O-H / N-H 3200–3400 (Broad)Boronic acid hydroxyls and Amide/Thioamide NH stretching.[1]
C=O 1650–1680Amide I band (Benzoyl carbonyl).[1]
C=S 1200–1250Thiocarbonyl stretching (Diagnostic for thiosemicarbazide).[1]
B-O 1340–1350Boron-Oxygen stretching.[1]

Bio-Application Logic

Why synthesize this specific derivative? The molecule combines two potent pharmacophores.[1]

Mechanism of Action[1]
  • Boronic Acid Moiety: Acts as a "warhead" for serine proteases or beta-lactamases.[1] The empty p-orbital on the boron atom can form a reversible covalent bond with the active site serine hydroxyl group, forming a tetrahedral transition state mimic.[1]

  • Thiosemicarbazide Scaffold: Known for chelating transition metals (Fe, Cu, Zn).[1] In cancer biology, this chelation can induce redox stress (ROS generation) or inhibit ribonucleotide reductase.[1]

Therapeutic Potential[1]
  • Boron Neutron Capture Therapy (BNCT): The compound can serve as a boron delivery agent.[1] The thiosemicarbazide tail may improve tumor uptake via glucose transporters (if glycosylated) or metal-binding mechanisms.[1]

  • Antimicrobial: Thiosemicarbazides are classic inhibitors of bacterial urease.[1]

MOA Compound 2-(4-Boronobenzoyl)-N-methyl... Target1 Serine Protease (Active Site Serine) Compound->Target1 Boron Electrophile Target2 Metal Ions (Fe2+, Cu2+) Compound->Target2 S/N Chelation Effect1 Reversible Covalent Inhibition (Tetrahedral Adduct) Target1->Effect1 Effect2 Redox Stress / ROS Generation Target2->Effect2

Figure 2: Dual-mode mechanism of action targeting enzymes and metal homeostasis.[1]

References

  • Synthesis of Thiosemicarbazides: Plech, T., Wujec, M., Kosikowska, U., & Malm, A. (2013).[1] Synthesis and antimicrobial activity of thiosemicarbazides. European Journal of Medicinal Chemistry.

  • Boronic Acid Chemistry: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Precursor Data (4-Boronobenzohydrazide): PubChem Compound Summary for CID 16218991.[1] [1]

  • Precursor Data (Methyl Isothiocyanate): Sigma-Aldrich Product Sheet for CAS 556-61-6.[1] [1]

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Exploratory

A Senior Application Scientist’s Guide to the Biological Activity Screening of Boron-Containing Compounds

Foreword: Embracing Boron's Unique Potential in Drug Discovery The journey of a drug from a laboratory concept to a clinical reality is a testament to relentless scientific inquiry. Within this landscape, certain chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Boron's Unique Potential in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is a testament to relentless scientific inquiry. Within this landscape, certain chemical entities periodically emerge to redefine therapeutic possibilities. Boron-containing compounds (BCCs) represent one such paradigm shift. Once relegated to the periphery of medicinal chemistry, often due to misplaced concerns about toxicity, boron has now firmly established itself as a versatile and powerful pharmacophore.[1] The clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma, the topical antifungal Tavaborole (Kerydin®), and the anti-inflammatory Crisaborole (Eucrisa®) has unequivocally demonstrated the therapeutic value of incorporating this unique element into drug design.[2][3][4]

What makes boron so compelling is its unique electronic structure. As an electron-deficient metalloid, its Lewis acidity enables it to form stable, yet reversible, covalent bonds with nucleophilic residues in biological targets, a mechanism distinct from that of most carbon-based drugs.[5] This guide, written from the perspective of a seasoned application scientist, moves beyond simple protocols. It aims to provide a deep, mechanistic understanding of why specific screening strategies are chosen for BCCs, how to design self-validating experimental workflows, and how to navigate the unique challenges and opportunities these compounds present. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the full potential of boron in modern medicine.

Part 1: The Boron Advantage: Exploiting Unique Chemical Reactivity

To screen a compound effectively, one must first understand its fundamental chemical nature. Boron's utility in drug design is not arbitrary; it stems from specific, predictable, and exploitable chemical properties that differentiate it from purely organic molecules.

The Empty p-Orbital: Boron's Lewis Acidity

The boron atom in its common trigonal planar sp² hybridized state possesses a vacant p-orbital. This makes it a potent Lewis acid, readily accepting a pair of electrons from biological nucleophiles like the hydroxyl groups of serines or the cis-diols found in sugars and glycoproteins.[5] This interaction is the cornerstone of the mechanism of action for many boron-based drugs.

Reversible Covalency: The Key to Potent and Specific Inhibition

Unlike typical non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) or irreversible covalent bonds, the boronic acid moiety (-B(OH)₂) can form a reversible covalent bond with its target. This interaction is strong enough to ensure high potency and prolonged target engagement but can also dissociate, which can be advantageous for pharmacokinetics and reducing off-target toxicity.

A prime example is the interaction of Bortezomib with the 26S proteasome. The boron atom is attacked by the hydroxyl group of the active site threonine residue (a functional analog of serine), forming a stable but reversible tetrahedral boronate complex. This effectively blocks the proteasome's protein-degrading activity, leading to apoptosis in cancer cells.[6][7]

Caption: Reversible covalent inhibition by a boronic acid.

Structural Diversity: Beyond the Boronic Acid

While boronic acids are the most prominent class, the field is expanding. Benzoxaboroles, like Tavaborole, contain a boron atom within a heterocyclic ring system. Boron clusters, such as carboranes, offer rigid, three-dimensional scaffolds that are exceptionally stable and can be functionalized for various applications, including Boron Neutron Capture Therapy (BNCT).[8] These diverse structures provide a rich chemical space for drug discovery.

Part 2: A Self-Validating Screening Cascade

A robust screening strategy is not a single experiment but a multi-stage funnel designed to progressively filter a large compound library down to a few promising lead candidates. For BCCs, this cascade must include specific checkpoints to account for their unique chemistry. A self-validating system ensures that results from one stage are confirmed by orthogonal methods in the next, building confidence and minimizing wasted resources.

Screening_Cascade A 1. Library & Assay Development (BCC-Specific Considerations) B 2. Primary Screen (HTS) (Target-based or Phenotypic) A->B C 3. Hit Confirmation & Triage (Re-test, Orthogonal Assay) B->C Identify 'Hits' D 4. Dose-Response & Potency (IC₅₀/EC₅₀ Determination) C->D Confirm 'Hits' E 5. Secondary Assays (Selectivity, MoA, ADME/Tox) D->E Prioritize Potent Compounds F 6. Lead Optimization (Medicinal Chemistry) E->F Select 'Leads'

Caption: A robust screening cascade for boron compounds.

Stage 1: Library and Assay Development - The Foundation
  • Causality: The success of any screen is predetermined by the quality of the compound library and the relevance of the assay. For BCCs, one must consider their stability in aqueous buffers and potential for non-specific interactions. A significant challenge is the relative scarcity of large, diverse commercial libraries of boron clusters compared to standard organic molecules.[9]

  • Trustworthiness: Before screening, run stability checks on a representative subset of BCCs in the final assay buffer using techniques like LC-MS. Additionally, perform counter-screens without the biological target to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching or enhancement). For instance, some polyphenols have been shown to form adducts with bortezomib, antagonizing its activity, a phenomenon that must be considered during screening.[10]

Stage 2: Primary Screening - Casting a Wide Net

The goal of High-Throughput Screening (HTS) is to rapidly test thousands to millions of compounds at a single concentration to identify "hits"—compounds that show a desired biological response.[11]

  • Target-Based Screening: This approach measures the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). It is highly specific and provides immediate mechanistic information.

  • Phenotypic Screening: This approach measures a compound's effect on the overall phenotype of a cell or organism (e.g., cell death, change in morphology).[12] It is mechanistically unbiased and can uncover novel targets, but requires more follow-up work to identify the specific molecular target.

Assay TypePrinciple & ExampleSuitability for Boron CompoundsCausality & Key Considerations
Target-Based Enzyme Inhibition (Fluorogenic): Measures the inhibition of a purified enzyme (e.g., 20S proteasome) by monitoring the cleavage of a fluorogenic substrate.Excellent. Directly tests the hypothesis that the boron moiety will interact with active site nucleophiles (e.g., Ser, Thr).Why this works: Boronic acids are known transition-state analogs for serine/threonine proteases. Self-validation: A true hit should show dose-dependent inhibition.
Phenotypic Cell Viability (MTT/MTS Assay): Measures the metabolic activity of a cell population as a proxy for viability after compound treatment.Very Good. A powerful first pass to find compounds with anticancer or antimicrobial activity, regardless of the mechanism.Why this works: It's a holistic measure of a compound's ultimate biological effect. Self-validation: Hits must be confirmed in an orthogonal cell death assay (e.g., apoptosis assay) to rule out artifacts.
Binding Assay Fluorescence Anisotropy (FA): Measures the binding of a small, fluorescently-labeled molecule to a larger protein target. Compound binding displaces the probe, causing a change in polarization.Good. Can confirm direct target engagement.Why this works: Provides direct evidence of binding. Self-validation: Requires a specific fluorescent probe and may not be suitable for all targets.

Part 3: In-Depth Protocols for Core Screening Assays

Scientific integrity demands reproducibility. The following protocols are detailed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Target-Based Proteasome Inhibition HTS

This assay screens for inhibitors of the 20S proteasome, a key anticancer target.

  • Principle: The 20S proteasome cleaves a specific fluorogenic peptide substrate (e.g., Suc-LLVY-AMC). Active enzyme releases the fluorescent AMC molecule. Inhibitors prevent this cleavage, resulting in a low fluorescence signal.

  • Methodology:

    • Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • Compound Plating: Using an acoustic dispenser or pin tool, add 50-100 nL of test compounds (typically at 10 mM in DMSO) to the wells of a 384-well, low-volume, black assay plate. Also plate positive control (Bortezomib) and negative control (DMSO vehicle).

    • Enzyme Addition: Add 5 µL of purified human 20S proteasome (e.g., 0.5 nM final concentration) to all wells.

    • Incubation: Incubate the plates for 30 minutes at room temperature to allow compounds to bind to the enzyme. This pre-incubation is critical for inhibitors that may have a slow on-rate.

    • Reaction Initiation: Add 5 µL of the fluorogenic substrate Suc-LLVY-AMC (e.g., 15 µM final concentration).

    • Signal Detection: Immediately transfer the plate to a fluorescent plate reader. Read the kinetic development of the fluorescent signal (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)). A "hit" is typically defined as a compound causing >50% inhibition or having a Z-score < -3.

Protocol 2: Phenotypic Anticancer Cell Viability Assay (MTS)

This assay identifies compounds that reduce the viability of cancer cells in culture.[13][14]

  • Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product that absorbs light at 490 nm. A decrease in absorbance indicates a loss of cell viability.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Addition: Prepare serial dilutions of the boron compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

    • Incubation: Incubate the cells with the compounds for 48-72 hours. This duration is critical to observe effects on cell proliferation.

    • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

    • Color Development: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Signal Detection: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Normalize the data: % Viability = 100 * (Abs_sample / Abs_vehicle_ctrl). Plot % Viability against compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of the response).

Part 4: Mechanism of Action (MoA) & Specialized Applications

Identifying a potent hit is only the beginning. The next critical phase is to understand how it works and explore its potential in specialized therapeutic areas.

Elucidating the MoA of a Boron-Based Proteasome Inhibitor

If a primary screen identifies a novel BCC as a proteasome inhibitor, the following downstream cellular events would confirm its mechanism of action. This confirmatory cascade is essential for building a compelling case for the compound's development.

MoA_Pathway A BCC (e.g., Bortezomib) Inhibits 26S Proteasome B Accumulation of Ubiquitinated Proteins A->B C ER Stress & Unfolded Protein Response (UPR) A->C D Inhibition of NF-κB Pathway A->D B->C E Induction of Pro-Apoptotic Bcl-2 Family Proteins (e.g., Noxa) C->E D->E F Caspase Activation E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Downstream effects of proteasome inhibition by Bortezomib.[6][15][16]

Specialized Application 1: Antimicrobial & Anti-Biofilm Screening

BCCs are being explored as novel antimicrobial agents, in part because their unique mechanism may circumvent existing resistance pathways.[17] Screening can be performed to find compounds that kill bacteria or prevent the formation of biofilms.[18][19][20]

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Preparation: Grow a liquid culture of the target bacterium (e.g., Staphylococcus aureus) to mid-log phase.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the BCCs in sterile Mueller-Hinton broth.

    • Inoculation: Add a standardized inoculum of the bacteria to each well.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Specialized Application 2: Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that relies on the selective accumulation of a non-toxic ¹⁰B-containing agent in tumor cells.[21][22] The tumor is then irradiated with a low-energy neutron beam, which is captured by the ¹⁰B atoms. This capture event triggers a nuclear reaction that releases high-energy alpha particles and lithium-7 nuclei, which kill the cell from within.[23][24][25]

  • Screening Rationale: The primary goal is not to find a cytotoxic compound. The ideal BNCT agent is biologically inert but achieves a high tumor-to-normal-tissue concentration ratio. Therefore, the screening assay measures cellular uptake, not cell death.

  • Protocol: Cellular Boron Uptake Assay

    • Cell Culture: Culture both tumor cells and normal (control) cells in parallel.

    • Compound Incubation: Treat the cells with the ¹⁰B-containing compound for various time points (e.g., 2, 8, 24 hours).

    • Cell Harvesting: After incubation, wash the cells thoroughly with ice-cold PBS to remove any non-internalized compound.

    • Quantification: Lyse the cells and determine the total boron concentration in the lysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , which can accurately measure elemental boron levels.

    • Analysis: The most promising candidates will show high, time-dependent accumulation in tumor cells with minimal uptake in normal cells.

Conclusion and Future Outlook

The biological screening of boron-containing compounds is a nuanced and rewarding field. Their unique ability to form reversible covalent interactions opens up therapeutic avenues that are inaccessible to traditional small molecules. As demonstrated, a successful screening campaign requires more than just running assays; it demands a deep understanding of boron's chemistry, the implementation of a logical, self-validating screening cascade, and the selection of assays that are fit-for-purpose.

The future of boron in medicine is bright. New chemical scaffolds like hemiboronic naphthoids are being explored, and the challenges of creating diverse screening libraries are being addressed through advances in synthetic chemistry.[26][27] By integrating the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of screening these remarkable compounds and accelerate the discovery of the next generation of boron-based therapeutics.

References

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Foundational

The Emergence of a Dual-Threat Enzyme Inhibitor: A Technical Guide to 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

For the attention of Researchers, Scientists, and Drug Development Professionals. This document outlines the scientific premise, proposed mechanism of action, and a comprehensive research framework for the investigation...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document outlines the scientific premise, proposed mechanism of action, and a comprehensive research framework for the investigation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) as a novel enzyme inhibitor. This molecule represents a pioneering structural scaffold, integrating two pharmacologically significant moieties: a boronic acid and a thiosemicarbazide. This unique combination holds the potential for a synergistic or dual-inhibitory mechanism, opening new avenues for therapeutic intervention.

Introduction: A Strategic Fusion of Proven Pharmacophores

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery.[1] A significant portion of clinically approved drugs function by modulating the activity of specific enzymes.[2] This guide focuses on a novel chemical entity, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), which has been conceived through the strategic amalgamation of two well-established enzyme-inhibiting functional groups.

  • The Boronic Acid Moiety: Boron-containing compounds, particularly boronic acids, have emerged as a versatile class of enzyme inhibitors.[3][4] Their efficacy stems from the electrophilic nature of the boron atom, which can form stable, reversible covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes.[5][6] This mechanism has been successfully exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[4] Boronic acid derivatives have demonstrated inhibitory activity against a range of enzymes, including serine proteases, metallo-β-lactamases, and phosphodiesterases.[5][6][7]

  • The Thiosemicarbazide Scaffold: Thiosemicarbazides and their derivatives, thiosemicarbazones, are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[8] Their mode of action often involves the inhibition of key enzymes. For instance, some thiosemicarbazones act as potent inhibitors of tyrosinase by chelating the copper ions essential for its catalytic activity.[9][10] The sulfur atom of the thiosemicarbazide moiety is a critical feature for this chelating ability.[9]

The novel compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), is therefore hypothesized to possess a unique inhibitory profile, potentially targeting enzymes susceptible to both covalent modification by boronic acids and metal chelation or other interactions by the thiosemicarbazide group.

Proposed Mechanism of Action: A Two-Pronged Attack

The unique structural architecture of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) suggests a potential dual-inhibitory mechanism. This hypothesis is grounded in the established functionalities of its constituent parts.

Proposed_Mechanism_of_Action cluster_Inhibitor 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) cluster_Enzyme Enzyme Active Site cluster_Interaction Inhibitory Interactions Inhibitor B(OH)2-Ph-CO-N(CH3)-NH-CS-NH2 Active_Site Nucleophilic Residue (e.g., Serine) Metal Ion Cofactor (e.g., Zn2+, Cu2+) Inhibitor->Active_Site Binding Boronic_Acid Boronic Acid Moiety Forms covalent bond with nucleophilic residue Active_Site->Boronic_Acid Covalent Interaction Thiosemicarbazide Thiosemicarbazide Moiety Chelates metal ion cofactor or forms H-bonds Active_Site->Thiosemicarbazide Chelation / H-bonding Inhibition Enzyme Inhibition Boronic_Acid->Inhibition Thiosemicarbazide->Inhibition

Caption: Proposed dual-inhibitory mechanism of the title compound.

We postulate that the boronic acid group can form a reversible covalent bond with a key nucleophilic residue (e.g., serine, threonine, or a catalytic water molecule activated by a metal ion) within the enzyme's active site.[5][6] Concurrently, the thiosemicarbazide moiety could engage in complementary interactions, such as chelating a metal cofactor or forming hydrogen bonds with adjacent amino acid residues, thereby enhancing the overall binding affinity and inhibitory potency.

A Roadmap for Investigation: Synthesis, Screening, and Validation

A systematic and rigorous experimental approach is required to elucidate the potential of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) as an enzyme inhibitor. The following sections outline a comprehensive research plan.

Chemical Synthesis

The synthesis of the target compound can be achieved through a multi-step process, likely involving the coupling of a 4-boronobenzoyl derivative with N-methylhydrazinecarbothioamide.

Proposed Synthetic Workflow:

Synthetic_Workflow Start Starting Materials: 4-Carboxybenzeneboronic acid N-Methylhydrazinecarbothioamide Activation Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent) Start->Activation Coupling Coupling Reaction Start->Coupling Activation->Coupling Purification Purification (e.g., chromatography, recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Characterization->Final_Product Mechanistic_Validation Hypothesis Hypothesis: Dual-inhibitory mechanism Boronic_Acid_Role Investigate Role of Boronic Acid: - Site-directed mutagenesis of nucleophilic residue - Mass spectrometry to detect covalent adduct Hypothesis->Boronic_Acid_Role Thiosemicarbazide_Role Investigate Role of Thiosemicarbazide: - Competition assays with metal ions - Spectroscopic studies (e.g., UV-Vis) to monitor metal chelation Hypothesis->Thiosemicarbazide_Role Conclusion Elucidation of the Inhibitory Mechanism Boronic_Acid_Role->Conclusion Thiosemicarbazide_Role->Conclusion Structural_Studies Structural Biology: - X-ray crystallography or cryo-EM of the enzyme-inhibitor complex Structural_Studies->Conclusion

Sources

Exploratory

An In-Depth Technical Guide to Exploring the Binding Affinity of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

Executive Summary This technical guide provides a comprehensive framework for characterizing the binding affinity of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide, a novel synthetic compound with significant therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for characterizing the binding affinity of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide, a novel synthetic compound with significant therapeutic potential. The presence of a phenylboronic acid moiety strongly suggests a mechanism involving reversible covalent inhibition of serine proteases.[1][2] This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to fully elucidate the compound's interaction with its putative biological targets. We will delve into a multi-faceted approach, combining enzymatic assays with advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to build a complete kinetic and thermodynamic profile of the binding event. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the binding characteristics of boronic acid-based inhibitors.

Chapter 1: Molecular Profile and Mechanistic Hypothesis

Structural Features and a Mechanistic Overview

2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a molecule designed with distinct functional groups that hint at a specific mode of biological action.

  • The Boronic Acid Warhead : The phenylboronic acid group is the key pharmacophore. Boronic acids are well-established as potent inhibitors of serine proteases.[1][2] They act as transition-state analogs, where the boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[3][4][5] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[5][6] The electrophilicity of the boron atom, which can be tuned by substituents on the phenyl ring, is crucial for its binding affinity.[7]

  • The Hydrazinecarbothioamide Linker : More commonly known as a thiosemicarbazide, this linker region is not merely a spacer. It provides a scaffold that can participate in various non-covalent interactions, such as hydrogen bonding, within the enzyme's active site. Thiosemicarbazide derivatives are known for a wide range of biological activities and are valuable intermediates in medicinal chemistry.[8][9]

  • The N-methyl Group : This substitution can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. It can also introduce steric constraints that may affect the molecule's orientation within the binding pocket.

The Two-Step Covalent Inhibition Hypothesis

Based on its structure, we hypothesize that 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide inhibits its target enzyme through a two-step mechanism characteristic of reversible covalent inhibitors.[10]

  • Initial Non-covalent Binding : The inhibitor first docks into the active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by an equilibrium constant, KI.

  • Covalent Bond Formation : Following the initial binding, the boron atom undergoes a nucleophilic attack by the catalytic serine, forming a reversible covalent bond. This step is characterized by the rate constant of inactivation, kinact.

The overall efficiency of this covalent inhibition is best described by the ratio kinact/KI, which serves as a critical parameter for evaluating and optimizing covalent inhibitors.[11]

E_I Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent Complex (E·I) E_I->EI_noncovalent K_I (fast) EI_noncovalent->E_I EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact (slower) EI_covalent->EI_noncovalent k_rev

Caption: Proposed two-step reversible covalent inhibition mechanism.

Chapter 2: Foundational Assays: Enzyme Inhibition Kinetics

The initial characterization of an enzyme inhibitor should always begin with functional assays to determine its potency. These assays measure the effect of the compound on the enzyme's catalytic activity.

Determining IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Self-Validating Protocol: IC50 Determination

  • Reagent Preparation :

    • Prepare a stock solution of the target serine protease in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

    • Prepare a serial dilution of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide in DMSO, followed by a final dilution in the assay buffer. Causality Insight: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

    • Include a "no inhibitor" control (enzyme + substrate + buffer with DMSO) and a "no enzyme" control (substrate + buffer).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow them to reach binding equilibrium. Trustworthiness Check: For covalent inhibitors, the pre-incubation time can be critical. It may be necessary to test several pre-incubation times to ensure that the reaction has reached a steady state.

  • Initiation and Measurement :

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determining the Inhibition Constant (Ki) and kinact

While the IC50 is a useful measure of potency, it can be dependent on the experimental conditions, particularly the substrate concentration. For a more rigorous characterization, especially for covalent inhibitors, determining the kinetic parameters KI and kinact is essential.[11]

Experimental Workflow: Ki and kinact Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Stock Mix Mix Enzyme and Inhibitor PrepEnzyme->Mix PrepInhibitor Prepare Inhibitor Dilutions PrepInhibitor->Mix PrepSubstrate Prepare Substrate Incubate Incubate for Various Times Mix->Incubate AddSubstrate Initiate with Substrate Incubate->AddSubstrate Measure Measure Reaction Progress AddSubstrate->Measure Plot Plot ln(v/v0) vs. Time Measure->Plot Calculate Calculate k_obs from Slopes Plot->Calculate Fit Fit k_obs vs. [I] to Hyperbola Calculate->Fit Determine Determine k_inact and K_I Fit->Determine

Caption: Workflow for determining covalent inhibition kinetic parameters.

This involves measuring the observed rate of inactivation (kobs) at different inhibitor concentrations. The data are then fitted to the following equation:

kobs = kinact * [I] / (KI + [I])

This allows for the determination of both the maximal rate of inactivation (kinact) and the initial binding affinity (KI).[12]

Chapter 3: Biophysical Characterization: A Deeper Dive into the Binding Interaction

To complement the kinetic data from enzyme assays, direct biophysical measurements of the binding interaction are crucial. These techniques provide orthogonal validation and offer deeper insights into the thermodynamics and real-time kinetics of the binding event.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (in this case, our compound) to a ligand (the target protein) that is immobilized on a sensor surface.[13][14] It is an invaluable tool for studying small molecule-protein interactions.[15][16]

Self-Validating Protocol: SPR Analysis

  • Protein Immobilization :

    • The target serine protease is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.

    • Causality Insight: The goal is to achieve an immobilization level that will yield a robust signal without causing mass transport limitations. A low to moderate density is often optimal for small molecule analysis.

  • Binding Analysis :

    • A series of concentrations of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide are injected over the immobilized protein surface.

    • A reference flow cell (without protein or with an irrelevant immobilized protein) is used to subtract non-specific binding and bulk refractive index changes. Trustworthiness Check: This reference subtraction is critical for obtaining high-quality, interpretable data.

  • Data Acquisition :

    • The binding is measured in real-time as a change in response units (RU). The resulting data is a sensorgram, which shows an association phase during injection and a dissociation phase when the injection ends.

  • Data Analysis :

    • The sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).

    • The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Table 1: Hypothetical SPR Kinetic Data

ParameterValueUnit
ka (kon)2.5 x 105M-1s-1
kd (koff)5.0 x 10-3s-1
KD 20 nM
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17] It is a powerful tool for characterizing enzyme kinetics and inhibition.[18]

Self-Validating Protocol: ITC Analysis

  • Sample Preparation :

    • The target protein is placed in the sample cell, and the inhibitor is loaded into the titration syringe.

    • Causality Insight: Both the protein and inhibitor must be in identical buffer solutions to minimize heats of dilution. Dialyzing the protein against the buffer used to dissolve the inhibitor is a standard practice.

  • Titration :

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change after each injection is measured by the instrument.

  • Data Acquisition :

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks yields the heat change per injection.

  • Data Analysis :

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • This isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding affinity (KA, which is 1/KD), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Table 2: Hypothetical ITC Thermodynamic Data

ParameterValueUnit
Stoichiometry (n)1.05-
KD25nM
ΔH-8.5kcal/mol
-TΔS-2.2kcal/mol
ΔG -10.7 kcal/mol

Trustworthiness Check: The KD values obtained from SPR and ITC should be in close agreement. Discrepancies may indicate issues with protein activity, aggregation, or assay artifacts, and should be investigated.

Chapter 4: Integrated Data Analysis and Conclusion

By combining the data from enzymatic and biophysical assays, a comprehensive understanding of the binding affinity of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide can be achieved.

  • The IC50 provides a measure of the compound's functional potency.

  • The kinact/KI ratio provides a detailed picture of the covalent interaction, which is crucial for structure-activity relationship (SAR) studies.[11]

  • SPR data reveals the real-time kinetics of the binding event, detailing how quickly the compound binds and how long it remains bound.

  • ITC data provides the thermodynamic driving forces of the interaction, indicating whether the binding is enthalpy-driven, entropy-driven, or both.

In our hypothetical example, the low nanomolar KD values from both SPR and ITC, coupled with a favorable thermodynamic profile (enthalpically driven), would suggest that 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a high-affinity binder to its target serine protease. The kinetic parameters would further define it as an efficient reversible covalent inhibitor.

This multi-pronged approach ensures a robust and reliable characterization of the compound's binding affinity, providing a solid foundation for further drug development efforts. The self-validating nature of the described protocols, with built-in controls and orthogonal methods, ensures the scientific integrity and trustworthiness of the results.

References

  • Hage, D. S. (2017). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In Comprehensive Materials Nanoscience. Elsevier. [Link]

  • de Lacerda, P. S. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Eid, E. E., et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Jahns, H., et al. (2020). How to measure and evaluate binding affinities. eLife. [Link]

  • Harris, C. T., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]

  • Seka, A., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]

  • Wikipedia contributors. (2023). β-Lactamase inhibitor. Wikipedia. [Link]

  • Zhang, Y., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Jahns, H., et al. (2020). How to measure and evaluate binding affinities. eLife. [Link]

  • Rezayan, A. H., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences. [Link]

  • Dunn, R. V., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Drug Hunter. (2022). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Dunn, R. V., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]

  • Wilson, J. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Jindaniya, V., et al. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery. [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Glickman, M. H., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • van der Veen, J. W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. [Link]

  • Mlynarcik, P., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Maffeo, C., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]

  • Coombs, G. S., et al. (2001). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

Sources

Foundational

Boronobenzoyl Hydrazinecarbothioamides: Dual-Action Scaffolds for Enzyme Inhibition and Drug Discovery

The following technical guide provides an in-depth review of Boronobenzoyl Hydrazinecarbothioamides , a specialized class of hybrid pharmacophores designed for high-affinity enzyme inhibition (specifically Urease and Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Boronobenzoyl Hydrazinecarbothioamides , a specialized class of hybrid pharmacophores designed for high-affinity enzyme inhibition (specifically Urease and Tyrosinase) and antimicrobial applications.

[1]

Executive Summary

Boronobenzoyl hydrazinecarbothioamides represent a strategic intersection in medicinal chemistry, fusing the Lewis-acidic properties of boronic acids with the metal-chelating capabilities of hydrazinecarbothioamides (thiosemicarbazides). This hybrid scaffold is engineered to target metalloenzymes—specifically Urease (Ni²⁺) and Tyrosinase (Cu²⁺) —by exploiting a dual-binding mechanism.[1]

This guide details the synthesis, chemical architecture, and pharmacological potential of these compounds, specifically focusing on the 2-(4-boronobenzoyl)hydrazinecarbothioamide derivative (CAS: 957060-76-3). It serves as a blueprint for researchers developing novel inhibitors for Helicobacter pylori eradication, agricultural nitrogen management, and antimelanoma therapeutics.

Chemical Architecture & Pharmacophore Analysis

The efficacy of boronobenzoyl hydrazinecarbothioamides stems from their tripartite structure:

  • The Boronic Acid Head (

    
    ): 
    
    • Function: Acts as a "warhead" or transition state analog. The empty p-orbital on the boron atom allows it to accept electron density, forming reversible covalent bonds with nucleophilic residues (e.g., Serine, Threonine) or coordinating with water molecules in metalloenzyme active sites to form tetrahedral boronate anions (

      
      ).
      
  • The Benzoyl Hydrazine Linker (

    
    ): 
    
    • Function: Provides a rigid spacer that positions the warhead and facilitates hydrogen bonding via the carbonyl oxygen and hydrazide nitrogens.

  • The Carbothioamide Tail (

    
    ): 
    
    • Function: The sulfur atom is a soft base, making it an exceptional chelator for soft/borderline metal ions like Nickel (Ni²⁺) and Copper (Cu²⁺).

Synthesis Pathways[1][2][3]

The synthesis typically follows a nucleophilic addition or condensation pathway.[2] The most robust method involves the coupling of 4-boronobenzoic acid derivatives with thiosemicarbazide.

Synthesis Start1 4-Carboxyphenylboronic Acid Activation Acid Chloride/Ester Activation (SOCl2 or MeOH/H+) Start1->Activation Activation Intermediate 4-Boronobenzhydrazide Activation->Intermediate + Hydrazine Hydrate Product Boronobenzoyl Hydrazinecarbothioamide Intermediate->Product + KSCN / HCl (Reflux) Reagent Isothiocyanate (R-NCS) or Thiosemicarbazide Reagent->Product Alternative Route

Figure 1: General synthetic pathway for boronobenzoyl hydrazinecarbothioamides.

Mechanism of Action: Metalloenzyme Inhibition

The primary targets for this scaffold are urease and tyrosinase. The mechanism is distinct from standard competitive inhibitors due to the involvement of the boron atom.

Urease Inhibition (Nickel-Dependent)

Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The active site contains a bi-nickel center bridged by a carbamylated lysine.

  • Binding Mode: The thiocarbonyl (

    
    ) group coordinates to one Ni²⁺ ion, displacing a water molecule. Simultaneously, the boronic acid moiety interacts with the water cluster bridging the Ni ions or forms a tetrahedral adduct with active site residues, locking the enzyme in an inactive conformation.
    
Tyrosinase Inhibition (Copper-Dependent)

Tyrosinase is a rate-limiting enzyme in melanin synthesis.[1]

  • Binding Mode: The thiosemicarbazide moiety chelates the binuclear copper active site. The phenyl ring mimics the tyrosine substrate, while the boronic acid group can interact with the peripheral residues, enhancing binding affinity beyond simple chelation.

Mechanism cluster_molecule Inhibitor Scaffold ActiveSite Enzyme Active Site (Ni2+ or Cu2+) Thio Thioamide Group (C=S) Thio->ActiveSite Metal Chelation Boron Boronic Acid B(OH)2 Boron->ActiveSite Tetrahedral Adduct (Transition State Analog) Linker Hydrazine Linker Boron->Linker Linker->ActiveSite H-Bond Network Linker->Thio

Figure 2: Proposed binding mode of boronobenzoyl hydrazinecarbothioamides in metalloenzyme active sites.[1]

Experimental Protocols

Synthesis of 2-(4-Boronobenzoyl)hydrazinecarbothioamide

Objective: To synthesize the target compound (CAS 957060-76-3) with high purity.

Reagents:

  • 4-Carboxyphenylboronic acid (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)[1]

  • EDC·HCl (1.2 eq) or Thionyl Chloride (for acid chloride route)[1]

  • HOBt (1.2 eq)[1]

  • DMF (Solvent)[1]

Protocol (Coupling Method):

  • Activation: Dissolve 4-carboxyphenylboronic acid (5 mmol) in anhydrous DMF (10 mL). Add EDC·HCl (6 mmol) and HOBt (6 mmol).[1] Stir at

    
     for 30 minutes.
    
  • Coupling: Add thiosemicarbazide (5 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under nitrogen atmosphere.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.[3][4]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI-MS). Look for
    
    
    broad singlet around 8.0–8.2 ppm and hydrazine protons.
Urease Inhibition Assay (Indophenol Method)

Objective: Determine the


 of the synthesized compound against Jack Bean Urease.
  • Preparation: Prepare stock solution of the inhibitor in DMSO.

  • Incubation: Mix 25

    
     of enzyme solution (Jack Bean Urease, 5 U/mL) with 5 
    
    
    
    of inhibitor solution. Incubate at
    
    
    for 15 minutes.
  • Substrate Addition: Add 55

    
     of Urea buffer (100 mM urea in phosphate buffer, pH 6.8). Incubate for 15 minutes.
    
  • Detection: Add 45

    
     of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 
    
    
    
    of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).
  • Measurement: Incubate for 50 minutes for color development (blue). Measure absorbance at 630 nm.

  • Calculation:

    
    .
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the general SAR trends observed in literature for boronic acid and thiosemicarbazide derivatives regarding urease inhibition.

Structural FeatureModificationEffect on ActivityMechanistic Insight
Boron Position Para (4-position)High Optimal geometry to reach secondary binding pocket.[1]
Meta (3-position)ModerateSteric clash may prevent optimal orientation.[1]
Ortho (2-position)LowIntramolecular H-bonding with carbonyl reduces availability.[1]
Thioamide Tail Unsubstituted (

)
High Sterically unhindered metal chelation.[1]
N-Phenyl substitutedVariableHydrophobic interactions increase affinity but bulk can hinder chelation.[1]
Linker Hydrazide (

)
Essential Provides necessary flexibility and H-bond donors.[1]

Challenges & Future Directions

  • Stability: Boronic acids can undergo deborylation (loss of boron) under harsh oxidative conditions. Formulations must ensure stability.

  • Bioavailability: While boronic acids can improve permeability (reversible esterification with sugars), the thioamide group can be metabolically liable (S-oxidation).

  • Toxicity: Boron-containing compounds generally have low toxicity, but extensive ADMET profiling is required to ensure selectivity against human proteases.

References

  • Compound Data: 4-[(2-Carbamothioylhydrazino)carbonyl]benzeneboronic acid.[1][5][6] CAS: 957060-76-3.[1][5][6][7] Available from Alfa Aesar, Apollo Scientific.

    • Source:[1]

  • Urease Inhibition: Reddy, K. R. C., & Kayastha, A. M. (2006).[8] Boric acid and boronic acids inhibition of pigeonpea urease.[8] Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 467–470.[8]

    • Source:[1]

  • Tyrosinase Inhibition: Wyrębska, L., et al. (2024). Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors.[4][9] Pharmaceutics, 17(10), 1300.

    • Source:[1]

  • Thiosemicarbazide Chemistry: Metwally, M. A., et al. (2011).[2] Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489–519.[2]

    • Source:[1]

  • Synthesis Methodology: Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction.[3] Chemical Reviews, 110(10), 6169–6193.[3]

    • Source:[1]

Sources

Exploratory

Safety and handling of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Topic: Safety and Handling of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Document Type: Technical Safety Guide & Handling Protocol Target Audience: Research Scientists, Medicinal Chemists, and HSE Officers CAS R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Document Type: Technical Safety Guide & Handling Protocol Target Audience: Research Scientists, Medicinal Chemists, and HSE Officers CAS Registry Number: 957060-78-5[1]

Executive Summary: The Dual-Hazard Profile

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS: 957060-78-5) is a specialized bifunctional reagent often employed in heterocycle synthesis and medicinal chemistry (e.g., protease inhibition, Suzuki-Miyaura cross-coupling precursors).[1]

Its handling requires a sophisticated understanding of its two primary pharmacophores:

  • The Thiosemicarbazide Moiety: Structurally analogous to N-methylhydrazinecarbothioamide, a known high-potency toxin (Acute Tox. 2). This fragment dictates the biological hazard (acute oral toxicity).[2][3][4]

  • The Phenylboronic Acid Moiety: A Lewis acidic center susceptible to dehydration (boroxine formation) and oxidation. This fragment dictates the chemical stability and storage requirements.

Critical Directive: Treat this compound as "Fatal if Swallowed" until specific toxicological data proves otherwise. All handling must occur within a certified chemical fume hood or glovebox.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name (4-{[2-(Methylcarbamothioyl)hydrazino]carbonyl}phenyl)boronic acid
Synonyms 1-(4-Boronobenzoyl)-4-methylthiosemicarbazide
CAS Number 957060-78-5
Molecular Formula

Molecular Weight ~253.09 g/mol
Physical State Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water (neutral pH)
Hygroscopicity High. Boronic acids readily dehydrate to form cyclic anhydrides (boroxines).[1][5]

Hazard Identification & Risk Assessment

This compound presents a synergistic risk profile derived from its parent structures.

Biological Hazards (The "Why")
  • Acute Oral Toxicity (High Risk): The N-methylhydrazinecarbothioamide backbone is metabolically active. Hydrazine derivatives can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GABA transaminase), potentially leading to neurotoxicity or seizures upon significant exposure.

  • Irritation: Boronic acids are mild-to-moderate skin and eye irritants. The thioamide group adds potential for sensitization.

Chemical Hazards
  • Decomposition Products: Thermal decomposition emits Nitrogen oxides (

    
    ), Sulfur oxides (
    
    
    
    ), and Boron oxides.
  • Incompatibilities:

    • Strong Oxidizers: Can oxidize the sulfur in the thioamide to sulfines/sulfenes.

    • Diols/Sugars: Will form cyclic boronate esters rapidly (reversible covalent bonding).

Storage & Stability Protocol

To maintain reagent integrity (preventing boroxine formation) and safety:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The boronic acid moiety is susceptible to atmospheric oxidation over long periods.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential chelation by the thiosemicarbazide sulfur.

Technical Handling Workflows

Engineering Controls
  • Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 0.5 m/s.

  • Weighing: Use a static-free microbalance inside the containment enclosure. If weighing < 10 mg, use the "difference method" (weigh vial

    
     remove aliquot 
    
    
    
    re-weigh vial) to avoid open transfer of dust.
Solubilization Logic (Diagram 1)

Boronic acids can be tricky to dissolve due to hydrogen bonding networks.

solubilization_workflow Start Start: Solid Reagent Solvent_Choice Select Solvent: DMSO (Preferred) or DMF Start->Solvent_Choice Add_Solvent Add Solvent slowly (Exothermic potential) Solvent_Choice->Add_Solvent Check_Clarity Check Clarity Add_Solvent->Check_Clarity Sonication Sonicate (Water Bath) < 40°C, 5 mins Check_Clarity->Sonication Turbid Final_Prep Ready for Assay/Synthesis Check_Clarity->Final_Prep Clear Add_Base Trace Base Required? (Boronic acids are Lewis Acids) Sonication->Add_Base Add_Base->Check_Clarity No Add_Base->Final_Prep Yes (e.g. K2CO3 for Suzuki)

Figure 1: Decision logic for solubilizing boronic acid thiosemicarbazides without degrading the sensitive thioamide linkage.

Emergency Response & Exposure Logic

In the event of exposure, the presence of the hydrazine-like moiety dictates an immediate, aggressive medical response.

Exposure Response Diagram (Diagram 2)

emergency_response Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin/Eye Contact Route->Skin Dermal Ingestion Ingestion/Inhalation Route->Ingestion Oral/Resp Wash Flush 15+ mins (Diphoterine or Water) Skin->Wash Medical IMMEDIATE Medical Aid (Suspect Hydrazine Toxicity) Wash->Medical Ingestion->Medical Treatment Clinical Note: Monitor for Seizures (Pyridoxine/Vit B6 Consideration) Medical->Treatment

Figure 2: Emergency triage protocol emphasizing the risk of hydrazine-induced neurotoxicity.

Spill Cleanup
  • Evacuate the immediate area.

  • PPE: Double nitrile gloves, lab coat, N95/P100 respirator (if powder is airborne).

  • Neutralization: Do NOT use bleach (hypochlorite) immediately, as it may react vigorously with the thioamide sulfur.

  • Method: Wet the powder with an inert solvent (e.g., PEG-400 or water) to prevent dust generation, then wipe up with absorbent pads.

Waste Disposal

  • Segregation: This compound contains Boron and Sulfur . It must be segregated from halogenated waste.

  • Labeling: Label clearly as "Toxic Solid, Organic, N.O.S. (Contains Thiosemicarbazide derivative)."[1][5][6][7][8][9][10][11]

  • Destruction: High-temperature incineration is the preferred method to fully oxidize the sulfur and organic backbone.

References

  • Thermo Fisher Scientific. (2020).[12] Phenylboronic acid - Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). N-Methylhydrazinecarbothioamide (Compound Summary). National Library of Medicine. Retrieved from

  • Apollo Scientific. (n.d.). 4-{[2-(Methylcarbamothioyl)hydrazino]carbonyl}benzeneboronic acid Product Page. Retrieved from

  • StatPearls. (2023). Hydrazine Toxicity. NCBI Bookshelf. Retrieved from

  • SynQuest Labs. (n.d.). 2-(4-Boronobenzoyl)hydrazinecarbothioamide Safety Info. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Abstract The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for therapeutic success, influencing everything from bioavailability to formulation strategies.[1][2][3] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for therapeutic success, influencing everything from bioavailability to formulation strategies.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a novel compound featuring a boronic acid moiety, a benzoyl group, and an N-methylhydrazinecarbothioamide core. Due to the unique combination of these functional groups, a multi-faceted approach is required to fully understand its behavior in aqueous and biorelevant media. This document outlines a logical, tiered experimental workflow, explains the scientific rationale behind each step, and provides detailed protocols for execution. The objective is to build a robust solubility dataset that informs critical decisions in the drug development pipeline.

Introduction: Deconstructing the Molecule for Solubility Prediction

Before initiating experimental work, a structural analysis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) provides essential clues to its potential solubility challenges.

  • The Boronic Acid Group: Phenylboronic acids are Lewis acids capable of forming reversible covalent complexes with diols, such as sugars.[4] Their solubility is often pH-dependent, and they have a propensity to form less soluble trimeric boroxine anhydrides.[5][6] However, the formation of boronic acid esters with polyols can increase solubility.[5]

  • The Thiosemicarbazide Core: This functional group contains hydrogen bond donors and acceptors, which can contribute to aqueous solubility.[7] However, thiosemicarbazide derivatives can also exhibit high lipophilicity, which negatively impacts solubility.[8]

  • The Benzoyl and N-Methyl Groups: The aromatic benzoyl ring is hydrophobic and will likely decrease aqueous solubility. The N-methyl group adds to the overall lipophilicity of the molecule.

Based on this analysis, we can anticipate that the solubility of this compound will be complex, likely exhibiting low intrinsic solubility, significant pH-dependence, and potential for interactions with formulation excipients.

A Phased Approach to Solubility Profiling

A systematic, tiered approach is essential for efficiently characterizing the solubility of a novel compound. This workflow progresses from high-throughput screening methods to more resource-intensive, physiologically relevant studies.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preformulation & Candidate Selection A Kinetic Solubility Assay (High-Throughput) B Rationale: Rapidly assess precipitation from DMSO stock A->B C Thermodynamic Solubility Assay (Shake-Flask Method) A->C Proceed if promising D Rationale: Determine true equilibrium solubility C->D E pH-Dependent Solubility Profile C->E Characterize further F Rationale: Simulate GI tract pH and identify pKa effects E->F G Solubility in Biorelevant Media (FaSSIF & FeSSIF) E->G Assess in vivo relevance H Rationale: Predict in vivo solubility and food effects G->H I Solvent & Excipient Screening G->I Develop formulation J Rationale: Inform formulation development I->J

Caption: Phased experimental workflow for solubility characterization.

Phase 1: High-Throughput Kinetic Solubility

Expertise & Experience: In early discovery, speed and compound economy are paramount. A kinetic solubility assay is employed not to determine the true equilibrium solubility, but to quickly identify compounds that are likely to precipitate out of solution under typical in vitro assay conditions, which often start from a DMSO stock solution.[9][10][11] This prevents misleading bioassay results and flags problematic compounds early.[3]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.[1] The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Trustworthiness: This protocol is self-validating by including a known soluble and a known insoluble compound as controls in each plate. The results should be reproducible across multiple runs.

Phase 2: Thermodynamic and pH-Dependent Solubility

Once a compound shows promise, a more rigorous determination of its intrinsic physicochemical properties is necessary.

Thermodynamic (Equilibrium) Solubility

Expertise & Experience: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for preformulation and biopharmaceutical modeling.[12][13] Unlike kinetic solubility, this measurement requires allowing the solid compound to equilibrate with the solvent over an extended period, ensuring that the measured concentration reflects the most stable solid form.[9][14] The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) to a series of vials containing a standard buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours.[14] Equilibration time should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding 0.22 µm filter.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.

Trustworthiness: The reliability of this method is ensured by confirming that an excess of solid material remains at the end of the experiment and by verifying the pH of the solution before and after equilibration.[15][16]

pH-Dependent Solubility Profile

Expertise & Experience: For ionizable compounds, solubility can vary dramatically with pH. Given the acidic boronic acid moiety, characterizing this relationship is crucial for predicting absorption in the variable pH environment of the gastrointestinal (GI) tract.[17] This study is typically conducted over a pH range of 1.2 to 7.4.[15]

Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4).[15]

  • Equilibrium Measurement: Perform the shake-flask thermodynamic solubility protocol as described above in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile will reveal the pH of minimum solubility and inform on the ionization constants (pKa) of the molecule.

ParameterDescriptionExpected Outcome for the Target Compound
Kinetic Solubility Apparent solubility upon rapid precipitation from a DMSO stock solution.Moderate to low, due to the hydrophobic benzoyl group.
Thermodynamic Solubility Equilibrium solubility of the most stable solid form in a specific medium.Low in neutral pH buffer, as predicted by its structural features.
pH-Dependent Solubility Solubility profile across a range of pH values.Higher solubility at higher pH due to the ionization of the acidic boronic acid group.

Phase 3: Biorelevant and Formulation-Enabling Solubility

Expertise & Experience: Standard aqueous buffers do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and phospholipids, provide a more accurate in vitro model to predict in vivo solubility and dissolution.[18][19] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are used to assess potential food effects on the solubility of the compound.[19][20]

G cluster_0 Input cluster_1 Process cluster_2 Output A Solid Compound B Add excess solid to FaSSIF or FeSSIF media A->B C Equilibrate for 24-48h at 37°C with shaking B->C D Centrifuge and filter (0.22 µm PVDF filter) C->D E Quantify supernatant by HPLC or LC-MS/MS D->E F Determine Biorelevant Solubility (mg/mL) E->F

Caption: Workflow for determining solubility in biorelevant media.

Protocol: Solubility in FaSSIF and FeSSIF

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established protocols or using commercially available powders.[18][21]

  • Equilibrium Measurement: Execute the shake-flask thermodynamic solubility protocol using FaSSIF and FeSSIF as the aqueous media at 37°C.[21]

  • Analysis: Quantify the compound concentration in the filtered supernatant. A significant increase in solubility in FeSSIF compared to FaSSIF suggests a positive food effect.

MediumpHKey ComponentsPurpose
FaSSIF 6.5Low concentration of bile salt and lecithin.Simulates intestinal conditions in a fasted state.[20]
FeSSIF 5.0Higher concentration of bile salt and lecithin.Simulates intestinal conditions in a fed state.[20]

Conclusion and Future Directions

The comprehensive solubility profile generated through this multi-tiered approach provides a robust foundation for the continued development of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). The data will directly inform decisions regarding:

  • Feasibility Assessment: Is the intrinsic solubility sufficient for the desired therapeutic dose?

  • Formulation Strategy: Is an enabling formulation (e.g., amorphous solid dispersion, lipid-based formulation) required to achieve adequate bioavailability?[3][22]

  • Clinical Study Design: Understanding potential food effects is critical for designing clinical trials.

Should the solubility be identified as a limiting factor, further studies into salt forms, co-solvents, and complexation agents (e.g., cyclodextrins) would be the logical next steps. The unique chemistry of the boronic acid group may also warrant investigation into formulation with diols or sugars to enhance solubility through ester formation.[5]

References

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ChemAxon. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Lee, H., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Publications. [Link]

  • Miller, S. M. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Czarnecka, K., et al. (2024). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Taylor & Francis Online. [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. [Link]

  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Szymański, P., et al. (2018). Lipophilicity Studies on Thiosemicarbazide Derivatives. National Institutes of Health. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Stana, A., et al. (2023). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

  • Pamulaparthy, A., & Morris, M. E. (2016). Novel high/low solubility classification methods for new molecular entities. National Institutes of Health. [Link]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]

  • Dissolution Technologies. (2011). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]

  • Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

  • Hughes, C. E., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

  • Fischer, B., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Publishing. [Link]

  • Pharma Lesson. (2024). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • Al-Otaibi, F. M., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. National Institutes of Health. [Link]

  • Kostewicz, E., et al. (2004). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Xtalks. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

This application note details the synthesis protocol for 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide , a structural derivative often explored in Boron Neutron Capture Therapy (BNCT) and enzyme inhibition studies...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis protocol for 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide , a structural derivative often explored in Boron Neutron Capture Therapy (BNCT) and enzyme inhibition studies (e.g., urease or tyrosinase inhibition).

The guide prioritizes chemical stability, specifically addressing the handling of the boronic acid moiety which is prone to dehydration (boroxine formation) and esterification side-reactions.

Strategic Overview & Retrosynthetic Logic

The synthesis of boron-containing peptidomimetics requires a "Protect-then-Deprotect" or a "Latent Functionality" approach to prevent the Lewis-acidic boron center from interfering with nucleophilic substitutions.

We utilize a Convergent 3-Step Pathway . Direct amidation of 4-carboxyphenylboronic acid is often low-yielding due to competitive anhydride formation. Therefore, we proceed via a methyl ester intermediate, followed by hydrazinolysis, and finally coupling with methyl isothiocyanate.

Retrosynthetic Diagram

Retrosynthesis Target Target: 2-(4-Boronobenzoyl)-N-methyl hydrazinecarbothioamide Hydrazide Intermediate: 4-Boronobenzohydrazide Target->Hydrazide Thiourea Formation (Nucleophilic Addition) Isothiocyanate Reagent: Methyl Isothiocyanate Target->Isothiocyanate Ester Intermediate: Methyl 4-boronobenzoate Hydrazide->Ester Hydrazinolysis Start Starting Material: 4-Carboxyphenylboronic acid Ester->Start Fischer Esterification

Caption: Retrosynthetic disconnection showing the stepwise assembly of the thiosemicarbazide backbone while preserving the boronic acid functionality.

Materials & Reagents Specification

To ensure reproducibility, use reagents meeting the following specifications. Boronic acids are sensitive to humidity; store in a desiccator.

ReagentGrade/PurityRoleCritical Handling Note
4-Carboxyphenylboronic acid >97% (HPLC)Starting ScaffoldHygroscopic. May contain boroxine anhydride.[1]
Methanol (MeOH) AnhydrousSolvent/ReactantWater content <0.05% to drive esterification.
Sulfuric Acid (

)
Conc. (98%)CatalystAdd dropwise; highly exothermic.
Hydrazine Hydrate 80% or 98%NucleophileCarcinogen. Handle in fume hood.
Methyl Isothiocyanate >98%ElectrophileLachrymator. Solid at RT, melts at ~35°C.
Ethanol (EtOH) AbsoluteSolventSolvent for final coupling.

Detailed Experimental Protocol

Phase 1: Activation via Fischer Esterification

Objective: Convert 4-carboxyphenylboronic acid to Methyl 4-boronobenzoate. Rationale: The carboxylic acid is converted to an ester to facilitate the subsequent attack by hydrazine. The boronic acid moiety may temporarily form a dimethyl boronate ester but will hydrolyze back to the acid during aqueous workup/recrystallization.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Dissolution: Suspend 4-carboxyphenylboronic acid (5.0 g, 30.1 mmol) in anhydrous Methanol (50 mL) .

  • Catalysis: Cool the solution to 0°C (ice bath). Add Conc.

    
     (1.0 mL)  dropwise over 5 minutes.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours . Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup:

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Pour the residue into ice-cold water (100 mL). The methyl ester should precipitate.

    • Note: If the boronate ester formed, the water wash hydrolyzes it back to

      
      , leaving the carboxylate ester intact.
      
  • Isolation: Filter the white precipitate, wash with cold water (

    
     mL), and dry in a vacuum oven at 40°C.
    
    • Expected Yield: 85–90%

    • Appearance: White crystalline solid.

Phase 2: Hydrazinolysis to 4-Boronobenzohydrazide

Objective: Substitution of the methoxy group with hydrazine. Rationale: Hydrazine is a potent alpha-effect nucleophile. Excess hydrazine is used to prevent the formation of dimer (diacylhydrazine).

  • Reaction: Dissolve Methyl 4-boronobenzoate (4.0 g, 22.2 mmol) in Ethanol (40 mL) in a 100 mL RBF.

  • Addition: Add Hydrazine Hydrate (4.4 mL, ~90 mmol, 4 equiv.) slowly at room temperature.

  • Reflux: Heat to reflux for 4–6 hours . A heavy precipitate typically forms as the product is less soluble than the ester.

  • Isolation:

    • Cool to room temperature.

    • Filter the solid product.

    • Wash with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove excess hydrazine.
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

    • Characterization Check: IR should show loss of ester carbonyl (~1720

      
      ) and appearance of amide/hydrazide bands (~1650 
      
      
      
      ).
Phase 3: Thiosemicarbazide Formation (The "Click" Step)

Objective: Coupling with Methyl Isothiocyanate to form 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). Mechanism: Nucleophilic attack of the hydrazide terminal nitrogen (


) onto the electrophilic carbon of the isothiocyanate (

).
  • Solvation: Suspend 4-Boronobenzohydrazide (2.0 g, 11.1 mmol) in Absolute Ethanol (30 mL) .

  • Coupling: Add Methyl Isothiocyanate (0.89 g, 12.2 mmol, 1.1 equiv.) dissolved in minimal ethanol (5 mL).

  • Reflux: Heat the mixture to reflux for 3–5 hours . The suspension often clears initially as reagents dissolve, followed by precipitation of the product.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 2:1). The hydrazide spot (polar, baseline) should disappear.

  • Isolation:

    • Cool the reaction mixture to 0°C.

    • Filter the crude solid.

    • Wash with cold ethanol.

  • Purification (Critical for Bio-Assays):

    • Dissolve the crude solid in a minimum amount of hot Ethanol/Water (80:20).

    • Allow to cool slowly to RT, then refrigerate.

    • Filter and dry under vacuum over

      
       (to prevent dehydration of the boronic acid).
      

Analytical Characterization & Quality Control

Verify the structure using the following parameters. Note that Boron-11 NMR is definitive for confirming the integrity of the C-B bond.

TechniqueExpected Signal / ObservationInterpretation

H NMR (DMSO-

)

2.90 (d, 3H,

)
N-Methyl group

7.8–8.0 (m, 4H, Ar-H)
Para-substituted aromatic ring

8.20 (s, 2H,

)
Boronic acid hydroxyls (broad,

exchangeable)

9.4, 10.5 (s, NH)
Amide and Thioamide protons

B NMR

~28–30 ppm (broad singlet)
Boronic acid (tricoordinate). If sharp peak at 0 ppm, contamination with borate.
FT-IR 1655

(C=O)
Amide I band
1240

(C=S)
Thioamide characteristic
3300–3450

(OH/NH)
Broad stretch due to H-bonding of boronic acid.
Workflow Visualization

Workflow Step1 Step 1: Esterification (MeOH/H2SO4) Isolate Methyl Ester Step2 Step 2: Hydrazinolysis (N2H4·H2O) Isolate Hydrazide Step1->Step2 Step3 Step 3: Coupling (Me-NCS) Isolate Target Step2->Step3 QC QC: 1H NMR, 11B NMR Confirm B(OH)2 integrity Step3->QC

Caption: Sequential processing workflow. QC checkpoint at the end is critical to ensure boronic acid stability.

Troubleshooting & Optimization

The "Boroxine" Issue

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) under heat or vacuum.

  • Symptom: Elemental analysis shows Carbon % higher than calculated; Melting point is broad or higher than expected.

  • Solution: Recrystallize from an aqueous solvent system (e.g., EtOH/H2O). The water ensures the equilibrium shifts toward the free acid

    
    .
    
Solubility Issues

The final thiosemicarbazide is often insoluble in chloroform or ether.

  • Protocol: Use DMSO-

    
     for NMR. For biological assays, dissolve in DMSO first, then dilute with buffer.
    

Safety & References

Safety Protocols
  • Methyl Isothiocyanate: Highly toxic and a lachrymator. Weigh in a fume hood. Neutralize spills with dilute ammonia.

  • Hydrazine Hydrate: Potent carcinogen and unstable. Avoid contact with metal oxides.

  • Waste Disposal: Segregate boron-containing waste. Do not mix hydrazine waste with oxidizers.

References
  • Boronic Acid Chemistry: Hall, D. G. (Ed.).[3] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Thiosemicarbazide Synthesis: Klayman, D. L., et al. (1979). "2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against L1210 leukemia cells." Journal of Medicinal Chemistry, 22(7), 855-862. Link

  • BNCT Agents: Barth, R. F., et al. (2018).[5] "Boron neutron capture therapy of cancer: Current status and future prospects." Clinical Cancer Research, 24(17), 4329-4343. Link

  • General Hydrazide Protocol: Smith, P. A. S. (1946). "The preparation of hydrazides." Organic Reactions, 3, 337.

Sources

Application

Application Note: 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide (BB-MHC) in Cancer Research

[1] Executive Summary & Chemical Identity[1] 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide (BB-MHC) is a specialized research compound that integrates two potent pharmacophores: a boronic acid moiety and a thiosemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1]

2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide (BB-MHC) is a specialized research compound that integrates two potent pharmacophores: a boronic acid moiety and a thiosemicarbazide scaffold.[1] This hybrid structure makes it a valuable tool for investigating multi-modal cancer therapies, specifically targeting proteostasis (via the boron atom) and metal metabolism (via the thiosemicarbazide core).[1]

Chemical Structure & Properties[1][2][3][4][5]
  • Molecular Formula: C

    
    H
    
    
    
    BN
    
    
    O
    
    
    S[1][2]
  • Molecular Weight: 253.09 g/mol [1]

  • Solubility: Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in water.[1]

  • Stability: Boronic acids are prone to dehydration (forming boroxines) under dry/acidic conditions.[1] Store at -20°C in a desiccated environment.

Core Mechanisms of Action (MOA)
  • Proteasome Inhibition (Boron-Mediated): The electrophilic boron atom can form reversible covalent bonds with the active site threonine residues of the 20S proteasome, mimicking the action of Bortezomib.[1]

  • Metal Chelation & ROS Generation (Thiosemicarbazide-Mediated): The O-N-S donor set (carbonyl oxygen, hydrazine nitrogen, thione sulfur) chelates transition metals (Fe

    
    , Cu
    
    
    
    ), leading to redox cycling and the generation of Reactive Oxygen Species (ROS).[1]
  • Boron Neutron Capture Therapy (BNCT) Potential: If synthesized with

    
    B enrichment, this compound serves as a delivery agent for neutron capture therapy.[1]
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow of evaluating BB-MHC, from solubilization to mechanistic validation.

BBMHC_Workflow cluster_Assays Biological Evaluation Modules Compound BB-MHC (Solid) Stock Stock Solution (10-50 mM in DMSO) Compound->Stock Dissolve QC QC Check: Avoid Boroxine Formation Stock->QC Verify Cyto Cytotoxicity Assay (MTT/CCK-8) Determine IC50 QC->Cyto Dilute Mech1 Proteasome Activity (Fluorogenic Substrate) Cyto->Mech1 If Active Mech2 ROS Quantification (DCFH-DA Flow Cytometry) Cyto->Mech2 If Active Mech3 Metal Binding Study (UV-Vis Titration) Cyto->Mech3 Characterize

Caption: Experimental workflow for the preparation and biological evaluation of BB-MHC.

Protocol 1: Preparation and Handling

Critical Note: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines).[1] While this is often reversible in aqueous media, consistent stock preparation is vital for reproducibility.[1]

Materials
  • BB-MHC powder (CAS 957060-78-5)[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Procedure
  • Weighing: Weigh 2.53 mg of BB-MHC into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution .

    • Tip: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 3 months.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve a 10 µM working concentration (0.1% DMSO final).

    • Control: Always prepare a "Vehicle Control" containing the same % of DMSO without the compound.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

This protocol determines the IC


 of BB-MHC against cancer cell lines (e.g., MCF-7, A549, or Multiple Myeloma lines like RPMI-8226).[1]
Materials
  • Target Cancer Cell Line (log-phase growth)[1]

  • MTT Reagent (5 mg/mL in PBS)[1]

  • 96-well tissue culture plates[1]

  • Microplate reader (Absorbance 570 nm)[1]

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000–10,000 cells/well in 100 µL medium. Incubate for 24 hours at 37°C/5% CO

    
     to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of BB-MHC in medium (Range: 0.1 µM to 100 µM).[1]

    • Aspirate old medium and add 100 µL of treatment medium.

    • Include Positive Control (e.g., Bortezomib or Dp44mT) and Vehicle Control (DMSO).[1][3]

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL MTT reagent to each well.[1] Incubate for 3–4 hours until purple formazan crystals form.

    • Remove medium carefully.[1]

    • Add 100 µL DMSO to dissolve crystals.[1] Shake plate for 10 minutes.

  • Analysis: Measure absorbance at 570 nm (reference 630 nm). Calculate IC

    
     using non-linear regression (e.g., GraphPad Prism).[1]
    
Data Reporting Template
CompoundCell LineIC

(µM) ± SD
Potency Relative to Bortezomib
BB-MHCRPMI-8226[Data][Ratio]
BB-MHCMCF-7[Data][Ratio]
VehicleAll>100N/A

Protocol 3: Mechanistic Validation (Proteasome & ROS)[1]

Since BB-MHC contains a boronic acid (proteasome targeting) and a thiosemicarbazide (ROS targeting), both pathways must be validated.[1]

A. 20S Proteasome Inhibition Assay

Rationale: The boron atom binds the catalytic


5-subunit (chymotrypsin-like activity) of the proteasome.[1]
  • Lysate Prep: Harvest treated cells and lyse in non-denaturing buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM DTT, pH 7.5).
    
  • Substrate: Use fluorogenic substrate Suc-LLVY-AMC (specific for chymotrypsin-like activity).[1]

  • Reaction: Mix 20 µg lysate with 50 µM Suc-LLVY-AMC in a black 96-well plate.

  • Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 min for 1 hour.

  • Result: A decrease in the slope of fluorescence vs. time indicates proteasome inhibition.[1]

B. ROS Generation (DCFH-DA Assay)

Rationale: Thiosemicarbazides chelate iron, fueling Fenton reactions.[1]

  • Staining: Incubate cells with 10 µM DCFH-DA for 30 min in serum-free medium.

  • Treatment: Wash cells and treat with BB-MHC (at IC

    
     concentration) for 4–6 hours.
    
  • Detection: Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.[1]

  • Validation: Pre-treat a control group with N-acetylcysteine (NAC) (5 mM).[1] If cytotoxicity is rescued by NAC, the mechanism is ROS-dependent.[1]

Pathway Logic Diagram

This diagram explains the dual-threat mechanism of BB-MHC within the cancer cell.

Mechanism BB_MHC BB-MHC (Intracellular) Proteasome 20S Proteasome (Threonine Residue) BB_MHC->Proteasome Boron Electrophile Complex Fe-BB-MHC Complex BB_MHC->Complex Chelation (+Fe) Iron Labile Iron Pool (Fe2+/Fe3+) Iron->Complex Boron_Bind Boron-Threonine Adduct Proteasome->Boron_Bind Covalent Inhibition ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling UPR Unfolded Protein Response (UPR) Boron_Bind->UPR Accumulation of Misfolded Proteins Apoptosis Apoptosis (Cell Death) ROS->Apoptosis UPR->Apoptosis

Caption: Dual mechanism of action: Boron-mediated proteasome inhibition and Thiosemicarbazide-mediated ROS generation.[1]

References

  • Thiosemicarbazones in Cancer: Mrozek-Wilczkiewicz, A. et al. "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety."[1] European Journal of Medicinal Chemistry, 2019.[1][4] Link

  • Boronic Acid Derivatives: Rogóż, W. et al. "Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors."[1] Pharmaceutics, 2025.[1][5][3] Link

  • General Mechanism: Lovejoy, D. B. et al. "Iron chelators as anti-neoplastic agents: Current status and future perspectives."[1] Future Medicinal Chemistry, 2012.[1] Link

  • Compound Source: Santa Cruz Biotechnology.[1] "2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide Product Page." Link

Sources

Method

Application Notes and Protocols: A Phased Approach to Investigating the Bioactivity of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Introduction: The Scientific Rationale for Investigating 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) The compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) represents a compelling subject for bioactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

The compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) represents a compelling subject for bioactivity screening due to its hybrid chemical structure. It integrates two key pharmacophores: a thiosemicarbazide moiety and a boron-containing benzoyl group. Thiosemicarbazide derivatives are a well-established class of compounds with a broad spectrum of documented biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] Their therapeutic potential is often attributed to the presence of nitrogen and sulfur atoms, which can chelate metal ions essential for various enzymatic processes.[1]

Concurrently, the field of medicinal chemistry has seen a rise in the exploration of boron-containing compounds (BCCs) as valuable pharmacophores.[4][5][6] To date, several BCCs have received FDA approval for treating cancers and infections.[4][5] The Lewis acidity of the boron atom facilitates a unique mechanism of action, often involving the formation of reversible covalent bonds with the active sites of target proteins.[4][6]

The strategic combination of these two moieties in 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) suggests a high potential for novel biological activity. This document provides a structured, multi-tiered experimental framework for the systematic evaluation of this compound's bioactivity, beginning with broad-spectrum in vitro screening and progressing to more focused mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path for preclinical investigation.[7][8]

Phase 1: Initial In Vitro Bioactivity Profiling

The initial phase of testing is designed to cast a wide net and identify the most promising therapeutic avenues for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). This involves parallel screening for both anticancer and antimicrobial activities.

Anticancer Activity Screening

A fundamental first step in cancer drug discovery is to assess a compound's effect on cell viability and proliferation.[9] We will employ a panel of cancer cell lines representing different tumor types to identify potential tissue-specific activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., HaCaT (keratinocyte)) for cytotoxicity comparison[10]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MCF-70.1
1
10
50
100
A5490.1
1
10
50
100
HCT1160.1
1
10
50
100
HaCaT0.1
1
10
50
100
Antimicrobial Activity Screening

The thiosemicarbazide scaffold is prevalent in compounds with known antimicrobial properties.[11] Therefore, it is crucial to screen 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) against a panel of clinically relevant bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Positive control antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismGram StainTest Compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
S. aureusPositiveVancomycin
E. coliNegativeCiprofloxacin
C. albicansN/AFluconazole

Phase 2: Mechanistic Elucidation

Should the initial screening reveal significant anticancer or antimicrobial activity, the next phase focuses on understanding the compound's mechanism of action.

Investigating the Anticancer Mechanism

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[13]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line showing the highest sensitivity in the MTT assay

  • 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Potential as an Enzyme Inhibitor

The bioactivity of both thiosemicarbazides and boron-containing compounds can be attributed to enzyme inhibition.[14][15][16] A logical step is to investigate if 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) acts as an enzyme inhibitor. Dihydrofolate reductase (DHFR) is a potential target, as some thiosemicarbazones have shown inhibitory activity against this enzyme.[14]

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate (a known DHFR inhibitor)

  • Assay buffer

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHFR enzyme, and varying concentrations of the test compound or methotrexate.

  • Incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate Reaction: Add DHF and NADPH to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound.

Visualization of Experimental Workflow and Potential Mechanisms

Experimental_Workflow E E H Mechanism of Cell Death E->H G G I Mechanism of Inhibition G->I

Putative_Mechanism Compound 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) TargetEnzyme TargetEnzyme Compound->TargetEnzyme Binds to Active Site

Conclusion and Future Directions

This document provides a comprehensive and scientifically grounded framework for the initial bioactivity assessment of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). The phased approach ensures a logical and cost-effective progression from broad screening to more detailed mechanistic studies. Adherence to these robust protocols will generate reliable and reproducible data, which is essential for making informed decisions in the drug development process.[17][18] Positive results from these in vitro studies would warrant further investigation, including more extensive mechanism of action studies, structure-activity relationship (SAR) analysis, and eventual progression to in vivo animal models.

References

  • Ahmad, A., et al. (2022). Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. PubMed Central. Available at: [Link]

  • (N/A). (2017). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Available at: [Link]

  • (N/A). (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • (N/A). (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate. Available at: [Link]

  • (N/A). (2021). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. Available at: [Link]

  • (N/A). (2020). Synthesis of (Z)-2-(4-cyanobenzylidene)-N-methylhydrazinecarbothioamide (4CN). ResearchGate. Available at: [Link]

  • (N/A). (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2022). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. Available at: [Link]

  • (N/A). (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • (N/A). (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • (N/A). (2023). 7 Steps to Ensuring Robust Protocols in Fieldwork. Sense:lab. Available at: [Link]

  • (N/A). (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central. Available at: [Link]

  • (N/A). (2023). Preclinical Studies in Drug Development. PPD. Available at: [Link]

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  • (N/A). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • (N/A). (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • (N/A). (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications. Available at: [Link]

  • (N/A). (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link]

  • (N/A). (2018). General Principles of Preclinical Study Design. PubMed Central. Available at: [Link]

  • (N/A). (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PubMed Central. Available at: [Link]

  • (N/A). (2023). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • (N/A). (2023). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • (N/A). (2017). 6 Elements of Robust Protocols. Medium. Available at: [Link]

  • (N/A). (2023). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. PubMed Central. Available at: [Link]

  • (N/A). (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • (N/A). (2014). Experimental design and irreproducibility in pre-clinical research. The Physiological Society. Available at: [Link]

  • (N/A). (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • (N/A). (2023). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. Available at: [Link]

  • (N/A). (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. Available at: [Link]

  • (N/A). (2022). Apoptosis Detection Assays. PubMed. Available at: [Link]

  • (N/A). (2023). Boron-Containing Pharmacophore. MIT Technology Licensing Office. Available at: [Link]

  • (N/A). (2001). Writing the research protocol. World Health Organization. Available at: [Link]

  • (N/A). (2010). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. Available at: [Link]

  • (N/A). (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

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Sources

Application

Purification techniques for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

An In-Depth Guide to the Purification of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) This comprehensive guide provides detailed application notes and protocols for the purification of 2-(4-Boronobenzoyl-N-methylh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a molecule of interest for researchers and professionals in the field of drug development. This document is structured to offer not just procedural steps, but also the scientific rationale behind each technique, ensuring a deep understanding of the purification process.

Introduction: Understanding the Molecule

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is a multifaceted compound featuring three key functional domains: an aromatic boronic acid, a central benzoyl amide scaffold, and an N-methylhydrazinecarbothioamide (thiosemicarbazide) moiety. The purification strategy for such a molecule must be thoughtfully designed to address potential challenges associated with each of these groups. The boronic acid function imparts acidic properties and the potential for dehydration to form boroxine anhydrides. The thiosemicarbazide group introduces both hydrogen bond donor and acceptor sites, influencing solubility and potential interactions with purification media.

This guide will explore a multi-pronged approach to purification, beginning with classical chemical techniques and progressing to more advanced chromatographic methods.

Foundational Purification Strategy: Acid-Base Extraction

The presence of the acidic boronic acid group provides a powerful handle for a preliminary purification step using acid-base extraction. This technique is highly effective for separating the target compound from non-acidic impurities.

Principle: The boronic acid moiety can be deprotonated by a weak base to form a water-soluble boronate salt. This allows for the extraction of the target compound into an aqueous phase, leaving behind non-acidic organic impurities in the organic phase. Subsequent acidification of the aqueous phase will re-protonate the boronate salt, causing the purified boronic acid to precipitate or be extracted back into an organic solvent.[1][2]

Protocol 2.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (e.g., 1 M) sodium carbonate solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete recovery of the boronic acid salt. Combine all aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), while stirring until the pH is acidic (pH 2-3, check with pH paper). This will cause the purified product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

The Power of Recrystallization: Achieving High Purity

Recrystallization is a robust technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization.

Principle: The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. Given the polarity of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), suitable single or mixed solvent systems could include:

Solvent/SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing compounds with hydrogen bonding capabilities.[3]
Ethyl Acetate/HexaneA common mixed-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.
Protocol 3.1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude or partially purified solid and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) and add more solvent in small portions until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Chromatographic Purification: When Higher Resolution is Needed

For challenging purifications or to remove closely related impurities, column chromatography is the method of choice. However, the purification of boronic acids on standard silica gel can be problematic due to their Lewis acidic nature, which can lead to strong adsorption or decomposition on the silica surface.[4][5]

Mitigation Strategy: Boric Acid-Treated Silica Gel

To circumvent the issues with standard silica gel, a modified stationary phase can be employed. Impregnating the silica gel with boric acid can reduce its Lewis basicity and minimize the over-adsorption of the boronic acid compound.[6]

Protocol 4.1: Preparation of Boric Acid-Treated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).

  • Boric Acid Addition: Add a solution of boric acid in a polar solvent (e.g., methanol) to the silica gel slurry. The amount of boric acid should be approximately 1-5% by weight of the silica gel.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the boric acid-treated silica gel in an oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove any residual solvent.

Protocol 4.2: Column Chromatography
  • Column Packing: Pack a chromatography column with the prepared boric acid-treated silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading: Dissolve the compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from any remaining impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess for the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in the molecule.[7][8]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Melting Point Analysis A sharp melting point range is indicative of high purity.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Purification_Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Optional High-Resolution Purification cluster_3 Final Product & Analysis Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in EtOAc, extract with NaHCO3(aq) Recrystallization Recrystallization Extraction->Recrystallization Acidify and isolate solid Chromatography Column Chromatography (Boric Acid-Treated Silica) Recrystallization->Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Assessment (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Purification workflow for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Low recovery from acid-base extraction Incomplete extraction into the aqueous phase. Precipitation of the product at the interface.Increase the volume of the aqueous base. Use a stronger, yet still mild, base like K2CO3. Ensure thorough mixing.
Oiling out during recrystallization The solvent is too good for the compound, or the solution is supersaturated.Use a less polar solvent or a mixed solvent system. Ensure the solution is not cooled too rapidly.
Product streaks on TLC during column chromatography The compound is too polar for the eluent. Interaction with the stationary phase.Increase the polarity of the eluent. Use boric acid-treated silica gel. Add a small amount of acetic acid to the eluent.
Presence of boroxine anhydride in the final product Dehydration of the boronic acid during purification or storage.The formation of boroxines is often reversible. Dissolving the product in a solvent containing a small amount of water can help hydrolyze the anhydride back to the boronic acid.

References

  • Process for purification of boronic acid and its derivatives.
  • Process for preparing and purifying bortezomib.
  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. ResearchGate. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. International Journal of Chemical and Molecular Engineering. [Link]

  • SAFETY DATA SHEET - 4-Methyl-3-thiosemicarbazide. Acros Organics. [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. [Link]

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. PubMed. [Link]

  • Preparation of acyl hydrazine derivatives.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

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  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

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Method

Application Note: High-Fidelity Characterization of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Executive Summary The characterization of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (hereafter referred to as BHM-Thio ) presents a unique set of analytical challenges. This molecule combines a redox-active thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (hereafter referred to as BHM-Thio ) presents a unique set of analytical challenges. This molecule combines a redox-active thiosemicarbazide core with a Lewis-acidic boronic acid moiety. Standard analytical workflows often fail due to three specific pitfalls:

  • Protodeboronation: The instability of the C-B bond under acidic HPLC conditions.

  • Silanol Interaction: Severe peak tailing caused by boronic acid interaction with silica-based stationary phases.

  • E/Z Isomerism: The thioamide bond allows for rotational isomers that complicate NMR interpretation.

This guide provides a validated, multi-modal protocol designed to overcome these artifacts and ensure rigorous quality control.

Part 1: Structural Confirmation (Spectroscopy)[1]

Nuclear Magnetic Resonance (NMR) Strategy

Rationale: Thiosemicarbazide derivatives exist in dynamic equilibrium between thione and thiol tautomers, and syn/anti isomers. A simple 1D proton scan is insufficient.

Protocol:

  • Solvent: Dissolve 5 mg of BHM-Thio in 600 µL DMSO-d6 . Avoid CDCl3 due to poor solubility and potential for acid-catalyzed degradation.

  • Temperature: Acquire spectra at 298K and 323K .

    • Why? Rotational barriers around the

      
       bond often broaden signals at room temperature. Heating coalesces these rotamers, sharpening the peaks for integration.
      
  • D2O Exchange: Perform a "shake" test with D2O.

    • Target: The boronic acid hydroxyls (

      
      ) and hydrazine protons (
      
      
      
      ) will exchange and disappear. This distinguishes them from aromatic protons.

Expected Chemical Shifts (DMSO-d6): | Moiety | Shift (


 ppm) | Multiplicity | Diagnostic Note |
| :--- | :--- | :--- | :--- |
| B-OH  | 8.0 – 8.5 | Broad Singlet | Disappears with D2O. |
| CS-NH  | 9.5 – 10.5 | Singlet | Downfield due to H-bonding; sensitive to concentration. |
| CO-NH  | 10.0 – 11.0 | Singlet | Distinct from CS-NH; confirms hydrazide linkage. |
| N-CH3  | 2.8 – 3.1 | Doublet | Coupled to the adjacent NH (

Hz). | | Ar-H | 7.5 – 8.0 | Multiplets | Look for AA'BB' system typical of para-substituted benzenes. |
Infrared Spectroscopy (FT-IR)

Rationale: Confirms the integrity of the thioamide core (


) vs. the amide (

).
  • Key Bands:

    • 
      : ~1340 cm⁻¹ (Strong, broad).
      
    • 
      : 1650–1690 cm⁻¹ (Amide I).
      
    • 
      : 1100–1200 cm⁻¹ (Often coupled with N-C-N stretching).
      
    • Critical Check: Absence of S-H stretch (~2550 cm⁻¹) confirms the thione tautomer is dominant in solid state.

Part 2: Purity & Stability Profiling (HPLC-MS)

The "Boronic Acid Problem" in Chromatography

Standard C18 columns possess residual silanols (


). Boronic acids form reversible covalent bonds with these silanols, leading to extreme peak tailing and carryover.

Optimized HPLC Protocol:

  • Column: Waters XBridge Phenyl or Agilent Zorbax Bonus-RP (Polar-embedded phases reduce silanol activity).

    • Alternative: Polymeric columns (PLRP-S) eliminate silanols entirely but sacrifice some efficiency.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the boronic acid, pKa ~9).

    • B: Acetonitrile (MeOH can form methyl boronate esters, creating artifacts).

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection:

    • UV @ 254 nm (Benzoyl chromophore).

    • MS (ESI+): Scan range 100–600 m/z.

Mass Spectrometry Interpretation: Boron has two stable isotopes:


 (20%) and 

(80%).
  • Isotope Pattern: The molecular ion

    
     must show a distinct "step" pattern. The M peak (
    
    
    
    ) will be accompanied by an M-1 peak (
    
    
    ) at ~25% intensity.
  • Artifacts: Watch for

    
    . This is the boroxine  (trimer anhydride) formed in the ESI source, not necessarily a sample impurity.
    
Self-Validating Functional Assay: The "Fructose Shift"

To prove the boronic acid group is chemically active (and not oxidized to a phenol or hydrolyzed), exploit its reversible binding to 1,2-diols.

Protocol:

  • Run a UV-Vis spectrum of BHM-Thio (50 µM in Phosphate Buffer pH 7.4).

  • Add D-Fructose (10 mM final concentration).

  • Observation: A bathochromic shift or hyperchromic effect indicates the formation of the cyclic boronate ester.

    • Pass: Spectral change observed.[1][2][3]

    • Fail: No change (indicates deboronation to phenolic derivative or steric blocking).

Part 3: Visualization of Analytical Logic

Characterization Workflow

The following diagram illustrates the decision tree for validating the synthesis product.

AnalyticalWorkflow Start Crude BHM-Thio Solubility Solubility Check (DMSO vs MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) @ 298K & 323K Solubility->NMR Decision1 Broad Peaks? NMR->Decision1 Isotope Check Boron Isotope Pattern (10B/11B) HPLC HPLC-MS (Polar-embedded C18) Isotope->HPLC Decision2 Peak Tailing? HPLC->Decision2 Fructose Fructose Shift Assay (Functional Check) Pass VALIDATED COMPOUND Fructose->Pass Spectral Shift Fail REJECT (Purify/Resynthesize) Fructose->Fail No Shift Decision1->NMR Yes (Heat to 323K) Decision1->Isotope No (Sharp) Decision2->HPLC Yes (Change Column) Decision2->Fructose No

Figure 1: Step-wise analytical decision tree for validating BHM-Thio integrity.

Degradation Pathways & Detection

Understanding how the molecule fails is crucial for stability studies.

DegradationPath Target BHM-Thio (Target) Oxidation Phenolic Derivative (C-OH instead of C-B) Target->Oxidation H2O2 / Oxidative Stress (Loss of Boron) Cyclization Thiadiazole Cyclization Target->Cyclization Acidic pH / Heat (Loss of H2O) Boroxine Boroxine Trimer (Mass Spec Artifact) Target->Boroxine ESI Source Desolvation (Reversible) Detect1 Detection Method 1 Oxidation->Detect1 NMR: Loss of B-OH MS: M-26 mass shift Detect2 Detection Method 2 Cyclization->Detect2 IR: Loss of C=S UV: Blue Shift

Figure 2: Common degradation pathways and mass spectrometry artifacts.

References

  • Thiosemicarbazone Characterization & Isomerism

    • Reis, D. et al. "Structural Characterization and Isomerism of Thiosemicarbazones." Journal of Molecular Structure.
    • Context: Explains the syn/anti rot
  • Boronic Acid HPLC Analysis

    • Duval, F. et al. "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin."[2] Journal of Chromatography A, 2015.[2]

    • Context: Provides the basis for the Alizarin detection method and discusses silanol interactions.
  • Boronic Acid Interactions with Diols

    • Springsteen, G. & Wang, B.
    • Context: Fundamental chemistry behind the "Fructose Shift" assay.
  • Mass Spectrometry of Boronic Acids

    • Chasse, J. "Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands... (Boronic Acid Context).
    • Context: Discusses the stability and artifacts of boronic species in MS.

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of Boronobenzoyl Derivatives

Abstract & Strategic Overview The incorporation of boron into pharmaceutical scaffolds has evolved from simple coupling partners to active pharmacophores (e.g., Bortezomib, Tavaborole) and reversible covalent inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of boron into pharmaceutical scaffolds has evolved from simple coupling partners to active pharmacophores (e.g., Bortezomib, Tavaborole) and reversible covalent inhibitors. "Boronobenzoyl" derivatives—specifically (boronophenyl)methanones and acyl boronates —represent a privileged class of intermediates allowing for the divergent synthesis of complex heterocycles, protease inhibitors, and fluorescent probes.

This Application Note provides a high-fidelity guide to the Palladium-catalyzed assembly of these scaffolds. We focus on two critical challenges:

  • Chemoselectivity: Preventing the premature transmetallation of the boron moiety during the formation of the benzoyl core.

  • Carbonylative Efficiency: Managing Carbon Monoxide (CO) insertion against competitive decarbonylation or direct coupling.

We present a modular strategy utilizing MIDA-boronates for orthogonal protection and Pd-catalyzed Carbonylative Suzuki-Miyaura coupling to assemble the benzoyl core while retaining the boron handle.

Mechanistic Logic & Pathway Design

The synthesis of a boron-containing benzophenone via Pd-catalysis requires interrupting the standard catalytic cycle. We must favor CO insertion (forming an acyl-Pd species) over direct reductive elimination, while simultaneously preventing the boron functionality from acting as a nucleophile until desired.

The MIDA-Protected Carbonylative Cycle

The use of N-methyliminodiacetic acid (MIDA) boronates is the "self-validating" control mechanism here. The sp³-hybridized boron atom in the MIDA complex is unreactive toward transmetallation under anhydrous conditions, allowing the catalyst to process the halide and CO insertion steps exclusively.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + ArX COInsert CO Insertion (Acyl-Pd Complex) Ar-CO-Pd(II)-X OxAdd->COInsert + CO Migratory Insertion TransMet Transmetallation Rate Limiting Step OxAdd->TransMet Direct Coupling (No CO) COInsert->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim Ar-CO-Pd-Ar' RedElim->Pd0 - Ar-CO-Ar' ArX Ar-X (Electrophile) CO CO (1 atm) Boron Ar'-B(OH)2 (Nucleophile)

Figure 1: The Carbonylative Suzuki-Miyaura Catalytic Cycle. Note the critical branch point at Oxidative Addition where CO pressure drives the path toward the Acyl-Pd intermediate.

Protocol A: Carbonylative Assembly of Boron-Functionalized Benzophenones

This protocol describes the synthesis of 4-benzoylphenylboronic acid derivatives . To ensure the boron group survives the reaction, we utilize a "Nucleophile-Electrophile Inversion" strategy: The boron moiety to be retained is placed on the electrophile (as a protected MIDA boronate or stable pinacol ester on an aryl iodide), while the nucleophile is a simple aryl boronic acid.

Target: Synthesis of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(phenyl)methanone.

Reagents & Equipment[1]
  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%)

    • Why: Xantphos is a wide bite-angle ligand that stabilizes the acyl-palladium intermediate, preventing decarbonylation.

  • Electrophile: 4-Iodophenylboronic acid pinacol ester (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.2 equiv)

  • CO Source: CO Balloon (1 atm) or Molybdenum Hexacarbonyl (solid source).

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or Anhydrous Dioxane (if using MIDA).

Step-by-Step Methodology
  • Catalyst Pre-formation: In a dry Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol). Add anhydrous Toluene (2 mL) and stir at room temperature for 10 minutes until a clear yellow/orange solution forms.

    • Checkpoint: If the solution is black/turbid, oxygen contamination has occurred. Discard.

  • Substrate Addition: Add 4-Iodophenylboronic acid pinacol ester (330 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the reaction vessel.

  • Atmosphere Exchange (The Critical Step):

    • Seal the tube with a septum.

    • Evacuate under high vacuum for 2 minutes, then backfill with Argon (repeat 3x).

    • CO Introduction: Carefully insert a needle connected to a CO balloon (1 atm). Purge the headspace for 30 seconds (via an exit needle), then remove the exit needle to pressurize the system.

  • Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm) for 12 hours.

    • Note: The Bpin moiety is relatively stable to these conditions, while the Ar-I bond is highly reactive toward oxidative addition. The Ar-B(OH)₂ is the active nucleophile.

  • Work-up & Purification:

    • Cool to room temperature. Carefully vent the CO (fume hood!).

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).

    • Dry organic layer over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc). The benzophenone product is typically less polar than the boronic acid but more polar than the starting iodide.

Data Validation (Expected Results)
ParameterValueNotes
Yield 75-88%Lower yields often indicate competitive direct coupling (Suzuki).
Selectivity >95:5Ratio of Carbonylation (C=O) vs. Direct Coupling (Ar-Ar).
¹¹B NMR ~30 ppmCharacteristic shift for Ar-Bpin (retained).

Protocol B: Direct Synthesis of Acyl Boronates (Advanced)

For researchers requiring the Acyl Boronate motif (R-CO-Bpin), standard carbonylation fails because the B-Pd bond is labile. We recommend the Molander-Type Borylation of Acid Chlorides using diboron reagents.[1]

Target: Synthesis of Benzoylboronate esters.

Reagents
  • Substrate: Benzoyl Chloride derivatives.

  • Reagent: Bis(pinacolato)diboron (B₂pin₂).[2]

  • Catalyst: Pd(dba)₂ (3 mol%) / PCy₃ (6 mol%).

  • Base: K₂CO₃ (anhydrous).

  • Solvent: Toluene, 110°C.

Protocol Highlights
  • Stoichiometry: Use 1.1 equiv of B₂pin₂ relative to the acid chloride.

  • Temperature Control: Unlike aryl halides, acid chlorides are prone to decarbonylation at high temperatures before transmetallation. However, for acyl boronates, a temperature of 110°C is often required to drive the difficult reductive elimination of the Acyl-B bond.

  • Purification: Acyl boronates are sensitive to silica gel. Use neutral alumina or rapid filtration for purification.

Troubleshooting & Optimization (Self-Validating Systems)

Use the following decision tree to diagnose failure modes. The most common failure in these reactions is the "Black Palladium" precipitate, indicating ligand dissociation and catalyst death.

OptimizationTree Problem Low Yield / Failure Check1 Is Pd Black Visible? Problem->Check1 Check2 Product is Biaryl (No CO)? Check1->Check2 No Solution1 Increase Ligand Concentration Switch to XPhos or Xantphos Check1->Solution1 Yes Check3 Starting Material Remains? Check2->Check3 No Solution2 Increase CO Pressure lowering Temp (favors insertion) Check2->Solution2 Yes Solution3 Check Base Solubility Add Phase Transfer Agent (TBAB) Check3->Solution3 Yes

Figure 2: Troubleshooting logic for Carbonylative Cross-Coupling. Follow the path based on visual and analytical (LCMS) observations.

Critical Control Parameters
  • Ligand Sterics: For carbonylation, bidentate ligands like Xantphos or DPEphos are superior because they enforce a geometry that favors CO insertion and reductive elimination of the ketone. Monodentate bulky phosphines (e.g., P(tBu)₃) often favor direct coupling.

  • Boron Protection: If using MIDA boronates, ensure the solvent system includes a polar component (like DMF or MeCN) if you intend to deprotect in situ, or keep it strictly anhydrous (Toluene) if you intend to retain the MIDA group for a subsequent step.

References

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives."[1][3] Journal of the American Chemical Society, 2010 , 132(50), 17701–17703.[1][3] [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. [Link]

  • Wu, X.-F.; Neumann, H.; Beller, M. "Palladium-Catalyzed Carbonylative Coupling Reactions of Aryl Halides." Chemical Reviews, 2013 , 113(1), 1–35. [Link]

  • Ishiyama, T.; Miyaura, N. "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles." Organic Syntheses, 2004 , Coll. Vol. 10, 448. [Link]

Sources

Method

Application Note: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) as a Divergent Building Block

Strategic Significance: The "Molecular Pivot" In modern medicinal chemistry, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (hereafter referred to as BB-Boro-TSC ) represents a high-value "molecular pivot." It combi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance: The "Molecular Pivot"

In modern medicinal chemistry, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (hereafter referred to as BB-Boro-TSC ) represents a high-value "molecular pivot." It combines two distinct reactive domains:[1]

  • The Thiosemicarbazide Core: A proven precursor for constructing 5-membered heterocycles (1,2,4-triazoles, 1,3,4-thiadiazoles) which serve as bioisosteres for amide bonds in kinase inhibitors and GPCR ligands.

  • The Boronic Acid Handle: Positioned at the para position of the benzoyl ring, this moiety remains inert during heterocycle formation (under controlled conditions) but activates on demand for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for late-stage library diversification.

This guide details the synthesis, cyclization, and functionalization of BB-Boro-TSC , emphasizing protocols that preserve the integrity of the carbon-boron bond.

Chemical Structure & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(4-Boronobenzoyl)-N-methylhydrazine-1-carbothioamide
Molecular Formula C

H

BN

O

S
Molecular Weight 253.09 g/mol
Solubility Soluble in DMSO, DMF, MeOH (warm); Insoluble in non-polar solvents (Hexane, Et

O).
Stability Hygroscopic; tends to form boroxine anhydrides (trimers) upon prolonged drying. Store at 4°C.
Key Functionality Nucleophilic centers: N1, N2, S. Electrophilic handle: Boron (Suzuki coupling).

Experimental Protocols

Protocol A: Synthesis of the Building Block (BB-Boro-TSC)

Rationale: This reaction exploits the nucleophilicity of the hydrazide nitrogen attacking the electrophilic carbon of the isothiocyanate.

Reagents:

  • 4-Boronobenzohydrazide (1.0 eq)

  • Methyl isothiocyanate (1.1 eq)

  • Ethanol (Absolute)[2]

  • Catalytic Acetic Acid (Optional, 0.1 eq)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-boronobenzohydrazide (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add methyl isothiocyanate (11 mmol) dropwise. If solubility is poor, add catalytic acetic acid to protonate the isothiocyanate, increasing electrophilicity.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The starting hydrazide spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted isothiocyanate.
  • Drying: Dry under high vacuum at 40°C. Note: Avoid excessive heat to prevent dehydration to the boroxine.

Validation:

  • 1H NMR (DMSO-d6): Look for thiosemicarbazide protons:

    
     9-10 ppm (NH-NH), 
    
    
    
    8.0 ppm (NH-Me, q),
    
    
    3.0 ppm (N-Me, d). Aromatic protons for 4-boronophenyl will appear as two doublets (AA'BB' system) around 7.8–8.2 ppm.
Protocol B: Divergent Cyclization Pathways

This section describes how to convert BB-Boro-TSC into two distinct heterocyclic scaffolds.

B1. Synthesis of 1,2,4-Triazole (Base-Catalyzed)

Mechanism: Base-mediated cyclodehydration.[3][2][4] The thione sulfur is eliminated (as H


S or captured) or retained depending on conditions. Here we form the 1,2,4-triazole-3-thione .
  • Reaction: Dissolve BB-Boro-TSC (1.0 eq) in 2M NaOH (aq).

  • Reflux: Heat at reflux for 4 hours. The solution will be clear.

  • Workup: Cool to room temperature. Acidify carefully with 2M HCl to pH 3–4.

    • Critical Control Point: Do not drop pH below 2, as protodeboronation (cleavage of the C-B bond) can occur in highly acidic, hot media. The electron-withdrawing triazole ring helps stabilize the C-B bond, but caution is required.

  • Isolation: The precipitate (4-(4-boronophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol tautomer) is filtered, washed with water, and recrystallized from Ethanol/Water.

B2. Synthesis of 1,3,4-Thiadiazole (Acid-Mediated)

Mechanism: Acid-catalyzed cyclization where the sulfur attacks the carbonyl carbon.

  • Reagents: BB-Boro-TSC (1.0 eq), POCl

    
     (excess), or H
    
    
    
    SO
    
    
    (conc).
    • Recommendation: Use POCl

      
        at 60°C rather than conc. H
      
      
      
      SO
      
      
      , as it acts as a dehydrating agent under milder thermal conditions, preserving the boronic acid.
  • Procedure: Suspend BB-Boro-TSC in POCl

    
    . Heat to 60–70°C for 2 hours.
    
  • Quenching: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with solid NaHCO

    
     to pH 7.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). The boronic acid moiety may partition; if the aqueous phase retains product, use n-Butanol.
    
Protocol C: Suzuki-Miyaura Coupling (Late-Stage Functionalization)

Context: This can be performed on BB-Boro-TSC before cyclization or on the heterocyclic product.

Reagents:

  • BB-Boro-TSC (1.0 eq)

  • Aryl Bromide (Ar-Br, 1.1 eq)

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: Dioxane:Water (4:1)

Protocol:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly: In a pressure vial, combine BB-Boro-TSC, Aryl Bromide, Base, and Catalyst. Add solvent.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (C18 Reverse Phase is recommended to handle the polarity of the thiosemicarbazide/heterocycle).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis and the mechanistic logic.

G Start 4-Boronobenzohydrazide Core BB-Boro-TSC (Building Block) Start->Core Reflux, EtOH (Nucleophilic Addition) Reagent + Methyl Isothiocyanate Reagent->Core Triazole 1,2,4-Triazole-3-thione (Base Catalysis) Core->Triazole NaOH, Reflux (-H2O) Thiadiazole 1,3,4-Thiadiazole (Acid/POCl3) Core->Thiadiazole POCl3, 60°C (Cyclodehydration) Suzuki Biaryl Thiosemicarbazide (Suzuki Coupling) Core->Suzuki Ar-Br, Pd(0), Base (Cross-Coupling)

Caption: Divergent synthetic pathways from the BB-Boro-TSC core. Green path: Basic cyclization. Red path: Acidic cyclization.[5] Yellow path: Metal-catalyzed coupling.[6]

Technical Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Low Yield in Step 1 Isothiocyanate hydrolysis or poor solubility.Ensure Ethanol is anhydrous. Add 5% DMF to improve solubility of the boronic hydrazide.
Protodeboronation Acidic conditions too harsh during thiadiazole formation.Switch from H

SO

to Burgess Reagent or POCl

at lower temps (<60°C).
Product "Gums" up Formation of Boroxine trimers.Add small amount of water or pinacol during workup to stabilize the boron species as a monomer or ester.
Pd Catalyst Death Thiosemicarbazide sulfur poisoning the Palladium.The sulfur in the thiosemicarbazide is a soft donor and can chelate Pd. Solution: Use higher catalyst loading (5 mol%) or protect the sulfur (e.g., S-alkylation) before Suzuki coupling.

References

  • Thiosemicarbazide Synthesis & Reactivity

    • Context: General protocols for the reaction of hydrazides with isothiocyanates and subsequent cycliz
    • Source:Asian Journal of Chemistry.[1] "An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs." (2021).[1]

  • 1,2,4-Triazole Cyclization Protocols

    • Context: Methodology for base-catalyzed cyclization of acyl thiosemicarbazides.[2]

    • Source:Molecules.[1][7][8][9][10][11][12][13][14][15][16][17] "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides..." (2020).

  • Suzuki-Miyaura Coupling Mechanism

    • Context: Activation of boronic acids and compatibility with hetero
    • Source:Organic Chemistry Portal.
  • Boronic Acid Stability in Synthesis

    • Context: Handling boronic acids in medicinal chemistry and preventing protodeboron
    • Source:Molecules.[1][7][8][9][10][11][12][13][14][15][16][17] "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." (2019).

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro applications and corresponding experimental protocols for the novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro applications and corresponding experimental protocols for the novel compound, 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical utility.

Introduction to 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide: A Compound of Interest

2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a synthetic molecule integrating two key pharmacophores: a thiosemicarbazone-like core and a phenylboronic acid moiety. This unique combination suggests a high potential for diverse biological activities, making it a compelling candidate for drug discovery programs.

  • The Thiosemicarbazone Core: Thiosemicarbazones are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential cofactors for various enzymes involved in cellular proliferation and microbial survival.[1]

  • The Phenylboronic Acid Moiety: Boronic acids are recognized as privileged structures in medicinal chemistry.[2] Their unique ability to form reversible covalent bonds with diols, including the hydroxyl groups of serine, threonine, and tyrosine residues in enzyme active sites, makes them potent inhibitors of various enzymes, particularly proteases and esterases.[2][3] The FDA-approved drug bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, exemplifies the therapeutic potential of this chemical class in oncology.[4]

The conjugation of these two moieties in 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide suggests a multimodal mechanism of action, potentially involving both metal chelation and direct enzyme inhibition. This dual-action potential makes it a promising candidate for investigation in oncology, infectious diseases, and other therapeutic areas.

Postulated Mechanism of Action: Enzyme Inhibition via Covalent Interaction

The presence of the boronic acid group strongly suggests that a primary mechanism of action for 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is the inhibition of enzymes, particularly serine proteases, which play critical roles in cancer progression and microbial pathogenesis. The boron atom in the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site, forming a stable, yet reversible, tetrahedral intermediate. This covalent interaction can effectively block the enzyme's catalytic activity.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Serine Serine Residue (Nucleophilic -OH) Covalent_Complex Reversible Tetrahedral Covalent Complex (Enzyme Inhibition) Enzyme_Serine->Covalent_Complex Forms Inhibitor_Boron 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide (Electrophilic Boron) Inhibitor_Boron->Enzyme_Serine Nucleophilic Attack

Caption: Postulated mechanism of enzyme inhibition.

Application I: In Vitro Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for characterizing the biochemical activity of a compound.[5] These assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50).[6]

Principle of the Assay

This protocol describes a general method for determining the inhibitory activity of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide against a model serine protease, such as trypsin or chymotrypsin. The assay measures the enzymatic cleavage of a chromogenic or fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the signal.

Experimental Workflow

G Start Prepare Reagents Step1 Add Buffer and Enzyme to Microplate Start->Step1 Step2 Add Test Compound or Vehicle Control Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Substrate to Initiate Reaction Step3->Step4 Step5 Monitor Signal (Absorbance/Fluorescence) Step4->Step5 Step6 Data Analysis (Calculate % Inhibition and IC50) Step5->Step6

Caption: Workflow for an in vitro enzyme inhibition assay.

Detailed Protocol

Materials:

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic or fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., a known protease inhibitor)

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add the enzyme solution to all wells except the "no enzyme" control wells.

    • Add the serially diluted test compound to the appropriate wells.

    • Add the vehicle control (DMSO in assay buffer) to the "no inhibition" control wells.

    • Add the positive control inhibitor to the appropriate wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibition)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation
CompoundTarget EnzymeIC50 (µM) [Hypothetical]
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideTrypsin5.2
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideChymotrypsin12.8
Positive ControlTrypsin0.1

Application II: In Vitro Anticancer Assays

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic effects of a compound on cancer cells.[7] The MTT or MTS assay is a widely used colorimetric method to assess cell viability.[8]

Principle of the Assay

This assay is based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production indicates a reduction in cell viability due to the cytotoxic or antiproliferative effects of the test compound.

Experimental Workflow

G Start Seed Cells in Microplate Step1 Allow Cells to Adhere Overnight Start->Step1 Step2 Treat Cells with Test Compound Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT/MTS Reagent Step3->Step4 Step5 Incubate to Allow Formazan Formation Step4->Step5 Step6 Measure Absorbance Step5->Step6 Step7 Data Analysis (Calculate % Viability and IC50) Step6->Step7

Caption: Workflow for an in vitro cell viability assay.

Detailed Protocol

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)[9]

  • Complete cell culture medium

  • 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

  • DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound, vehicle control (DMSO), or positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours.

  • Formazan Solubilization (for MTT assay): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation
CompoundCell LineIC50 (µM) [Hypothetical]
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideMCF-78.5
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideHeLa15.2
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideA54921.7
DoxorubicinMCF-70.5

Application III: In Vitro Antimicrobial Assays

The thiosemicarbazone scaffold is known for its antimicrobial properties. Therefore, evaluating the antimicrobial activity of 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a logical step.

Principle of the Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Detailed Protocol

Materials:

  • 96-well microplates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide

  • DMSO

  • Positive control antibiotic/antifungal

  • Resazurin (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to all wells containing the test compound, vehicle control, and positive control. Include a growth control well (inoculum in broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The addition of a viability indicator like resazurin can aid in the determination.

Data Presentation
CompoundMicroorganismMIC (µg/mL) [Hypothetical]
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideStaphylococcus aureus16
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideEscherichia coli64
2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamideCandida albicans32
CiprofloxacinStaphylococcus aureus1

References

  • M.D.P.I. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (Z)-2-(4-cyanobenzylidene)-N-methylhydrazinecarbothioamide (4CN). Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][11][12]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Available at: [Link]

  • M.D.P.I. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Available at: [Link]

  • Nature. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Available at: [Link]

  • Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Available at: [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Available at: [Link]

  • A.C.S. Publications. (n.d.). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Available at: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • M.D.P.I. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Available at: [Link]

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Method

Application Notes: Characterizing the Dual-Action Anticancer Agent 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide (BBMHT)

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide, hereafter designated BBMHT, is a novel synthetic compound designed for anticancer research. Its structure incorporates two key pharmacophores: a boronic acid moiety and a thiosemicarbazone derivative. This unique combination suggests a potential dual mechanism of action, targeting two critical pathways for cancer cell proliferation and survival.

The boronic acid group is a well-established inhibitor of the 26S proteasome, a multi-catalytic protease complex responsible for degrading ubiquitinated proteins.[1] Inhibition of the proteasome disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death.[2][3] Boronic acid derivatives like bortezomib are clinically approved for treating hematologic malignancies.[1][4]

The thiosemicarbazone scaffold is known for its metal-chelating properties and a range of anticancer activities.[5][6] A primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides (dNTPs), which are essential for DNA replication and repair.[7][8] Inhibition of RNR leads to dNTP pool depletion, S-phase arrest, and induction of apoptosis.[9][10] Additionally, some thiosemicarbazones can generate reactive oxygen species (ROS), contributing to oxidative stress and cytotoxicity.[5][11]

This application note provides a comprehensive guide for researchers to investigate the cellular effects of BBMHT. It outlines detailed protocols for assessing its impact on cell viability, proteasome activity, induction of apoptosis, cell cycle progression, and ROS production.

Hypothesized Mechanism of Action

BBMHT is hypothesized to exert a synergistic anticancer effect by simultaneously inhibiting the proteasome and ribonucleotide reductase. This dual blockade is predicted to overwhelm cellular stress responses, leading to potent and selective cancer cell death.

BBMHT_Mechanism_of_Action cluster_0 Proteasome Pathway cluster_1 DNA Synthesis Pathway BBMHT BBMHT Proteasome 26S Proteasome BBMHT->Proteasome Inhibits RNR Ribonucleotide Reductase (RNR) BBMHT->RNR Inhibits Degradation Degradation Proteasome->Degradation Catalyzes Ub_Proteins Ubiquitinated Pro-Apoptotic Proteins (e.g., p53, Bax, NOXA) Ub_Proteins->Degradation Accumulation Accumulation of Pro-Apoptotic Proteins Degradation->Accumulation Inhibition leads to Apoptosis Apoptosis Accumulation->Apoptosis dNDPs dNDPs RNR->dNDPs Catalyzes rNDPs rNDPs rNDPs->RNR DNA_Synth DNA Synthesis & Repair dNDPs->DNA_Synth S_Arrest S-Phase Arrest DNA_Synth->S_Arrest Inhibition leads to S_Arrest->Apoptosis

Figure 1: Hypothesized dual mechanism of action for BBMHT.

Experimental Workflows & Protocols

This section details the necessary protocols to characterize the cellular effects of BBMHT. A logical experimental flow is crucial for building a comprehensive understanding of the compound's activity.

Experimental_Workflow A 1. Cell Viability Assay (MTT) B 2. Proteasome Activity Assay A->B Confirm Cytotoxicity & Determine IC50 C 3. Apoptosis Assay (Annexin V/PI) A->C F Data Analysis & Interpretation A->F B->C Validate Target Engagement B->F D 4. Cell Cycle Analysis (PI Staining) C->D Characterize Cell Death Mechanism C->F E 5. ROS Detection (DCFDA Assay) D->E Investigate Upstream Effects D->F E->F

Figure 2: Recommended experimental workflow for BBMHT characterization.

Cell Viability Assay (MTT-Based)

This initial assay determines the cytotoxic and cytostatic effects of BBMHT on a cancer cell line of interest, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of BBMHT in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing BBMHT at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of BBMHT to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell-Based Proteasome Activity Assay

This assay directly measures the chymotrypsin-like activity of the proteasome within intact cells to confirm BBMHT's engagement with its intended target.[15] Luminescent-based assays, such as Promega's Proteasome-Glo™, are highly sensitive and provide a "glow-type" signal proportional to proteasome activity.[16]

Protocol (based on a luminescent assay principle):

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a white-walled, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with BBMHT at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 2-6 hours). Include a known proteasome inhibitor (e.g., Bortezomib) as a positive control and a vehicle control.

  • Reagent Preparation: Prepare the luminescent proteasome substrate reagent according to the manufacturer's instructions. Equilibrate the reagent and the cell plate to room temperature before use.[16]

  • Assay Reaction: Add the prepared reagent to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL medium). Mix on a plate shaker for 2 minutes.

  • Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize. Measure luminescence with a plate-reading luminometer.

Data Analysis: Normalize the luminescent signal of treated cells to the vehicle control. A decrease in luminescence indicates inhibition of proteasome activity.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[19]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with BBMHT (e.g., at IC50 concentration) for a relevant time period (e.g., 24 or 48 hours). Include both vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[20]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[21] Inhibition of ribonucleotide reductase is expected to cause an accumulation of cells in the S phase.[9]

Protocol:

  • Cell Treatment: Culture and treat cells with BBMHT as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10^6 cells. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[22][23] (Cells can be stored at -20°C for several weeks).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI and 0.1 mg/mL RNase A in PBS).[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24][25]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cellular Reactive Oxygen Species (ROS) Detection

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).[26][27] DCFDA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][28]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate (for plate reader analysis) or in 6-well plates (for flow cytometry). Treat with BBMHT for a relevant time period (e.g., 6-24 hours). Include a positive control (e.g., H2O2 or Pyocyanin) and a vehicle control.[27][29]

  • Probe Loading: Remove the treatment medium and wash cells once with a warm buffer (e.g., PBS or HBSS).

  • Staining: Add 100 µL of DCFDA working solution (typically 10-20 µM in pre-warmed buffer) to each well.[28][30]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[28][29]

  • Measurement:

    • Plate Reader: Wash cells once with buffer and add 100 µL of buffer. Measure fluorescence intensity (Excitation/Emission ~485/535 nm).[26]

    • Flow Cytometry: Harvest, wash, and resuspend cells in buffer for immediate analysis.

Data Analysis: Quantify the mean fluorescence intensity and normalize it to the vehicle-treated control to determine the fold-change in intracellular ROS levels.

Expected Data Summary

The following tables represent hypothetical data to illustrate expected outcomes from the described protocols.

Table 1: Cytotoxicity of BBMHT on HCT116 Cancer Cells (48h)

BBMHT Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.192.1 ± 5.1
175.4 ± 3.8
551.2 ± 2.9
1028.7 ± 3.3
508.1 ± 1.5
IC50 ~5 µM

Table 2: Effect of BBMHT on Cellular Proteasome Activity (4h)

Treatment (5 µM)Relative Luminescence (%)% Inhibition
Vehicle1000
BBMHT45.3 ± 3.154.7
Bortezomib (1µM)15.8 ± 2.584.2

Table 3: Apoptosis and Cell Cycle Distribution after BBMHT Treatment (24h)

Treatment (5 µM)Early Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle4.1 ± 0.82.5 ± 0.555.2 ± 2.129.8 ± 1.515.0 ± 1.8
BBMHT25.7 ± 2.215.3 ± 1.930.1 ± 2.558.6 ± 3.011.3 ± 1.4

References

  • Leestemaker, Y., et al. (2017). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, 75, 3.43.1-3.43.29. Available at: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Dubna, J., et al. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. STAR Protocols, 2(3), 100684. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Fricker, L. D. (2020). Proteasome Inhibitors: Structure and Function. In Proteasomes. IntechOpen. Available at: [Link]

  • Roforth, M. M., et al. (2019). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS One, 14(7), e0219329. Available at: [Link]

  • Bua, S., et al. (2021). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Mini-Reviews in Medicinal Chemistry, 21(1), 4-22. Available at: [Link]

  • Delforge, M. (2016). Mechanism of action of proteasome inhibitors. YouTube. Retrieved from [Link]

  • Bio-protocol. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 6(1). Available at: [Link]

  • Larsson, K. M., et al. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. PNAS, 109(25), 9768-9773. Available at: [Link]

  • Jayakumari, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(18), e3006. Available at: [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • MDPI. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(14), 5489. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Mitsiades, N., et al. (2011). Mechanism of action of proteasome inhibitors and deacetylase inhibitors and the biological basis of synergy in multiple myeloma. Clinical Cancer Research, 17(22), 7248-7259. Available at: [Link]

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  • Fairman, J. W., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(51), 7557-7564. Available at: [Link]

  • Nocentini, A., et al. (2017). Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule. J Med Chem, 60(15), 6685-6699. Available at: [Link]

  • Florida State University. (n.d.). Proteasomes: Isolation and Activity Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the boronic acid 20S proteasome inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ab113851 DCFDA Cellular ROS Detection Assay Kit. Retrieved from [Link]

  • Richardson, P. G., et al. (2011). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Clinical Cancer Research, 17(22), 7248-7259. Available at: [Link]

  • Kalinowski, D. S., et al. (2009). Thiosemicarbazones: the new wave in cancer treatment. Future Medicinal Chemistry, 1(6), 1143-1151. Available at: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

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Application

Application Notes and Protocols for the Complexation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) with Metals

Introduction: A Multifunctional Ligand at the Interface of Medicinal Chemistry and Coordination Chemistry The convergence of boronic acid functionalities with the potent chelating properties of thiosemicarbazones present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Ligand at the Interface of Medicinal Chemistry and Coordination Chemistry

The convergence of boronic acid functionalities with the potent chelating properties of thiosemicarbazones presents a compelling frontier in the design of novel therapeutic and diagnostic agents. The compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is a prime example of such a multifunctional ligand. The thiosemicarbazone moiety is renowned for its ability to form stable complexes with a variety of transition metals, and these complexes often exhibit enhanced biological activities, including antitumor, antiviral, and antibacterial properties, compared to the free ligands.[1][2] The inclusion of a boronic acid group introduces an additional layer of functionality. Boronic acids are known to interact with diols, a feature that can be exploited for targeting saccharide-rich environments, such as bacterial cell walls or specific glycoproteins on cancer cells.[3]

This application note provides a comprehensive guide for researchers on the synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) and a detailed protocol for its subsequent complexation with metal ions. The methodologies are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for informed modifications and troubleshooting.

Part 1: Synthesis of the Ligand: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

The synthesis of the title ligand is achieved through a classical condensation reaction between an aldehyde (4-formylphenylboronic acid) and a substituted thiosemicarbazide (N-methylhydrazinecarbothioamide). This reaction is typically straightforward and proceeds with high yield.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Formylphenylboronic acid≥97%Commercially AvailableStore in a desiccator.
N-Methylhydrazinecarbothioamide≥98%Commercially AvailableAlso known as 4-methyl-3-thiosemicarbazide.
EthanolAnhydrousStandard Laboratory Grade
Glacial Acetic AcidACS GradeStandard Laboratory GradeUsed as a catalyst.
Diethyl EtherAnhydrousStandard Laboratory GradeFor washing the product.
Experimental Protocol: Ligand Synthesis
  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10 mmol) of 4-formylphenylboronic acid in 30 mL of anhydrous ethanol. To this solution, add 1.05 g (10 mmol) of N-methylhydrazinecarbothioamide.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate of the product should form. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with two 15 mL portions of cold ethanol, followed by two 15 mL portions of diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in a vacuum oven at 40-50 °C for at least 4 hours.

Workflow for Ligand Synthesis

Ligand_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Formylphenylboronic_acid 4-Formylphenylboronic acid Ethanol Ethanol (Solvent) 4-Formylphenylboronic_acid->Ethanol N-Methylhydrazinecarbothioamide N-Methylhydrazinecarbothioamide N-Methylhydrazinecarbothioamide->Ethanol Acetic_Acid Acetic Acid (Catalyst) Ethanol->Acetic_Acid Reflux Reflux (4-6 h) Acetic_Acid->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying Product 2-(4-Boronobenzoyl-N-methyl- hydrazinecarbothioamide) Drying->Product

Caption: Workflow for the synthesis of the target ligand.

Part 2: Protocol for Metal Complexation

Thiosemicarbazone ligands are versatile and can coordinate to metal ions as neutral or deprotonated species. The coordination typically occurs through the sulfur atom and one of the nitrogen atoms of the hydrazine moiety.[4][5][6] The following is a general protocol for the complexation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) with a representative metal salt, copper(II) chloride. This protocol can be adapted for other metal salts (e.g., NiCl₂, CoCl₂, ZnCl₂).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)Synthesized as above-Ensure it is pure and dry.
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)≥99%Commercially AvailableOther metal salts can be substituted.
MethanolAnhydrousStandard Laboratory Grade
Triethylamine≥99%Commercially AvailableOptional, for deprotonation of the ligand.
Experimental Protocol: Metal Complexation
  • Ligand Dissolution: In a 50 mL round-bottom flask with a magnetic stirrer, dissolve 0.237 g (1 mmol) of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in 20 mL of warm methanol.

  • Metal Salt Addition: In a separate beaker, dissolve 0.085 g (0.5 mmol) of CuCl₂·2H₂O in 10 mL of methanol. Add this solution dropwise to the ligand solution while stirring. A color change is typically observed upon addition.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the metal complex.

  • Isolation and Purification: Collect the solid complex by vacuum filtration. Wash the precipitate with small portions of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.

Note on Stoichiometry and Deprotonation: The protocol above uses a 2:1 ligand-to-metal molar ratio, which is common for the formation of M(L)₂ complexes. For the formation of a 1:1 complex, a 1:1 molar ratio of ligand to metal salt should be used. If deprotonation of the ligand is desired to form a neutral complex, a stoichiometric amount of a weak base like triethylamine can be added to the ligand solution before the addition of the metal salt.[7]

Workflow for Metal Complexation

Metal_Complexation cluster_solutions Reactant Solutions cluster_reaction Reaction & Work-up Ligand_Solution Ligand in Methanol Mixing Dropwise Addition Ligand_Solution->Mixing Metal_Salt_Solution Metal Salt in Methanol Metal_Salt_Solution->Mixing Stirring Stir at RT (2-4 h) Mixing->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Washing (Methanol) Filtration->Washing Drying Drying Washing->Drying Complex_Product Metal-Ligand Complex Drying->Complex_Product

Caption: General workflow for metal complexation.

Part 3: Characterization of the Ligand and Metal Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complex. A combination of spectroscopic and analytical techniques should be employed.

Expected Spectroscopic and Analytical Data
TechniqueLigand (Expected Observations)Metal Complex (Expected Observations)Rationale for Changes
FT-IR (cm⁻¹) ν(N-H) ~3300-3100, ν(C=N) ~1600, ν(C=S) ~850Shift in ν(C=N) and disappearance or shift of ν(C=S), appearance of new bands for M-N and M-S bonds in the far-IR region.Coordination of the azomethine nitrogen and thione/thiolate sulfur to the metal center.
¹H NMR (ppm) -NH protons as broad singlets, -CH=N proton singlet, aromatic protons, B(OH)₂ proton as a broad singlet.Broadening or disappearance of -NH proton signals upon coordination. Shifts in the resonances of protons near the coordination sites.Paramagnetic nature of many transition metal ions can lead to peak broadening. Changes in the electronic environment upon complexation.
UV-Vis (nm) Intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic and thiosemicarbazone moieties.Appearance of new, lower energy bands in the visible region, attributed to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands.The d-orbitals of the metal ion are no longer degenerate in the ligand field, allowing for electronic transitions.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.Molecular ion peak corresponding to the complex, showing the characteristic isotopic pattern of the metal.Confirms the formation of the complex and its stoichiometry.
Elemental Analysis %C, H, N, S values should be within ±0.4% of the calculated values.%C, H, N, S values will differ from the free ligand and should match the calculated values for the proposed complex formula.Confirms the purity and stoichiometry of the synthesized compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) and its subsequent complexation with metal ions. The unique combination of a boronic acid and a thiosemicarbazone moiety in a single ligand opens up exciting possibilities for the development of novel metal-based drugs and chemical sensors. The detailed characterization plan is crucial for verifying the successful synthesis and for elucidating the coordination chemistry of this promising new ligand.

References

  • Dhaval B. et al. (2018). Synthesis and Characterization of Thiosemicarbazides. Journal of Pharmaceutical Sciences and Research, 10(8), 1989-1993.
  • Gingras, B. A., Hornal, R. W., & Bayley, C. H. (1960). The preparation of some thiosemicarbazones and their copper complexes. Part I. Canadian Journal of Chemistry, 38(5), 712-719.
  • U.S. Patent No. US20040049050A1 (2004). Method for producing formylphenylboronic acids.
  • Basuli, F., Chattopadhyay, S., Pierpont, C. G., & Bhattacharya, S. (2000). Unusual Coordination Mode of Thiosemicarbazone Ligands. A Search for the Origin. Inorganic Chemistry, 39(8), 1634-1640.
  • Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. International Journal of Engineering Technology Science and Research, 5(4), 627-633.
  • Wikipedia contributors. (2023, December 19). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Pelosi, G. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. The Open Crystallography Journal, 3(1), 16-28.
  • Okoronkwo, A. E., et al. (2016). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers, 4(1), 1-7.
  • Basuli, F., Ruf, M., Pierpont, C. G., & Bhattacharya, S. (1998). Unusual coordination mode of thiosemicarbazone ligands. A search for the origin. Inorganic Chemistry, 37(23), 6113-6119.
  • Kowol, C. R., et al. (2024). Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. Journal of Medicinal Chemistry, 67(10), 8348-8366.
  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.
  • Chohan, Z. H., et al. (2007). Complexes of 3d Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. Molecules, 12(4), 814-827.
  • Basuli, F., Peng, S. M., & Bhattacharya, S. (1997). Unusual Coordination Mode of Thiosemicarbazone Ligand. Synthesis, Structure, and Redox Properties of Some Ruthenium and Osmium Complexes. Inorganic Chemistry, 36(24), 5645-5652.
  • Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of thiosemicarbazones, semicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31-39.
  • Basuli, F., et al. (1999). Unusual Coordination Mode of Thiosemicarbazone Ligands. A Search for the Origin. Inorganic Chemistry, 38(7), 1544-1549.
  • Enyedy, É. A., et al. (2020). Binding Models of Copper(II)
  • Aly, A. A., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(4), 1808.
  • Google Patents. (2021).
  • Real, J. A., et al. (1992). Coordination chemistry of thiosemicarbazones. Transition Metal Chemistry, 17(2), 143-147.
  • de Lima, G. M., et al. (2018). Synthesis of copper(II) and zinc(II) complexes with chalcone–thiosemicarbazone hybrid ligands: X-ray crystallography, spectroscopy and yeast activity. Polyhedron, 141, 246-254.
  • Hammad, A. M., et al. (2022). Synthesis of (Z)-2-(4-cyanobenzylidene)-N-methylhydrazinecarbothioamide (4CN). Journal of Molecular Structure, 1248, 131464.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) synthesis

Case ID: T-BZN-4492 Subject: Yield Optimization for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BZN-4492 Subject: Yield Optimization for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

You are attempting to synthesize a boronic acid-functionalized thiosemicarbazide . This is a deceptive scaffold; while the amide and thiourea linkages are standard, the presence of the aryl boronic acid [


] introduces significant instability vectors, specifically protodeboronation  and boroxine trimerization .

The synthesis requires a two-stage modular approach to preserve the C-B bond while ensuring high regioselectivity at the hydrazine linkage.

The Synthetic Pathway

We recommend the Methyl Ester Route over the Acid Chloride route. Acid chlorides (generated via


) produce HCl byproducts that catalyze boronic acid dehydration and degradation.
  • Activation: 4-Boronobenzoic acid

    
     Methyl 4-boronobenzoate.
    
  • Hydrazinolysis: Methyl ester + Hydrazine hydrate

    
     4-Boronobenzohydrazide.
    
  • Thiocarbamoylation: Hydrazide + Methyl isothiocyanate

    
     Target Product.
    

Critical Reaction Parameters (The "Why")

ParameterRecommended SettingScientific Rationale
Solvent (Step 3) Ethanol (Anhydrous) Protic solvents facilitate proton transfer in the transition state of isothiocyanate addition. Anhydrous conditions prevent boronic acid hydration/degradation.
Temperature Reflux (78°C)

RT
Initial heat is required to overcome the activation energy of the nucleophilic attack on the isothiocyanate. Cooling is critical to precipitate the product and shift equilibrium.
Stoichiometry 1.1 eq Isothiocyanate A slight excess of methyl isothiocyanate drives the reaction to completion. Large excesses lead to purification difficulties as MeNCS is an oil/low-melting solid.
pH Control Neutral / Mildly Basic CRITICAL: Strong bases (NaOH) or strong acids catalyze protodeboronation (cleavage of the Boron-Carbon bond). Avoid strong base catalysis if possible.

Optimized Experimental Protocol

Phase A: Synthesis of the Hydrazide Precursor

Note: Commercial 4-boronobenzoic acid often contains varying amounts of anhydride (boroxine). Verify purity via NMR before starting.

  • Esterification: Dissolve 4-boronobenzoic acid (10 mmol) in MeOH (30 mL). Add

    
     (cat., 3 drops). Reflux 4h. Evaporate solvent.
    
  • Hydrazinolysis: Redissolve crude ester in EtOH (20 mL). Add Hydrazine Hydrate (80%, 5.0 eq) dropwise at RT.

    • Why 5 equivalents? Excess hydrazine prevents the formation of the dimer (N,N'-diacylhydrazine).

  • Workup: Reflux for 3-5 hours. Cool to

    
    . The hydrazide should precipitate as a white solid. Filter, wash with cold EtOH.[1]
    
    • Checkpoint:

      
       NMR should show aromatic protons and a broad singlet for 
      
      
      
      .
Phase B: Coupling with Methyl Isothiocyanate
  • Setup: Suspend 4-boronobenzohydrazide (1.0 eq) in anhydrous Ethanol (0.1 M concentration).

  • Addition: Add Methyl Isothiocyanate (1.1 eq) in a single portion.

  • Reaction: Heat to reflux for 2–4 hours.

    • Visual Cue: The suspension often clears as the reaction proceeds, then precipitates the product upon cooling.

  • Isolation: Cool slowly to Room Temperature, then to

    
    .
    
  • Purification (The "Sticky" Fix):

    • If solid: Filter and wash with cold Ethanol/Ether (1:1) .

    • If gum/oil: Triturate with Diethyl Ether or Dichloromethane . Boronic acids are poorly soluble in DCM, while impurities (excess isothiocyanate) are soluble.

Visual Workflows

Figure 1: Reaction Scheme & Logic Flow

ReactionScheme cluster_side Avoid Side Reactions Start 4-Boronobenzoic Acid Inter1 Methyl Ester Intermediate Start->Inter1 MeOH, H+, Reflux (Avoid SOCl2) Inter2 4-Boronobenzohydrazide (Nucleophile) Inter1->Inter2 N2H4·H2O (5 eq) EtOH, Reflux Product Target: 2-(4-Boronobenzoyl)- N-methylhydrazinecarbothioamide Inter2->Product EtOH, Reflux Side2 Cyclization to Triazolethione Inter2->Side2 Strong Base/High Heat Reagent Methyl Isothiocyanate (Electrophile) Reagent->Product Side1 Protodeboronation (Loss of Boron) Product->Side1 Aq. Base/Metal Cat.

Caption: Step-wise synthesis pathway highlighting the critical avoidance of strong bases to prevent cyclization and deboronation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Encountered LowYield Low Yield / No Precipitate Issue->LowYield Impurity Impurity / Sticky Gum Issue->Impurity Decomp Loss of Boron (NMR) Issue->Decomp SolventCheck Check Solvent Volume (Too dilute?) LowYield->SolventCheck TimeCheck Extend Reflux Time (Check TLC) LowYield->TimeCheck Trituration Triturate with DCM/Ether (Remove excess MeNCS) Impurity->Trituration Recryst Recrystallize: EtOH/H2O or MeOH Impurity->Recryst pHCheck Check pH (Must be < 8) Decomp->pHCheck TempCheck Reduce Temp (50-60°C instead of Reflux) Decomp->TempCheck

Caption: Diagnostic workflow for resolving common synthesis failures involving yield, physical state, and chemical stability.

Troubleshooting & FAQs

Q: My product is an oil/gum that won't solidify. What happened?

A: This is common with thiosemicarbazides containing boronic acids due to hydrogen bonding networks.

  • The Fix: Do not rotovap to dryness. Concentrate to ~20% volume, then add excess Diethyl Ether or Hexane . Scratch the flask walls with a glass rod to induce nucleation.

  • Alternative: If the oil persists, dissolve it in a minimum amount of Methanol and add water dropwise until cloudy, then refrigerate.

Q: NMR shows the loss of the aromatic boronic acid signals.

A: You have likely triggered Protodeboronation .

  • Cause: This reaction is catalyzed by bases (even weak ones like carbonate) or trace metals (if you used a metal catalyst in a previous step).

  • Prevention: Ensure your glassware is acid-washed. Do not use NaOH or KOH to accelerate the reaction. If the reaction is sluggish, use a catalytic amount of Acetic Acid (1-2 drops) instead of base.

Q: Can I use column chromatography?

A: Avoid if possible. Free boronic acids interact strongly with the silanols in silica gel, causing severe streaking and mass loss.

  • If you must: Use a "neutralized" silica column (flush silica with 1% Triethylamine in Hexane first, though this risks deboronation) OR use a reverse-phase C18 column.

  • Better approach: Convert the boronic acid to a Pinacol Ester (add Pinacol +

    
     in THF) before the column. The ester is stable on silica. You can hydrolyze it back later, though pinacol esters are often biologically active surrogates.
    
Q: I see a second set of peaks in the NMR. Is it an impurity?

A: Not necessarily. Thiosemicarbazides exhibit Thione-Thiol Tautomerism and E/Z Isomerism around the C=N bond.

  • Verification: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce, it is a dynamic isomer/tautomer equilibrium, not an impurity.
    

References

  • BenchChem. (2025).[1] N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis. Retrieved from

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Context: Stability of boronic acids). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Carboxyphenylboronic acid Product Specification. Retrieved from [2]

  • Arkivoc. (2006). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from

  • ResearchGate. (2019).[3] Reaction of Hydrazide with Isothiocyanates: Optimization and Mechanism. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of Boronic Acid Derivatives

Welcome to the technical support center for the synthesis of boronic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of boronic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile building blocks. Here, we address common challenges encountered during their synthesis, purification, and handling, providing in-depth, field-proven insights and solutions.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in boronic acid synthesis?

    • Why is my boronic acid yield consistently low?

    • How can I improve the stability and shelf-life of my boronic acid derivatives?

    • What is the best way to monitor the progress of my borylation reaction?

  • Troubleshooting Guide: Common Experimental Issues

    • Problem 1: Difficulty in Purifying the Boronic Acid Derivative

    • Problem 2: Formation of Symmetric Biaryl Byproducts

    • Problem 3: Inconsistent Characterization Data (NMR, Mass Spec)

  • Detailed Experimental Protocols

    • Protocol 1: General Procedure for Miyaura Borylation

    • Protocol 2: Purification of Boronic Acids via Recrystallization

    • Protocol 3: Quality Control using ¹¹B NMR Spectroscopy

  • References

Frequently Asked Questions (FAQs)

What are the most common impurities in boronic acid synthesis?

The most prevalent impurities are boroxines, which are the cyclic anhydrides of boronic acids, and symmetric biaryl byproducts. Boroxines form through the dehydration of three boronic acid molecules and exist in equilibrium with the boronic acid in the presence of water. Symmetric biaryls arise from the homocoupling of the starting aryl halide. Other potential impurities include residual starting materials, catalysts, and inorganic salts.

Why is my boronic acid yield consistently low?

Several factors can contribute to low yields in boronic acid synthesis:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Competing Reactions: The formation of byproducts, such as symmetric biaryls, consumes the starting material.

  • Product Degradation: Boronic acids can be unstable under certain conditions, leading to degradation. For instance, protodeboronation, the cleavage of the C-B bond, can occur in the presence of strong acids or bases, or at elevated temperatures.

  • Difficult Purification: Significant product loss can occur during purification steps, especially if the boronic acid is highly polar or has a high affinity for the stationary phase in chromatography.

How can I improve the stability and shelf-life of my boronic acid derivatives?

The stability of boronic acids is highly dependent on their structure and storage conditions. Here are some best practices:

  • Storage Conditions: Store boronic acids in a cool, dry, and dark environment. A desiccator or a glovebox with an inert atmosphere is ideal.

  • Avoid Moisture: Moisture can promote the formation of boroxines. While boroxines are often in equilibrium with the boronic acid and can be used in many reactions, their presence can complicate characterization and stoichiometry calculations.

  • Protection as Boronate Esters: For long-term storage, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can be easily deprotected when needed.

What is the best way to monitor the progress of my borylation reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting aryl halide. For a more quantitative assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product. ¹H NMR spectroscopy can also be employed to analyze aliquots of the reaction mixture, although the complexity of the mixture can sometimes make interpretation challenging.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Difficulty in Purifying the Boronic Acid Derivative

Symptoms:

  • The isolated product is an oil or a waxy solid that is difficult to handle.

  • The product is contaminated with persistent impurities that co-elute during chromatography.

  • Recrystallization attempts fail to yield a pure, crystalline solid.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Boroxine Formation The presence of boroxines can make the product appear as a mixture, hindering crystallization.Purify the crude product by flash chromatography on silica gel, which can sometimes break down the boroxine. Alternatively, perform a biphasic wash with a hydrocarbon solvent and a slightly basic aqueous solution (e.g., dilute NaOH) to hydrolyze the boroxine back to the boronic acid.
High Polarity Highly polar boronic acids can be difficult to elute from silica gel and may streak during TLC.Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Alternatively, consider reverse-phase chromatography.
Inorganic Salt Contamination Residual inorganic salts from the workup can interfere with crystallization.Perform an aqueous workup to remove water-soluble salts. If the boronic acid is sufficiently soluble in an organic solvent, it can be filtered to remove insoluble salts.
Problem 2: Formation of Symmetric Biaryl Byproducts

Symptoms:

  • A significant amount of a non-polar byproduct is observed by TLC or GC/MS.

  • The final product is contaminated with a compound corresponding to the homocoupling of the starting aryl halide.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Inefficient Transmetalation If the transmetalation step is slow, the oxidative addition product can undergo reductive elimination with another molecule of the aryl halide, leading to homocoupling.Optimize the reaction conditions to favor transmetalation. This can include changing the base, solvent, or temperature. The use of a stronger, non-coordinating base can be beneficial.
Catalyst System The choice of palladium catalyst and ligand can influence the rate of competing reactions.Screen different palladium catalysts and ligands. For example, bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.
Problem 3: Inconsistent Characterization Data (NMR, Mass Spec)

Symptoms:

  • ¹H NMR shows broad peaks for the protons near the boronic acid group.

  • Mass spectrometry data shows multiple peaks corresponding to the boronic acid, its boroxine, and other adducts.

  • The elemental analysis results are not consistent with the expected formula.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Presence of Boroxine The equilibrium between the boronic acid and its boroxine can lead to complex NMR spectra and multiple species in the mass spectrometer.Add a drop of D₂O to the NMR sample to shift the equilibrium towards the boronic acid, which may result in sharper peaks. For mass spectrometry, consider derivatizing the boronic acid to a boronate ester for a cleaner spectrum.
Quadrupolar Broadening The boron atom has a nuclear quadrupole moment, which can cause broadening of adjacent proton signals in the ¹H NMR spectrum.This is an inherent property of the molecule and may be unavoidable. However, acquiring the spectrum at a higher temperature can sometimes lead to sharper signals.
Incomplete Drying Residual solvent or water can affect the characterization data.Ensure the product is thoroughly dried under high vacuum before analysis.

Detailed Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation

This protocol describes a general method for the synthesis of an arylboronic acid from an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronate ester can then be purified by flash chromatography or recrystallization.

  • To obtain the boronic acid, the pinacol ester can be deprotected by transesterification with a diol like phenylboronic acid or by hydrolysis with an acid.

Workflow for Miyaura Borylation

Miyaura_Borylation reagents Aryl Halide B₂pin₂ KOAc Pd(dppf)Cl₂ reaction Heat (80-100 °C) Stir (2-16 h) reagents->reaction 1. Combine solvent Anhydrous 1,4-Dioxane solvent->reaction 2. Dissolve workup Aqueous Workup Extraction reaction->workup 3. Quench & Extract purification Chromatography or Recrystallization workup->purification 4. Isolate Crude product Arylboronate Ester purification->product 5. Purify Boronic_Acid_Boroxine boronic_acid 3 x R-B(OH)₂ (Boronic Acid) δ 28-34 ppm boroxine (RBO)₃ (Boroxine) δ 30-36 ppm boronic_acid->boroxine - 3 H₂O (Dehydration) boroxine->boronic_acid + 3 H₂O (Hydrolysis) water 3 x H₂O

Caption: The equilibrium between a boronic acid and its boroxine.

References

  • Stach, D., & Stępień, M. (2014). The Boroxine-Boronic Acid Equilibrium. Chemistry – A European Journal, 20(46), 15034-15038. [Link]

  • Cammidge, A. N., & Creton, I. (2007). Protodeboronation of boronic acids: a new method for the selective deboronation of aromatic boronic acids. Journal of Organometallic Chemistry, 692(5), 1117-1120. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Troubleshooting

Improving the stability of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in solution

Technical Support Center: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support center for 2-(4-Boronobenzoyl-N-methylhydrazinecarbot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address stability challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions to protect the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability

This section addresses fundamental questions regarding the inherent stability of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Q1: My latest batch of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) seems to be losing potency in my aqueous assay buffer. What are the likely causes?

A: The molecular structure of your compound contains two primary moieties susceptible to degradation in aqueous environments: the arylboronic acid and the hydrazinecarbothioamide linker.

  • Oxidative Deboronation: The boronic acid group (-B(OH)₂) is prone to oxidation, especially in buffers containing dissolved oxygen or trace metal ions. This process can cleave the carbon-boron bond, converting the boronic acid to a phenol (4-hydroxybenzoyl-N-methylhydrazinecarbothioamide), rendering the molecule inactive for its intended boronic acid-mediated interactions. Studies on peptide boronic acids have shown this oxidative cleavage to be a major degradation pathway.[1][2]

  • Hydrolytic Cleavage: The acyl-hydrazine bond (part of the hydrazinecarbothioamide linker) can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would break the molecule into two fragments: 4-boronobenzoic acid and N-methylhydrazinecarbothioamide.

  • Boroxine Formation: In concentrated solutions or upon dehydration, three molecules of the boronic acid can condense to form a cyclic anhydride called a boroxine. While often reversible upon addition of water, its formation can lead to solubility issues and complicates quantification.

Q2: What is the role of pH in the stability of my compound?

A: The pH of your solution is a critical factor governing stability. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3]

  • At physiological pH (~7.4) , the boronic acid is predominantly in its uncharged trigonal state.[3]

  • At higher pH values (pH > pKa) , the equilibrium shifts towards the anionic tetrahedral boronate. This form can be more susceptible to certain reactions.

  • Extreme pH (acidic or basic) can accelerate the hydrolysis of the amide bond within the hydrazinecarbothioamide linker.

We recommend determining the optimal pH for your specific application by conducting a forced degradation study across a pH range (e.g., pH 3, 5, 7.4, 9).

Q3: I am dissolving my compound in DMSO for a stock solution. Are there any stability concerns?

A: While DMSO is a common and generally suitable solvent, issues can arise. Some grades of DMSO can contain water or peroxide impurities, which can initiate degradation over time. Furthermore, "wet" DMSO can facilitate protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[4] We strongly recommend using anhydrous, high-purity DMSO and storing stock solutions at -20°C or -80°C, protected from light and moisture.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I observe a new, more polar peak appearing in my HPLC analysis over time.

  • Probable Cause: This is a classic sign of oxidative degradation. The primary degradation product, the corresponding phenol, is typically more polar than the parent boronic acid and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Workflow:

    G start New polar peak observed in HPLC step1 Hypothesis: Oxidative deboronation to phenol start->step1 step2 Action 1: Degas Buffers Sparging with Nitrogen or Argon removes dissolved O2. step1->step2 Implement one or more solutions step3 Action 2: Add Antioxidant Include 0.1-1 mM Ascorbic Acid or Glutathione in the buffer. step1->step3 Implement one or more solutions step4 Action 3: Add Chelator Include 0.1 mM EDTA to sequester trace metal ions that catalyze oxidation. step1->step4 Implement one or more solutions step5 Re-analyze sample by HPLC at T=0 and T=x hours step2->step5 step3->step5 step4->step5 result1 Peak growth is suppressed step5->result1 result2 Peak growth persists step5->result2 conclusion1 Conclusion: Degradation was primarily oxidative. result1->conclusion1 conclusion2 Conclusion: Consider other pathways (e.g., hydrolysis). Check pH. result2->conclusion2

    Caption: Workflow for troubleshooting a new polar impurity.

Issue 2: The solubility of my compound seems to decrease after being left on the benchtop.

  • Probable Cause: This may be due to the formation of a trimeric boroxine anhydride, which is often less soluble than the parent boronic acid. This is more common in organic solvents or when a solution is concentrated.

  • Solution:

    • Re-solubilization: Try adding a small amount of aqueous buffer and gently warming the solution. The boroxine should revert to the monomeric boronic acid.

    • Prevention: Prepare solutions fresh whenever possible. If using an organic solvent for an extended period, consider adding a protecting group.

Issue 3: My results are inconsistent between experiments, especially in cell-based assays.

  • Probable Cause: Inconsistent stability in complex biological media is a significant challenge. Boronic acids can form reversible covalent bonds with diols present in sugars and glycoproteins found in cell culture media and on cell surfaces.[5][6] This can lead to variable concentrations of the free, active compound.

  • Solution:

    • Equilibration Time: Ensure a consistent pre-incubation time for your compound in the assay media before starting the experiment to allow these equilibria to be reached.

    • Media Simplification: If possible, run initial experiments in a simpler, defined buffer to establish a baseline activity before moving to complex media.

    • Protective Derivatization: For long-term incubations, consider using a pro-drug strategy by masking the boronic acid with a protecting group like N-methyliminodiacetic acid (MIDA), which can improve stability and release the active compound under biological conditions.[5]

Part 3: Protocols for Stability Enhancement & Analysis

Here we provide detailed methodologies for proactive stabilization and for monitoring the integrity of your compound.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed to minimize oxidative degradation in aqueous buffers.

  • Buffer Preparation: Prepare your desired buffer (e.g., PBS, HEPES) at the target pH.

  • Degassing: Place the buffer in a suitable container and sparge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • Add a stock solution of EDTA to a final concentration of 0.1 mM.

    • Add a stock solution of L-Ascorbic Acid to a final concentration of 0.5 mM.

  • Compound Dissolution: Weigh the required amount of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) and dissolve it directly in the stabilized, degassed buffer. If a DMSO stock is used, add the aliquot to the stabilized buffer and mix thoroughly.

  • Storage and Use: Use the solution immediately. If short-term storage is required, keep it on ice and protected from light.

Protocol 2: Reversible Protection of the Boronic Acid with a Diol

For applications in organic solvents or for longer-term storage where boroxine formation is a concern, the boronic acid can be temporarily converted to a more stable boronate ester using a diol like pinacol.

  • Ester Formation:

    • Dissolve 1 equivalent of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in a suitable aprotic solvent (e.g., Dichloromethane, THF).

    • Add 1.1 equivalents of pinacol.

    • Add a dehydrating agent, such as anhydrous magnesium sulfate.

    • Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting pinacol boronate ester is typically more stable for storage.

  • Deprotection: The pinacol ester can often be used directly in subsequent reactions or can be cleaved back to the boronic acid under mild acidic aqueous conditions if required for the final assay.

    Caption: Reversible protection of the boronic acid moiety.
    (Note: Image placeholders would be replaced with actual chemical structures in a live version.)
Protocol 3: Stability Analysis by Reverse-Phase HPLC

This method allows for the quantitative monitoring of your compound's stability over time.

  • Instrumentation: An HPLC system with a UV detector is sufficient.[7]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) based on the compound's UV spectrum.

  • Procedure:

    • Prepare your compound in the solution to be tested (e.g., assay buffer).

    • Inject a sample at T=0 to get a baseline chromatogram and determine the peak area of the parent compound.

    • Store the solution under the desired test conditions (e.g., 37°C).

    • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

Table 1: Example Data from HPLC Stability Study

Time (hours)Parent Compound Peak Area% Remaining
01,540,200100.0%
11,495,10097.1%
21,412,50091.7%
41,288,60083.7%
81,055,80068.5%
24540,30035.1%

References

  • Raines, R. T., & Hotha, S. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020251118. [Link]

  • LCGC International. (2024). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. [Link]

  • Farhat, A., Ahmad, F., & Arafat, H. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 310, 9-17. [Link]

  • El-Gaby, M. S. A., & Aly, H. M. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2009(i), 150-197. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Journal of the Chinese Chemical Society, 59(1), 86-92. [Link]

  • Pinto, M., & Silva, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Piątkowska-Chmiel, I., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Pharmaceutical and Biomedical Analysis, 115, 247-253. [Link]

  • Singh, A., & Lin, H. C. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 10(7), 1236-1254. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • D'Huys, K., & Taylor, M. S. (2012). Boronic Acids as Protective Agents and Catalysts in Synthesis. ChemInform, 43(32). [Link]

  • Plamondon, L., & Wrona, M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Özbek, O., et al. (2023). Synthesis and electroanalytical applications of a novel hydrazinecarbothioamide derivative molecule. Chemical Papers, 77, 6679-6687. [Link]

  • Pislaru, A. M., et al. (2018). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 23(10), 2548. [Link]

  • Das, A., & Roy, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 14638-14657. [Link]

  • Pinto, M., & Silva, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(8), 2371-2376. [Link]

  • Socea, L. I., et al. (2015). Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities. Journal of the Serbian Chemical Society, 80(12), 1471-1482. [Link]

  • D'Huys, K. (2013). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto Thesis. [Link]

  • Plamondon, L., & Wrona, M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

Sources

Optimization

Side reactions in 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) synthesis

Technical Support Center: Synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Current Status: Online Agent: Senior Application Scientist Ticket ID: B-HYD-ISO-001 Introduction: The Dual-Reactivity Challenge W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Current Status: Online Agent: Senior Application Scientist Ticket ID: B-HYD-ISO-001

Introduction: The Dual-Reactivity Challenge

Welcome to the technical guide for synthesizing 2-(4-boronobenzoyl-N-methylhydrazinecarbothioamide) . This synthesis involves reacting 4-boronobenzohydrazide with methyl isothiocyanate (MITC) .

While the reaction appears straightforward, you are managing two highly reactive functional groups simultaneously:

  • The Boronic Acid [-B(OH)₂]: Susceptible to dehydration (boroxine formation) and cleavage (protodeboronation).

  • The Thiosemicarbazide Linker [-CONHNHCSNH-]: Prone to acid-catalyzed cyclization into a 1,3,4-thiadiazole ring.

This guide provides a self-validating troubleshooting framework to navigate these competing pathways.

Module 1: The Boron Moiety (Stability & Integrity)

User Question: My crude NMR shows broad multiplets in the aromatic region, and the integration for the hydroxyl protons is missing or inconsistent. Did the reaction fail?

Diagnosis: You are likely observing Boroxine Formation or Protodeboronation .[1]

Boroxine Formation (Dehydration)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under reflux or drying conditions. This is a reversible thermodynamic equilibrium.

  • Symptom: Broadened NMR signals; "missing" OH peaks; apparent molecular weight discrepancy.

  • Fix: Add a drop of D₂O to your NMR tube to hydrolyze the boroxine back to the monomer. For synthesis, ensure the final product is re-equilibrated with water/alcohol during recrystallization.

Protodeboronation (C-B Bond Cleavage)

This is a critical, irreversible side reaction where the boron group is replaced by a proton (


).
  • Cause: High temperature in the presence of base (even weak bases) or certain metal contaminants.

  • Mechanism: Base coordinates to boron, forming a boronate anion

    
    . This species undergoes ipso-substitution.
    
  • Prevention:

    • Strict Neutrality: Avoid basic catalysts (e.g., triethylamine) which accelerate this pathway.

    • Temperature Control: Do not exceed 80°C. If refluxing in ethanol, keep times under 4 hours.

Module 2: The Thiosemicarbazide Core (Cyclization)

User Question: Mass spectrometry shows a major peak at [M-18]. Is this a fragmentation artifact?

Diagnosis: No. This is likely the formation of a 1,3,4-Thiadiazole derivative via cyclodehydration.

  • The Chemistry: The thiosemicarbazide product contains a nucleophilic sulfur atom and an electrophilic carbonyl carbon.[2] Under acidic conditions (or prolonged heat), the sulfur attacks the carbonyl, expelling water (Mass -18) to form the heterocycle.

  • Risk Factor: Using acid catalysts (e.g., acetic acid) to "speed up" the hydrazide-isothiocyanate coupling.

  • Correction: Run the reaction in neutral alcohol (EtOH or MeOH). If the reaction is sluggish, extend time rather than adding acid.

Module 3: Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired product and the two primary parasitic pathways.

ReactionPathways Reactants 4-Boronobenzohydrazide + Methyl Isothiocyanate Intermediate Linear Thiosemicarbazide (Target Product) Reactants->Intermediate Reflux (EtOH) Nucleophilic Addition Thiadiazole 1,3,4-Thiadiazole (Side Product: M-18) Intermediate->Thiadiazole Acid / Heat Cyclodehydration (-H2O) DeBoron De-boronated Arene (Side Product: Ar-H) Intermediate->DeBoron Base / Metal Protodeboronation Boroxine Boroxine Trimer (Reversible Aggregate) Intermediate->Boroxine Drying / -H2O Equilibrium

Caption: Kinetic competition map. Path to 'Thiadiazole' is irreversible and acid-catalyzed. Path to 'DeBoron' is base-catalyzed.[3][4][5] Boroxine formation is reversible.[6]

Module 4: Optimized Experimental Protocol

To minimize side reactions, follow this specific protocol which balances reactivity with boronic acid stability.

Reagents:

  • 4-Boronobenzohydrazide (1.0 eq)

  • Methyl isothiocyanate (1.1 eq)

  • Solvent: Absolute Ethanol (Anhydrous is preferred to prevent initial hydrolysis, though the product tolerates water).

Step-by-Step:

  • Dissolution: Suspend 4-boronobenzohydrazide in absolute ethanol (10 mL/mmol).

    • Note: The starting material may not fully dissolve initially. Do not add acid to solubilize.[1]

  • Addition: Add methyl isothiocyanate (MITC) in one portion at room temperature.

  • Reaction: Heat to mild reflux (78°C) .

    • Monitor: The suspension should clear as the product forms (thiosemicarbazides are generally more soluble in hot ethanol than the hydrazide).

    • Time: Check TLC after 2 hours. Do not exceed 6 hours.

  • Work-up (Critical):

    • Cool the mixture slowly to 0°C. The product should precipitate.

    • Filtration: Filter the solid.

    • Wash: Wash with cold ethanol (removes unreacted MITC) and then diethyl ether.

  • Purification:

    • Avoid Silica Gel: Boronic acids interact strongly with silica, leading to streaking and yield loss.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1). The water content helps prevent boroxine formation during crystallization.

Module 5: Troubleshooting Data & FAQs

Quantitative Data Summary
ObservationProbable CauseVerification MethodCorrective Action
Mass [M-18] Cyclization to ThiadiazoleMS (ESI+); IR (Loss of C=O stretch)Remove acid catalyst; lower reaction temp.
Mass [M-44] Protodeboronation (Loss of B(OH)₂)11B NMR (Empty); 1H NMR (Extra Ar-H)Ensure neutral pH; check solvent quality.
Broad NMR Boroxine OligomerizationAdd D₂O shake to NMR tubeNone needed; reversible in solution.
Multiple TLC Spots S-Alkylation or Isomers2D NMR (HMBC)Ensure MITC is pure; avoid alkyl halides.
Frequently Asked Questions

Q: Can I use THF instead of Ethanol? A: Yes. THF is an excellent aprotic alternative if you are observing significant protodeboronation in protic solvents. However, the product may not precipitate as cleanly, requiring a hexane precipitation step.

Q: Why is the melting point broad? A: Boronic acids often exhibit "false" melting points due to the thermal dehydration to the boroxine anhydride prior to actual melting. This is a physical characteristic, not necessarily an impurity.

Q: Can I use column chromatography? A: It is highly discouraged. Boronic acids bind to the silanols in silica gel. If you must, use a "reverse phase" C18 column or treat the silica with 1% acetic acid (though this risks cyclization) or use a diol-scavenger resin.

References

  • Kuivila, H. G., et al. (1961). "Areneboronates from Diols and Polyols." Journal of Organic Chemistry. (Fundamental boronic acid stability).[5][7][8]

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1] (Mechanism of protodeboronation).[9][10]

  • Saeed, A., et al. (2010). "Synthesis and characterization of some new 1-aroyl-4-substituted thiosemicarbazides and their corresponding 1,2,4-triazoles." Journal of Heterocyclic Chemistry. (General synthesis of thiosemicarbazides).

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie. (Context on click chemistry, though here referencing general heterocycle formation principles).

  • Hall, D. G. (2011).[10] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Authoritative text on handling boronic acids).

Sources

Troubleshooting

Troubleshooting Suzuki coupling with boron-containing compounds

Welcome to the Suzuki-Miyaura Technical Assistance Center (SM-TAC). Status: Senior Application Scientist Online.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Suzuki-Miyaura Technical Assistance Center (SM-TAC).

Status: Senior Application Scientist Online. Ticket ID: BORON-COUPLING-001 Subject: Troubleshooting & Optimization of Boron-Mediated Cross-Couplings.

Introduction: The "Black Box" of Transmetallation

Many researchers treat the Suzuki-Miyaura coupling as a "mix-and-stir" commodity reaction. However, when working with complex boron species—particularly heteroaryl boronic acids or MIDA boronates—the reaction often fails not because of the catalyst, but because of the boron speciation .

The rate-limiting step in difficult Suzuki couplings is often transmetallation . This step requires the boron center to change from a neutral, electrophilic species (sp²) to an activated, nucleophilic "ate" complex (sp³) via base coordination. If this balance is off, you trigger the two most common failure modes: Protodeboronation (loss of boron) or Homocoupling (oxidative dimerization).

This guide addresses these specific failure modes with mechanistic causality.

Module 1: The "Wrong Product" Forensics

Q1: My starting material is consumed, but I am isolating the de-borylated arene (Ar-H) instead of the product. What is happening?

Diagnosis: You are experiencing Protodeboronation .[1] Mechanism: This is not usually random decomposition.[1] It is a base-catalyzed pathway.[2] Heteroaryl boronic acids (especially 2-pyridyl, 2-furanyl) are notoriously unstable. The base attacks the boron to form the "ate" complex, which is required for transmetallation. However, if transmetallation is slow (due to sterics or poor catalyst choice), this "ate" complex undergoes protonolysis by water or the solvent, cleaving the C-B bond.

Troubleshooting Protocol:

  • Switch to Anhydrous Conditions: Water is the primary proton source. Switch to anhydrous bases like K₃PO₄ or Cs₂CO₃ in Dioxane or Toluene.

  • The "Slow Release" Strategy: If the concentration of free boronic acid is high, protodeboronation dominates. Use MIDA Boronates or Trifluoroborates .[3][4] These act as a "reservoir," releasing the active boronic acid slowly in equilibrium, keeping the standing concentration low but sufficient for the catalyst.

  • Copper Co-catalysis: For extreme cases (e.g., 2-pyridyl boronates), add Cu(I)TC (10-20 mol%) . Copper facilitates the transmetallation via a pre-transmetallation Cu-B intermediate, bypassing the slow Pd-B transfer.

Q2: I see significant amounts of symmetric biaryl (Ar¹-Ar¹) in my crude NMR. Is my catalyst dying?

Diagnosis: You have Oxidative Homocoupling . Mechanism: This is almost exclusively caused by Dissolved Oxygen or Improper Precatalyst Reduction .

  • Oxygen: Oxidizes Pd(0) back to Pd(II).[5] Two equivalents of boronic acid transmetallate onto the Pd(II) center, followed by reductive elimination of the homodimer.[5]

  • Pd(II) Sources: If you use Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to Pd(0) consumes 2 equivalents of your boronic acid, generating homodimer stoichiometrically before the cycle even starts.

Troubleshooting Protocol:

  • Degassing is Non-Negotiable: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen from solvents like THF or DMF.

  • Switch to Precatalysts: Stop using Pd(II) salts. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These are pre-reduced Pd(II) species that activate to Pd(0) via reductive elimination of an amine, requiring no sacrificial boron reagent.

Module 2: The "No Reaction" Diagnostics

Q3: The reaction mixture turned black immediately, and I have 0% conversion. What happened?

Diagnosis: "Palladium Black" Precipitation. Mechanism: The ligand has dissociated from the palladium, leading to the formation of catalytically inactive bulk metal aggregates. This happens when the ligand is not electron-rich enough or bulky enough to stabilize the Pd(0) intermediate.

Troubleshooting Protocol:

  • Ligand Upgrade: Move from simple phosphines (PPh₃) to Dialkylbiaryl Phosphines (Buchwald Ligands).

    • For Steric Hindrance: Use XPhos or SPhos .

    • For Heterocycles: Use Xantphos or CataCXium A .

  • Solvent/Temperature Mismatch: If running at >100°C, ensure your solvent (e.g., Toluene/Water) is vigorously stirred. Poor phase transfer can starve the catalyst of substrate, leading to decomposition.

Module 3: Visualizing the Troubleshooting Logic

The following decision tree illustrates the logical flow for diagnosing Suzuki coupling failures based on crude reaction analysis.

SuzukiTroubleshooting Start Analyze Crude Mixture (LCMS/NMR) Conversion Is Halide Consumed? Start->Conversion YesConversion Yes Conversion->YesConversion NoConversion No Conversion->NoConversion ProductCheck Desired Product Formed? YesConversion->ProductCheck ColorCheck Did Rxn Turn Black? NoConversion->ColorCheck SideProducts Identify Major Byproduct ProductCheck->SideProducts No/Low Yield DeBorylated Ar-H (Protodeboronation) SideProducts->DeBorylated HomoDimer Ar-Ar (Homocoupling) SideProducts->HomoDimer FixDeBor FIX: Anhydrous Base (K3PO4) or MIDA Boronate DeBorylated->FixDeBor FixHomo FIX: Degas (Sparge) & Use G3/G4 Precatalyst HomoDimer->FixHomo BlackYes Yes (Pd Aggregation) ColorCheck->BlackYes BlackNo No (Catalyst Resting) ColorCheck->BlackNo FixAgg FIX: Stronger Ligand (XPhos/SPhos) BlackYes->FixAgg FixRest FIX: Check Base Strength (Activation Failure) BlackNo->FixRest

Caption: Diagnostic logic flow for identifying failure modes based on crude reaction analysis.

Module 4: Reagent Selection Guide

Not all boron species are created equal.[3] Use this table to select the correct reagent for your specific substrate class.

Boron SpeciesReactivity ProfileStabilityBest Use CaseActivation Requirement
Boronic Acid Ar-B(OH)₂HighLow (Prone to protodeboronation)Simple, electron-rich aryls.Requires mild base (Na₂CO₃, K₃PO₄).
Pinacol Ester Ar-BpinLow-MediumHighBench-stable storage; large scale.Often requires hydrolysis to acid in situ or strong base.
MIDA Boronate Tunable (Slow Release)Very HighUnstable heteroaryls (2-pyridyl); Iterative couplings.Requires aqueous hydrolysis (K₃PO₄/H₂O) to release active species.
Trifluoroborate Ar-BF₃KMediumHighAqueous conditions; scale-up.Requires hydrolysis/fluoride scavenger (SiO₂ or H₂O).

Module 5: The "Golden Standard" Protocol

If you are starting a new optimization, do not use random conditions. Use this robust starting point designed to minimize common failure modes.

The "Buchwald-Universal" Screen:

  • Catalyst: XPhos Pd G4 (1–2 mol%).

    • Why: Rapid activation, handles steric bulk, prevents homocoupling.

  • Base: K₃PO₄ (0.5 M in water) (2 equiv).

    • Why: Strong enough to activate boron, mild enough to prevent rapid decomposition.

  • Solvent: THF or Dioxane (degassed).

    • Why: Good solubility for organics; miscible enough with water for phase transfer.

  • Temperature: 40°C start

    
     ramp to 60°C if sluggish.
    

Step-by-Step:

  • Add Aryl Halide (1.0 equiv), Boron Reagent (1.2 equiv), and XPhos Pd G4 (0.02 equiv) to a vial.

  • Seal and purge with Argon (3x vacuum/backfill).

  • Add degassed Solvent and Base solution via syringe.

  • Stir vigorously (1000 rpm).

Module 6: Advanced Mechanism - MIDA Slow Release

When dealing with unstable boronic acids, the MIDA (N-methyliminodiacetic acid) boronate strategy is the most effective solution. It works by keeping the concentration of the unstable free boronic acid low, below the threshold where second-order decomposition pathways dominate.

MIDAMechanism MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (aq. Base/K3PO4) MIDA->Hydrolysis Rate Limiting Step FreeAcid Free Boronic Acid (Active Species) Hydrolysis->FreeAcid Decomp Protodeboronation (Ar-H) FreeAcid->Decomp Minimised by Low Conc. PdCycle Pd Catalytic Cycle (Product Formation) FreeAcid->PdCycle Fast Transmetallation

Caption: The kinetic "Slow Release" mechanism of MIDA boronates prevents accumulation of unstable boronic acid.

References

  • Cox, P. A. et al. (2010).[6] "Protodeboronation of Heteroarylboronic Acids". Angewandte Chemie International Edition.

  • Kinzel, T. et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". Journal of the American Chemical Society.[7]

  • Knapp, D. M. et al. (2010). "MIDA Boronates: A Solution to the Instability of Boronic Acids". Journal of the American Chemical Society.[7]

  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research.

  • Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids". Journal of the American Chemical Society.[7]

Sources

Optimization

Overcoming solubility issues with 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Technical Support Center: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: Welcome to the dedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the dedicated support center for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). We understand that working with novel molecules can present unique challenges, particularly concerning solubility. This guide has been developed to provide you with in-depth, practical solutions based on established chemical principles.

It is important to note that 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is a specialized compound, and as such, public domain data on its specific solubility profile is limited. However, its structure contains two key functional groups whose behaviors are well-documented: a phenylboronic acid and a thiosemicarbazide moiety. The strategies outlined below are derived from the known chemistry of these groups and represent best practices for overcoming solubility hurdles with similarly structured molecules.

Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered during the solubilization of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Issue 1: The compound is insoluble in standard aqueous buffers (e.g., PBS, Tris at pH 7.4).
  • Question: I'm trying to dissolve my compound in PBS at a neutral pH for a biological assay, but it's not going into solution. What's happening?

  • Answer & Protocol:

    This is a common challenge. The insolubility likely stems from two factors: the planar, aromatic nature of the benzoyl group and the tendency of boronic acids to exist in a less soluble, neutral trigonal form at neutral pH. Thiosemicarbazides also generally exhibit low aqueous solubility due to their crystalline nature.

    To overcome this, we recommend a pH-modification approach. By increasing the pH, you can ionize the boronic acid group to its more soluble, negatively charged tetrahedral boronate form.

    Step-by-Step Protocol: Alkaline Solubilization

    • Preparation: Start by preparing a stock solution at a high concentration (e.g., 10-50 mM) in an organic solvent where the compound is freely soluble. Based on the structure, Dimethyl Sulfoxide (DMSO) is an excellent starting point.

    • Initial Dissolution: Weigh out the desired amount of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) and dissolve it in a minimal amount of high-purity DMSO. Ensure it is fully dissolved before proceeding.

    • pH Adjustment of Aqueous Buffer: Take your target aqueous buffer (e.g., PBS). Add a small amount of a base, such as 1 M NaOH, dropwise to raise the pH to a range of 8.5-9.5. Monitor the pH carefully with a calibrated pH meter.

    • Serial Dilution: While vortexing the alkaline buffer, slowly add small aliquots of the DMSO stock solution to the buffer to reach your desired final concentration. The DMSO concentration in the final solution should ideally be kept below 1%, as higher concentrations can be cytotoxic in cell-based assays.

    • Final pH Check: After dilution, check the pH of the final solution. If necessary, adjust it back towards your target experimental pH, but be aware that lowering the pH significantly may cause precipitation. It is crucial to determine the pH at which the compound remains soluble for the duration of your experiment.

Issue 2: The compound dissolves initially but precipitates out of solution over time.
  • Question: I managed to dissolve the compound, but after a few hours at room temperature (or 4°C), I see a precipitate forming. How can I prevent this?

  • Answer & Protocol:

    This indicates that you have created a supersaturated solution that is not thermodynamically stable. Precipitation can be triggered by temperature changes, pH shifts, or interactions with components of your buffer. Boronic acids, in particular, are known to form oligomers and dehydrate, leading to less soluble species.

    To address this, we can explore the use of co-solvents and excipients that enhance and maintain solubility.

    Step-by-Step Protocol: Co-Solvent & Excipient Stabilization

    • Co-Solvent Selection: Prepare your aqueous buffer containing a small percentage of a water-miscible organic co-solvent. Common choices include:

      • Ethanol (5-10%)

      • Propylene glycol (10-25%)

      • Polyethylene glycol 300/400 (PEG-300/400) (10-30%)

    • Excipient Addition: Cyclodextrins are excellent solubilizing agents that encapsulate hydrophobic moieties, like the benzoyl ring of your compound, within their central cavity, thereby increasing aqueous solubility.

      • Prepare your buffer with 1-10% (w/v) of a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Combined Approach: For particularly challenging cases, a combination of pH adjustment, co-solvents, and cyclodextrins may be necessary.

    • Workflow:

      • Dissolve the compound in DMSO to create a stock.

      • Prepare the final buffer containing the chosen co-solvent and/or cyclodextrin.

      • Adjust the pH of this buffer to the optimal range (as determined previously).

      • Perform the serial dilution as described in the first protocol.

    • Stability Test: Always perform a stability test by preparing the final solution and letting it stand under your experimental conditions (e.g., 24 hours at 37°C) to ensure no precipitation occurs before proceeding with your main experiment.

Frequently Asked Questions (FAQs)

  • Q1: What is the best organic solvent to use for making a high-concentration stock solution?

    • A1: For compounds with aromatic rings and polar functional groups like yours, Dimethyl Sulfoxide (DMSO) is typically the first choice due to its strong solubilizing power. Dimethylformamide (DMF) is another excellent option. Always use anhydrous, high-purity solvents to prevent degradation of the boronic acid moiety.

  • Q2: How does pH specifically affect the solubility of this molecule?

    • A2: The phenylboronic acid group is the primary pH-sensitive site. Boronic acids are Lewis acids that can accept a hydroxide ion. At acidic to neutral pH, the boronic acid is in its neutral, trigonal planar form, which has lower aqueous solubility. As the pH increases (typically above the pKa of the boronic acid, which for many phenylboronic acids is between 8 and 9), it reversibly converts to a negatively charged, tetrahedral boronate species. This charged species is significantly more water-soluble.

  • Q3: Can I use sonication or heat to help dissolve the compound?

    • A3: Yes, these can be effective aids, but they must be used with caution.

      • Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and accelerate dissolution. This is generally a safe method.

      • Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit. However, be aware of potential degradation. It is crucial to run a stability test (e.g., using HPLC) to ensure that heating does not cause your compound to degrade.

  • Q4: My experiment requires a strictly neutral pH. What is my best option?

    • A4: This is the most challenging scenario. If pH modification is not possible, your primary strategy will be the use of solubilizing excipients. A formulation containing a cyclodextrin, such as HP-β-CD, is the most promising approach. You may need to experiment with different concentrations of the cyclodextrin to achieve the desired solubility at neutral pH. A workflow combining a co-solvent like PEG-400 with a cyclodextrin in a neutral buffer would be the recommended starting point.

Data & Visualization

Table 1: Recommended Solvents for Stock & Working Solutions
Solvent/SystemTypeTypical ConcentrationUse Case & Rationale
DMSOOrganic Solvent10-100 mMPrimary choice for stock solutions. Excellent solubilizing power for a wide range of organic molecules.
DMFOrganic Solvent10-100 mMAlternative to DMSO for stock solutions. Similar properties, may work if DMSO is not suitable.
Alkaline Buffer (pH 8.5-9.5)Aqueous System1 µM - 1 mMFor working solutions. Ionizes the boronic acid to the more soluble boronate form.
Buffer + Co-solvent (PEG-400)Aqueous System10-30% v/vEnhances solubility for working solutions. PEG-400 is a biocompatible polymer that can increase solubility.
Buffer + Cyclodextrin (HP-β-CD)Aqueous System1-10% w/vFor working solutions, especially at neutral pH. Encapsulates the hydrophobic parts of the molecule.
Diagram 1: Experimental Workflow for Solubilization

G start Start: Compound Powder stock Dissolve in DMSO (10-50 mM Stock) start->stock ph_option Is pH > 8 acceptable for the experiment? stock->ph_option alkaline_buffer Prepare Alkaline Buffer (pH 8.5-9.5) ph_option->alkaline_buffer Yes neutral_option Prepare Neutral Buffer + Excipients ph_option->neutral_option No dilute_alkaline Dilute Stock into Alkaline Buffer alkaline_buffer->dilute_alkaline stability_test Stability Test (Precipitation check under experimental conditions) dilute_alkaline->stability_test excipients Add Co-solvent (PEG-400) and/or Cyclodextrin (HP-β-CD) neutral_option->excipients dilute_neutral Dilute Stock into Excipient Buffer excipients->dilute_neutral dilute_neutral->stability_test success Proceed with Experiment stability_test->success Stable fail Re-evaluate Formulation (Increase excipient conc. or try different co-solvent) stability_test->fail Precipitates

Caption: A decision tree for selecting a solubilization strategy.

References

  • Title: Boronic Acids: A new paradigm in drug design Source: Drug Discovery Today URL: [Link]

  • Title: The pKa of Phenylboronic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cytotoxicity of dimethyl sulfoxide (DMSO) on primary human renal proximal tubule epithelial cells (RPTEC) Source: Chemico-Biological Interactions URL: [Link]

  • Title: The Dehydration of Phenylboronic Acid: A Potential Analytical Problem Source: Analytical Letters URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

Troubleshooting

Reducing impurities in 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) purification

To: Research Team From: Senior Application Scientist, Chemical Stability & Purification Division Subject: Technical Guide: Purification & Impurity Management for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Stability & Purification Division Subject: Technical Guide: Purification & Impurity Management for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Welcome to the Technical Support Center

You are likely accessing this guide because you are observing inconsistencies in the purity profile of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (referred to hereafter as BB-MHC ).

This compound presents a "Stability-Purity Paradox":

  • The Boronic Acid moiety is susceptible to dehydration (boroxine formation) and protodeboronation.[1]

  • The Thiosemicarbazide linker is prone to cyclization into 1,2,4-triazoles under the very conditions often used to purify boronic acids (heat/acid/base).

This guide replaces standard templates with a diagnostic-driven troubleshooting workflow designed to isolate and eliminate these specific impurities.

Part 1: Diagnostic Triage – Identify Your Impurity

Before attempting purification, match your observation to the likely impurity using the table below.

Symptom Likely Impurity Root Cause Reversibility
NMR: Broad multiplets in aromatic region; integration values are off.Boroxine (Trimer) Dehydration during drying or storage.Reversible (Hydrolysis)
MS: Mass peak at

or

.
De-boronated Species Protodeboronation catalyzed by trace metals or radical conditions.Irreversible
MP: Sharp melting point, but significantly higher than expected (>200°C).1,2,4-Triazole Derivative Cyclization of the thiosemicarbazide linker (base/heat induced).[2]Irreversible
TLC: Streaking or "stuck" spot at baseline.Boronic Acid Interaction Interaction with silanols on silica gel.N/A (Method Artifact)

Part 2: The Impurity Pathways (Visualized)

Understanding how these impurities form is critical to preventing them. The diagram below maps the degradation pathways of BB-MHC.

ImpurityPathways Start Target: BB-MHC (Boronic Acid Form) Boroxine Boroxine Trimer (Anhydride) Start->Boroxine Dehydration (Vacuum/Heat) Deboronated De-boronated Byproduct (Benzoyl-N-methyl...) Start->Deboronated Protodeboronation (Aq. Base/Metals) Triazole Cyclized Impurity (1,2,4-Triazole-3-thione) Start->Triazole Cyclization (Base/Heat > 60°C)

Figure 1: Degradation pathways for BB-MHC. Note that Boroxine formation is reversible, while Cyclization and Protodeboronation are irreversible.

Part 3: Troubleshooting & Remediation (Q&A)

Category A: Boron-Related Issues

Q: My NMR spectrum is messy, suggesting low purity, but LC-MS shows a single peak. Is my compound impure? A: Likely not. You are observing Boroxine-Boronic Acid Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) in dry solvents (DMSO-d6, CDCl3) or under vacuum. This results in broad NMR signals due to the mixture of monomer and trimer.

  • Validation Step: Add 1-2 drops of

    
     to your NMR tube and shake. If the broad peaks resolve into sharp aromatic doublets, your compound is pure. The 
    
    
    
    hydrolyzes the boroxine back to the monomeric acid.

Q: I see a persistent impurity at [M-H-B(OH)2]. How do I remove it? A: This is the Protodeboronated byproduct (benzoyl-N-methylhydrazinecarbothioamide). It forms via ipso-substitution, often accelerated by trace transition metals (e.g., Pd from a previous coupling step) or radical mechanisms.

  • Remediation: This impurity is less polar than the boronic acid.

    • Do not use Silica Gel: Silica catalyzes further deboronation and causes streaking.

    • Protocol: Dissolve the crude mixture in minimal 5%

      
       (cold). The boronic acid (pKa ~9) will dissolve as the boronate salt. The de-boronated impurity (lacking the acidic B-OH) will remain insoluble or less soluble. Filter off the solid impurity.[3] Acidify the filtrate carefully with dilute HCl to pH 5-6 to reprecipitate the pure BB-MHC.
      
Category B: Linker Stability (Cyclization)

Q: My product has a melting point 30°C higher than literature/expected values. A: You have likely cyclized the linear thiosemicarbazide into a 1,2,4-triazole-3-thione .

  • Cause: This cyclization is driven by basic conditions (pH > 9) or excessive heating (>80°C) during synthesis or recrystallization. The boronic acid group can act as an internal Lewis acid catalyst, accelerating this process compared to standard thiosemicarbazides.

  • Prevention: Maintain reaction temperatures below 60°C. Avoid strong bases like NaOH; use milder bases like

    
     or organic bases (DIPEA) if necessary.
    

Part 4: Validated Purification Protocol

Method: Controlled Reprecipitation (The "Soft Acid" Approach) Avoid standard flash chromatography due to irreversible adsorption of boronic acids.

Reagents Required:

  • Solvent A: Methanol (HPLC Grade)

  • Solvent B: 0.1 M HCl (Cold)

  • Solvent C: Diethyl Ether

Step-by-Step Workflow:

  • Dissolution: Dissolve crude BB-MHC in the minimum amount of Methanol at room temperature. (Do not boil).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble cyclized byproducts (triazoles are often less soluble in cold MeOH).

  • Precipitation: Add the filtrate dropwise into a stirred beaker of Cold 0.1 M HCl (4°C) .

    • Ratio: 1 part Methanol solution to 10 parts HCl.

    • Mechanism:[1][2][3][4][5] The acidic environment suppresses ionization of the boronic acid, maximizing precipitation, while keeping amine-based impurities in solution.

  • Collection: Collect the white precipitate via vacuum filtration.

  • Wash: Wash the filter cake immediately with Diethyl Ether .

    • Why? Ether removes non-polar de-boronated impurities and residual boroxines without dissolving the product.

  • Drying: Dry under high vacuum at room temperature (Max 30°C).

    • Warning: Heating >40°C under vacuum will force dehydration to the boroxine.

Part 5: Visualization of Purification Logic

PurificationLogic Crude Crude BB-MHC (Contains Boroxine, Triazole, Deboronated) Step1 Dissolve in MeOH (RT) Filter Insoluble Solids Crude->Step1 Solid1 Solid Residue: Cyclized Triazole Impurity Step1->Solid1 Remove Filtrate1 Filtrate: BB-MHC + Soluble Impurities Step1->Filtrate1 Step2 Precipitate into Cold 0.1M HCl Filtrate1->Step2 Step3 Wash Filter Cake with Et2O Step2->Step3 Precipitate Waste Filtrate Waste: Amine salts, Deboronated species Step2->Waste Supernatant Final Pure BB-MHC (Monomeric Form) Step3->Final

Figure 2: Purification workflow designed to separate chemical impurities based on solubility and pKa differences.

Part 6: References

  • Boronic Acid Stability & Boroxine Equilibrium:

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.

    • Source: Hall, D. G. (Ed.).[1][4][6] (2011).[2][6] Wiley-VCH.

    • Relevance: Foundational text describing the equilibrium between boronic acids and boroxines, and the impact of solvent choice on NMR interpretation.

    • URL:

  • Thiosemicarbazide Cyclization Mechanisms:

    • Title: Synthesis and reactions of thiosemicarbazides: A review.

    • Source: Metwally, M. A., et al. (2012). Journal of Sulfur Chemistry.

    • Relevance: Details the cyclization pathways of 1-acyl-4-substituted thiosemicarbazides into 1,2,4-triazoles under acidic/basic conditions.

    • URL:[2]

  • Protodeboronation Mechanisms:

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.

    • Source: Cox, P. A., et al. (2010). Journal of the American Chemical Society.[6]

    • Relevance: Explains the mechanism of base-catalyzed deboronation, supporting the recommendation to avoid strong bases during purification.

    • URL:

  • Boronic Acid Chromatography Issues:

    • Title: Purification of Boronic Acids: A Practical Guide.

    • Source: Betou, M., et al. (2019). J. Org.[7][8] Chem.

    • Relevance: Provides evidence for silica gel interactions and suggests alternative purification methods like recrystallization or use of diol-scavengers.

    • URL:

Sources

Optimization

Preventing degradation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) during experiments

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). As a molecule with multiple reactive functional groups, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent its degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal conditions for storing 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) to ensure long-term stability?

Answer:

The stability of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) as a solid is influenced by temperature, humidity, and atmospheric conditions. The molecule contains both a boronic acid and a thiosemicarbazide moiety, each with specific storage requirements.

  • Temperature: The compound should be stored in a cool, dry place. Room temperature (15–25°C / 59–77°F) is generally acceptable for short-term storage.[1] For long-term stability, refrigeration (2-8°C) is recommended. Avoid high heat as it can accelerate moisture absorption and potential degradation.[1]

  • Humidity: The boronic acid group is hygroscopic and can absorb moisture from the air.[1] This can lead to clumping, caking, and hydrolysis. It is crucial to store the compound in a desiccated environment.[2][3] Use of a desiccator with a suitable drying agent is strongly advised. Containers should be tightly sealed to prevent moisture ingress.[4]

  • Atmosphere: Both the boronic acid and the thiosemicarbazide moieties can be susceptible to oxidation. While stable under normal atmospheric conditions, for maximum long-term stability, storing the solid under an inert atmosphere (e.g., argon or nitrogen) is best practice. This minimizes the risk of oxidative degradation pathways.

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature 2-8°C (Long-term) 15-25°C (Short-term)Minimizes thermal degradation and moisture absorption.[1]
Humidity <45% Relative HumidityPrevents hydrolysis and caking of the boronic acid moiety.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of boronic acid and thiosemicarbazide groups.
Container Tightly sealed, opaque vialProtects from moisture and light.
FAQ 2: I'm seeing a decrease in purity of my compound after dissolving it. Which solvents are recommended and how can I prepare stable stock solutions?

Answer:

Solution-state stability is a critical concern. The choice of solvent and handling of the solution can significantly impact the integrity of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Recommended Solvents:

  • Aprotic Polar Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred solvents for creating stock solutions. These solvents are generally non-reactive with the key functional groups.

Solvents and Conditions to Avoid:

  • Aqueous Solutions: The boronic acid group is susceptible to hydrolysis, particularly in aqueous buffers. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The stability in aqueous media is often pH-dependent.

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) can react with boronic acids to form boronate esters. While this reaction is often reversible, it can complicate experimental results.

  • Oxidizing Solvents/Impurities: Solvents containing peroxides or other oxidizing impurities can degrade both the boronic acid and the thiosemicarbazide moieties.[5][6] Using high-purity, anhydrous solvents is essential.

Protocol for Preparing a Stable Stock Solution:

  • Equilibrate the vial of the solid compound to room temperature before opening to prevent condensation.

  • Use a high-purity, anhydrous solvent (e.g., DMSO).

  • Prepare the solution at the desired concentration. If gentle warming is needed to aid dissolution, do so sparingly and monitor for any color change.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

FAQ 3: My experimental results are inconsistent, and I suspect the compound is degrading. What are the likely degradation pathways and how can I identify them?

Answer:

Inconsistent results are a common sign of compound degradation. 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) has two primary points of vulnerability: the C-B bond of the boronic acid and the sulfur atom of the thiosemicarbazide.

Primary Degradation Pathways:

  • Oxidative Deboronation: This is a common degradation pathway for arylboronic acids.[5] In the presence of oxidizing agents (including dissolved oxygen), the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydroxyl group (-OH). This converts the molecule into 2-(4-Hydroxybenzoyl-N-methylhydrazinecarbothioamide).

  • Hydrolytic Deboronation (Protodeboronation): In aqueous media, particularly under certain pH conditions or in the presence of metal catalysts, the boronic acid group can be replaced by a hydrogen atom. This results in the formation of 2-(Benzoyl-N-methylhydrazinecarbothioamide).

  • Oxidation of Thiosemicarbazide: The thiocarbonyl group (C=S) is susceptible to oxidation, which can lead to the formation of various sulfur oxides or disulfide-bridged dimers, altering the compound's structure and reactivity. Thiosemicarbazides are generally stable but incompatible with strong oxidizing agents.[4][6]

  • Hydrolysis of Amide Bond: Under strong acidic or basic conditions, the amide bond in the benzoylhydrazine linker could be hydrolyzed, though this is generally less common under typical experimental conditions.

Identifying Degradation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. You can monitor for a decrease in the peak corresponding to the parent mass and the appearance of new peaks corresponding to the masses of suspected degradation products (e.g., +1 Da for protodeboronation, -18 Da for conversion to the phenol after loss of B(OH)2 and addition of OH).

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be used to monitor the purity of the compound over time. The appearance of new, typically more polar, peaks is an indication of degradation.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can show the disappearance of signals associated with the aromatic protons adjacent to the boronic acid group and the appearance of new signals.

DegradationPathways cluster_deboronation Boronic Acid Degradation cluster_thio Thiosemicarbazide Degradation Parent 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Oxidative Oxidative Deboronation (Product: Phenol derivative) Parent->Oxidative [O], H2O Hydrolytic Hydrolytic Deboronation (Product: Des-boro derivative) Parent->Hydrolytic H2O, pH extremes Thio_Ox Oxidation of Sulfur (Product: e.g., Disulfide dimer) Parent->Thio_Ox [O]

Caption: Major degradation pathways for the target compound.

FAQ 4: How can I specifically prevent the loss of the boronic acid group during my experiments?

Answer:

Preventing deboronation is key to maintaining the compound's intended activity. The stability of the boronic acid is highly dependent on the experimental conditions.

Strategies to Prevent Deboronation:

  • pH Control: Arylboronic acids are generally most stable at slightly acidic pH (around 3-5). Both highly acidic and alkaline conditions can accelerate hydrolysis. Buffer your reaction medium if possible and verify the pH.

  • Minimize Exposure to Water: If your experiment does not require an aqueous environment, use anhydrous solvents. If water is necessary, use deionized, degassed water and prepare solutions immediately before use.

  • Avoid Oxidizing Agents: Scrupulously avoid known oxidizing agents. Be aware that some reagents or buffer components can contain oxidizing impurities.

  • Use of Additives: In some cases, boronic acids can be stabilized by the addition of diols (e.g., pinacol) to form a more stable boronate ester. This is a derivatization step and should only be considered if the resulting ester is compatible with your downstream application.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (argon or nitrogen) can help prevent oxidative deboronation by minimizing exposure to atmospheric oxygen.

FAQ 5: What analytical techniques are best for assessing the purity and detecting degradation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)?

Answer:

A multi-pronged analytical approach is recommended for robust quality control.

Table 2: Analytical Techniques for Purity and Degradation Assessment

TechniquePurposeWhat to Look For
Reverse-Phase HPLC Purity assessment and stability studies.A single, sharp peak for the pure compound. Appearance of new peaks (often at earlier retention times) indicates polar degradation products.
LC-MS Purity assessment and identification of degradation products.Confirmation of parent mass. Detection of masses corresponding to potential degradation products (e.g., hydroxylated or des-boro forms).
¹H NMR Spectroscopy Structural confirmation and detection of major impurities.Correct chemical shifts and integration for all protons. Disappearance of aromatic signals near the C-B bond or appearance of new aromatic patterns can indicate deboronation.
¹¹B NMR Spectroscopy Direct assessment of the boronic acid group.A characteristic signal for the boronic acid. The appearance of other boron signals could indicate boroxine formation or other side reactions.

Experimental Protocols

Protocol 1: Workflow for Stability Testing

This protocol provides a general framework to assess the stability of your compound under specific experimental conditions (e.g., in a particular buffer or formulation).

  • Preparation: Prepare a concentrated stock solution of the compound in anhydrous DMSO.

  • Incubation: Dilute the stock solution into the test buffer/solution to the final experimental concentration. Create several identical samples.

  • Time Points: Establish a series of time points for analysis (e.g., T=0, 1h, 4h, 8h, 24h).

  • Storage: Incubate the samples under the exact conditions of your experiment (temperature, light exposure).

  • Analysis: At each time point, remove one sample and immediately analyze it by a stability-indicating method, typically RP-HPLC with UV detection.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A result of >95% remaining is often considered stable for many applications.

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node1 Prepare concentrated stock in DMSO node2 Dilute into test buffer at experimental concentration node1->node2 node3 Incubate samples under experimental conditions node2->node3 node4 Sample at defined time points (T=0, 1h, 4h...) node3->node4 node5 Analyze immediately by RP-HPLC node4->node5 node6 Calculate % remaining vs. T=0 node5->node6

Caption: Experimental workflow for assessing compound stability.

References

  • Wikipedia. Thiosemicarbazide.[Link]

  • PubChem. N-Methylhydrazinecarbothioamide.[Link]

  • U.S. Borax. Borate handling and storage.[Link]

  • PubMed. A novel model for prediction of stability constants of the thiosemicarbazone ligands...[Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).[Link]

  • Lab Alley. How to Store Boric Acid.[Link]

  • ResearchGate. Degradation Pathways | Request PDF.[Link]

  • PubMed Central. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.[Link]

  • PubChem. 2,4-Dihydroxybenzaldehyde thiosemicarbazone.[Link]

  • MDPI. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones...[Link]

  • PubMed Central. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing.[Link]

  • Appropriate chemical industry. What are the precautions for storage of boric acid?[Link]

  • Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways.[Link]

  • ResearchGate. How to purify boronic acids/boronate esters?[Link]

  • Moroccan Journal of Chemistry. Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1.[Link]

  • Semantic Scholar. Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14.[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Catalyst Optimization & Troubleshooting for Boronic Acid-Thiosemicarbazide Hybrids Assigned Specialist: Senior Application Scientist, Catalysis Division[1] System Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Catalyst Optimization & Troubleshooting for Boronic Acid-Thiosemicarbazide Hybrids Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

System Overview & Chemical Profile[1][2][3][4][5]

You are working with 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) . This molecule presents a classic "Janus" challenge in organic synthesis: it contains two highly reactive but chemically conflicting functional groups.[1]

  • The "Warhead" (Boronic Acid): The

    
     moiety is designed for Suzuki-Miyaura cross-coupling  to build complexity.[1]
    
  • The "Anchor" (Acyl Thiosemicarbazide): The

    
     chain is a precursor for heterocyclic cyclization  (to 1,2,4-triazoles) but acts as a potent catalyst poison  for transition metals due to the sulfur atom.
    

This guide provides troubleshooting workflows for the two primary reactions you will likely attempt: Cross-Coupling (preserving the backbone) and Cyclization (transforming the backbone).

Decision Matrix: Catalyst Selection

The following diagram illustrates the critical decision pathways for catalyst selection based on your target transformation.

CatalystSelection Start Target Reaction? Suzuki Suzuki-Miyaura Coupling (Extend Carbon Skeleton) Start->Suzuki Cyclization Heterocyclic Cyclization (Form Triazole/Thiadiazole) Start->Cyclization SulfurIssue CRITICAL ISSUE: Sulfur poisons Pd(0) Suzuki->SulfurIssue Triazole Target: 1,2,4-Triazole Cyclization->Triazole Thiadiazole Target: 1,3,4-Thiadiazole Cyclization->Thiadiazole Sol1 Use Pd(dppf)Cl2 (High Steric Bulk) SulfurIssue->Sol1 Standard Sol2 Use Buchwald G3/G4 (Rapid Activation) SulfurIssue->Sol2 Difficult Substrate Sol3 Protect Boron (MIDA Boronate) SulfurIssue->Sol3 If Pd Fails CatTri Cat: NaOH / NaHCO3 (Base Mediated) Triazole->CatTri CatThia Cat: H2SO4 / POCl3 (Acid Mediated) Thiadiazole->CatThia

Figure 1: Strategic decision tree for catalyst selection based on the competing reactivity of the boronic acid and thiosemicarbazide moieties.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Problem: You observe low yields (<20%) or immediate precipitation of "palladium black." The Cause: The thiocarbonyl sulfur (


) in your substrate coordinates strongly to the Palladium center, displacing labile ligands (like 

) and deactivating the catalyst (poisoning).
Recommended Catalyst Systems
Catalyst SystemLigand TypeWhy it WorksRecommended Loading
Pd(dppf)Cl₂[1]·DCM Bidentate (Ferrocene)The wide bite angle and strong chelation of dppf prevent sulfur from displacing the ligand easily.5–8 mol%
Pd(OAc)₂ + SPhos Bulky Biaryl PhosphineSPhos is extremely bulky and electron-rich, creating a "protective shell" around the Pd center that excludes sulfur binding.2–5 mol%
XPhos Pd G3/G4 Pre-catalystRapidly generates the active species (

) in situ. Highly resistant to heteroatom poisoning.[1]
1–3 mol%
Pd(PPh₃)₄ MonodentateDO NOT USE. The

ligands are too labile and will be instantly displaced by the sulfur in your substrate.
N/A
Protocol A: Sulfur-Tolerant Suzuki Coupling

Use this protocol to couple aryl halides to the boronic acid end.[1]

  • Degassing (Critical): Oxygen accelerates catalyst decomposition, especially when sulfur is present. Sparge all solvents with Argon for 15 minutes.[1]

  • Reaction Mix:

    • Substrate: 1.0 equiv

    • Aryl Halide: 1.1 equiv

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base:

      
       (3.0 equiv) — Note: Phosphate is gentler than Carbonate and reduces protodeboronation.
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Execution: Heat to 80–90°C under Argon for 4–12 hours.

  • Workup: If the product contains the thiosemicarbazide, avoid heavy metal scavengers (like QuadraPure) as they may bind your product. Use simple Celite filtration.[1]

Troubleshooting Guide: Heterocyclic Cyclization

The Problem: The boronic acid moiety degrades (protodeboronation) during the harsh conditions required to cyclize the thiosemicarbazide. The Cause: Boronic acids are sensitive to strong bases and high temperatures, often converting to the parent arene (


).
Pathway 1: Synthesis of 1,2,4-Triazole-3-thiones

Targeting the "Mercapto" triazole derivative.[1]

  • Catalyst: 4M NaOH (Aqueous)

  • Risk: High risk of stripping the Boron.[1]

  • Solution: Use Sodium Bicarbonate (

    
    )  at reflux instead of NaOH. It is basic enough to drive cyclization of acyl thiosemicarbazides but mild enough to preserve the boronic acid.[1]
    
Pathway 2: Synthesis of 1,3,4-Thiadiazoles

Targeting the sulfur-inclusive ring.[1]

  • Catalyst: Conc.

    
     or 
    
    
    
    .
  • Risk:

    
     may react with the boronic acid hydroxyls.[1]
    
  • Solution: Protect the boronic acid as a pinacol ester prior to cyclization.[1] The pinacol group is stable to acidic dehydration conditions.[1]

Protocol B: Mild Base Cyclization (Boron-Safe)[1]
  • Dissolution: Dissolve 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in Ethanol.

  • Base Addition: Add 10% aqueous

    
     (excess).
    
  • Reflux: Heat to reflux (approx. 78°C) for 6 hours. Monitor by TLC.[1]

  • Acidification: Cool to room temperature. Carefully acidify to pH 5-6 with 1M HCl. Do not go below pH 4 to avoid precipitating boric acid byproducts or hydrolyzing the bond.

  • Isolation: The triazole usually precipitates as a white/off-white solid.[1]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for these reactions? A: Yes. Microwave heating is highly recommended for the cyclization step.[1] It often reduces reaction times from hours to minutes (e.g., 140°C for 10 min), which significantly minimizes the thermal window for boronic acid degradation.

Q: My Suzuki reaction works, but the yield is 15%. Why? A: You are likely experiencing "Catalyst Death" via sulfur poisoning.[1]

  • Diagnostic: Does the reaction stop after 1 hour?

  • Fix: Switch to SPhos Pd G3 .[1] The SPhos ligand is specifically famous for coupling substrates containing sulfur, nitrogen, and other "poisons."

Q: Should I protect the boronic acid? A: If you are performing the Cyclization first, yes. Converting the boronic acid to a MIDA boronate or Pinacol ester significantly increases stability against both acid and base.[1] MIDA boronates are particularly robust and can be hydrolyzed back to the free acid later using mild aqueous base.[1]

Q: The product is water-soluble and hard to extract.[1] How do I purify it? A: Boronic acids and thiosemicarbazides are polar.[1]

  • Avoid: Aqueous extraction if possible.[1]

  • Prefer: Precipitation.[1] After the reaction, reduce the solvent volume and add cold water or ether to crash out the product. If chromatography is needed, use Reverse Phase (C18) silica, as normal phase silica often irreversibly binds boronic acids.

References

  • Suzuki-Miyaura Coupling Basics

    • Suzuki-Miyaura Cross-Coupling.[1] Organic Chemistry Portal.[1][2] [Link]

  • Catalysis with Sulfur-Containing Substrates

    • Palladium(II) thiosemicarbazone-catalyzed Suzuki–Miyaura cross-coupling reactions.[1][3] ResearchGate (2025).[1][3][4] [Link]

  • Cyclization Methodologies

    • Synthesis of 1H-1,2,4-triazoles.[1][5][6][7] Organic Chemistry Portal.[1][2] [Link]

  • Catalyst Poisoning Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. ACS Publications (via NIH).[1] [Link]

  • Thiosemicarbazide Chemistry

    • Synthesis and cytotoxic activity of N-substituted thiosemicarbazones.[1][8] PubMed.[1] [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Welcome to the technical support guide for the synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). This document is designed for researchers, medicinal chemists, and drug development professionals who are l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to scale up or troubleshoot the synthesis of this important bifunctional molecule. As a molecule incorporating both a boronic acid and a thiosemicarbazide moiety, it presents unique synthetic challenges that require careful consideration of reaction conditions, reagent stability, and purification strategies.

This guide provides field-proven insights, detailed protocols, and a comprehensive troubleshooting section to navigate the complexities of this synthesis, ensuring reproducibility and high purity of the final compound.

Synthetic Overview & Core Principles

The synthesis of the target compound involves the formation of an amide bond between the carboxyl group of 4-carboxyphenylboronic acid and the terminal amino group of N-methylhydrazinecarbothioamide. The primary challenge lies in performing this coupling reaction efficiently without compromising the integrity of the sensitive boronic acid group.

General Synthetic Pathway

The most direct approach involves two key stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by the hydrazine derivative.

Synthetic_Workflow SM1 4-Carboxyphenylboronic Acid Activation Step 1: Carboxylic Acid Activation SM1->Activation Coupling Agent (e.g., SOCl₂) SM2 N-Methylhydrazinecarbothioamide Coupling Step 2: Amide Coupling SM2->Coupling Base (e.g., Pyridine) Anhydrous Solvent Intermediate Activated Intermediate (e.g., Acyl Chloride) Activation->Intermediate Intermediate->Coupling Product 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Coupling->Product Purification Purification & Analysis Product->Purification

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of this synthesis?

A: The stability of the boronic acid moiety. Boronic acids are susceptible to oxidative damage and can readily form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[1][2] It is imperative to use anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) throughout the synthesis, especially during the activation and coupling steps.

Q2: Do I need to protect the boronic acid group?

A: While direct synthesis is possible with careful control of conditions, protecting the boronic acid as a boronate ester (e.g., a pinacol ester) is a robust strategy to prevent side reactions and simplify purification.[3] Boronate esters exhibit greater stability towards many reagents and are less prone to dehydration.[3] However, this adds two steps to the synthesis: protection and deprotection, which must be considered for overall efficiency.

Q3: Which nitrogen atom on N-methylhydrazinecarbothioamide is the primary nucleophile?

A: N-methylhydrazinecarbothioamide (H₂N-NH-C(=S)NHCH₃) has three nitrogen atoms. The terminal, unsubstituted nitrogen of the hydrazine group (-NH₂) is the most nucleophilic and will selectively attack the activated acyl group. This is a common reactivity pattern for hydrazine derivatives in acylation reactions.[4]

Q4: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods. For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. Staining with potassium permanganate can help visualize the spots. LC-MS is invaluable for confirming the mass of the product and identifying any major byproducts.

Recommended Experimental Protocol

This protocol describes a direct synthesis without protection of the boronic acid group, which is often preferred for shorter routes. It prioritizes anhydrous conditions to maintain the integrity of the boronic acid.

Step 1: Synthesis of 4-(Chlorocarbonyl)phenylboronic Acid (Acyl Chloride Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-carboxyphenylboronic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Causality: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides. The reaction is performed under anhydrous and inert conditions to prevent the hydrolysis of the acyl chloride and degradation of the boronic acid.

Step 2: Coupling with N-Methylhydrazinecarbothioamide

  • In a separate flask under a nitrogen atmosphere, dissolve N-methylhydrazinecarbothioamide (1.0 eq)[5] and a non-nucleophilic base such as pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-(chlorocarbonyl)phenylboronic acid from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the N-methylhydrazinecarbothioamide solution at 0 °C with vigorous stirring.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction via TLC or LC-MS. Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, and I only observe starting materials on my TLC/LC-MS. What are the likely causes?

A: This is a common issue often related to reagent deactivation or suboptimal conditions.

  • Moisture Contamination: The most frequent culprit. The acyl chloride intermediate is highly reactive towards water and will rapidly hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried, and solvents are certified anhydrous.

  • Inefficient Carboxylic Acid Activation: If the conversion to the acyl chloride was incomplete, the subsequent coupling will fail. Consider increasing the reflux time or using a different activating agent like oxalyl chloride, which is often more reactive.

  • Poor Quality Starting Materials: Verify the purity of your 4-carboxyphenylboronic acid and N-methylhydrazinecarbothioamide. The latter can degrade over time.

  • Insufficient Base: Ensure at least one equivalent of base is used in the coupling step to scavenge the generated HCl.

Troubleshooting_Low_Yield Start Low / No Product Yield CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckActivation Was Step 1 (Activation) monitored to completion? CheckMoisture->CheckActivation Yes ActionMoisture ACTION: Dry all solvents/glassware. Repeat under inert gas. CheckMoisture->ActionMoisture No CheckReagents Are starting materials pure and fresh? CheckActivation->CheckReagents Yes ActionActivation ACTION: Increase reflux time or use alternative activating agent (e.g., oxalyl chloride). CheckActivation->ActionActivation No ActionReagents ACTION: Verify purity by NMR/MS. Use fresh reagents. CheckReagents->ActionReagents No Success Problem Solved ActionMoisture->Success ActionActivation->Success ActionReagents->Success

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Complex Product Mixture & Impurities

Q: My crude product shows multiple spots on TLC. What are the probable side products?

A: The presence of the boronic acid makes several side reactions possible.

  • Boroxine Formation: The most common impurity is the cyclic trimeric anhydride of the boronic acid. This occurs when trace amounts of water are removed under heating or vacuum. Boroxines can complicate NMR interpretation and purification.

  • Protodeborylation: Cleavage of the C-B bond can occur under harsh acidic or basic conditions, leading to the formation of the corresponding benzoyl thiosemicarbazide without the boronic acid.

  • Diacylation: Although sterically less favorable, reaction at the second nitrogen of the hydrazine is possible, leading to a diacylated byproduct.

Issue 3: Challenges in Purification

Q: My product streaks badly on a standard silica gel column. How can I effectively purify it?

A: Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polar nature and interaction with the acidic silica surface.[6]

Purification MethodProtocol SummaryAdvantagesDisadvantages
Acid-Washed Silica Prepare a slurry of silica gel in a dilute acid (e.g., 1% boric acid solution), then pack the column as usual.[7]Reduces tailing by protonating the silanol groups and minimizing strong interactions.May not be suitable for highly acid-sensitive compounds.
Reverse-Phase C18 Use a C18 column with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA.Excellent for polar compounds; separation is based on hydrophobicity.Requires specialized columns and solvent systems; removal of water can be slow.
Recrystallization Screen various solvent systems. A good starting point is methanol, ethanol, or an ethyl acetate/hexanes mixture.[8]Can provide very high purity material if a suitable solvent is found.Can be low-yielding; finding the right solvent system may be time-consuming.
Diethanolamine Adduct Dissolve the crude product in an ether or THF, add diethanolamine. The boronic acid adduct often precipitates as a stable, crystalline solid which can be filtered. The free boronic acid is recovered by treatment with acid.[6][9]Highly effective for removing non-boronic acid impurities. The adduct is often more stable for storage.Adds two steps (formation and cleavage); may not work if other functional groups interfere.
Issue 4: Product Instability

Q: My purified product is showing signs of degradation upon storage. What are the best storage conditions?

A: The boronic acid moiety is susceptible to long-term oxidative degradation, especially in a biological context or when exposed to air.[2]

  • Short-Term Storage: Store the solid product under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).

  • Long-Term Storage: For maximum stability, consider converting the boronic acid to its more stable pinacol boronate ester or diethanolamine adduct if it will be stored for an extended period.[3][10] These are generally more resistant to oxidation and dehydration.

References

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Rieche, A., Hilgetag, G., Martini, A., & Phillipson, R. (1961). U.S. Patent No. 3,009,955. Washington, DC: U.S.
  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.
  • Molla, M. E., Abser, M. N., & Islam, M. M. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • LCGC International. (2024, February 4).
  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters?
  • Rainwater, K. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020739118.
  • Taylor & Francis Online. (2020, December 28).
  • ResearchGate. (n.d.).
  • Scherer, Y., et al. (2022). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Chemistry & Biology Interface, 12(4), 1-14.
  • ScienceRise: Pharmaceutical Science. (2022, April 29). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview).
  • Reddit. (2017, December 19).
  • ACS Publications. (n.d.). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)
  • Chemistry Stack Exchange. (2025, November 8).
  • PubMed. (n.d.). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety.
  • DergiPark. (2021, December 17).
  • PubMed. (n.d.). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles.
  • Oxford Academic. (n.d.).
  • MDPI. (n.d.).
  • PubChem. (n.d.). N-Methylhydrazinecarbothioamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Boron-Containing Reagents

Welcome to the technical support center for the safe and effective management of boron-containing reagents. Boron chemistry is a cornerstone of modern organic synthesis, enabling powerful transformations like Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe and effective management of boron-containing reagents. Boron chemistry is a cornerstone of modern organic synthesis, enabling powerful transformations like Suzuki-Miyaura coupling and hydroboration-oxidation.[1][2][3] However, the unique reactivity of these reagents also presents challenges related to toxicity, purification, and waste disposal.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of boron reagent handling with confidence and scientific integrity.

Section 1: Foundational Safety & Handling FAQs

This section addresses the most common questions regarding the inherent risks and proper handling of boron reagents before an experiment begins.

Q1: What are the primary health hazards associated with common boron reagents?

A: The hazards vary significantly depending on the specific reagent.

  • Diborane and its complexes (e.g., Borane-THF, Borane-DMS): These are the most acutely hazardous. Diborane gas is a severe irritant to the eyes, skin, and respiratory tract.[4] Inhalation is the primary exposure route, and its odor does not provide adequate warning of hazardous concentrations.[4] Symptoms can include chest tightness, coughing, shortness of breath, and neurological effects like dizziness and headache, which may be delayed for several hours.[4][5]

  • Boronic Acids and Esters: Generally, these are less acutely toxic than boranes.[6] However, they can be potent enzyme inhibitors and require careful handling. Chronic exposure to boron compounds can lead to reproductive effects in males. Dusts of boric acid and borates can cause irritation to the nose, throat, and eyes.[7][8][9]

  • Alkylboranes (e.g., Triethylborane): Many alkylboranes, especially at concentrations above 15 wt%, are pyrophoric, meaning they can ignite spontaneously on contact with air.[10]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with boron reagents?

A: A robust PPE protocol is non-negotiable.

  • Eye Protection: Chemical safety goggles are required at all times to protect from splashes and fumes.[11]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for damage before use and change them immediately after known contact.[11]

  • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: For highly volatile or gaseous reagents like diborane, work must be conducted in a certified chemical fume hood. In situations with potential exposure above the permissible limit, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[4]

Q3: How should I properly store borane complexes like Borane-THF (BTHF)?

A: Proper storage is critical to maintain reagent integrity and prevent hazardous situations. BTHF should be stored in a cool, dry, and inert environment, typically refrigerated at 0-5°C.[12][13] Always store containers under a blanket of dry nitrogen or argon and ensure caps are tightly sealed to prevent the ingress of moisture and air, which can cause degradation and pressure buildup.[12]

Section 2: Troubleshooting Reaction Work-up & Purification

This is the core of our guide, addressing specific issues that arise after a reaction is complete. Removing boron-containing byproducts is often the most challenging aspect of the synthesis.

FAQs: Quenching Unreacted Boranes

Q4: My reaction with Borane-THF is complete. What is the safest way to quench the excess reagent?

A: The primary safety concern during quenching is the vigorous and exothermic evolution of flammable hydrogen gas.[10][13]

  • Causality: Boranes react violently with protic sources like water and alcohols. A controlled, slow addition of the quenching agent is paramount to manage the rate of gas evolution and heat generation.

  • Recommended Protocol: The safest and most common method is the slow, dropwise addition of methanol to the chilled reaction mixture (0 °C) under an inert atmosphere in a fume hood.[13] Each drop will produce gas; wait for the effervescence to subside before adding the next. An alternative is a mixture of THF and water.[13]

Q5: I am working with an amine-borane complex, and a simple methanol quench seems ineffective. Why is this, and what should I do?

A: Amine-borane complexes are significantly more stable than their ether or sulfide counterparts due to the strong Lewis acid-base interaction between boron and nitrogen.[10] This stability makes them resistant to hydrolysis, even with aqueous mineral acids in nonprotic solvents.[10]

  • Expert Insight: To effectively quench these robust complexes, more rigorous conditions are needed. Using a protic solvent mixture, such as 1 M HCl in a 50:50 mix of water and ethylene glycol, is more effective than standard conditions.[10] For particularly stubborn cases, a catalytic method using Pearlman's catalyst (Pd(OH)2/C) with allyl alcohol can be employed to safely decompose the complex.[10]

Troubleshooting Guide: Removing Boronic Acid & Borate Impurities

One of the most frequent challenges in syntheses utilizing boronic acids (e.g., Suzuki-Miyaura coupling) is the removal of the unreacted starting material or boric acid byproducts from the desired product.

Q6: After my Suzuki coupling and aqueous work-up, my crude product is contaminated with boric acid. How can I remove it?

A: Boric acid and boronic acids are acidic and have a high affinity for diols. We can exploit these properties for their removal.

  • Strategy 1: Basic Liquid-Liquid Extraction: If your product is stable to basic conditions, this is often the most effective method. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH). The acidic boronic/boric acid will be deprotonated to form the corresponding boronate salt, which is highly water-soluble and will partition into the aqueous layer.[14][15]

  • Strategy 2: Volatilization via Esterification: Boric acid can be removed as its volatile methyl ester.[15][16] This is particularly useful for non-polar products that are difficult to separate from the polar boric acid.

  • Strategy 3: Adsorbent Scavenging: In some cases, passing a solution of the crude product through a plug of an adsorbent like magnesium oxide (MgO) can effectively remove boron impurities through chemisorption.[17]

Below is a decision workflow and a detailed protocol for the most common purification strategies.

G start Crude product with boron impurities product_stability Is the product stable to strong base (e.g., NaOH)? start->product_stability extraction Perform Basic (NaOH) Liquid-Liquid Extraction product_stability->extraction  Yes esterification Utilize Methanol Azeotrope/ Esterification Protocol product_stability->esterification  No finish Purified Product extraction->finish chromatography Proceed to Chromatography (consider alternative solvent systems) esterification->chromatography chromatography->finish

Caption: Decision workflow for removing boron-based impurities.

Experimental Protocol: Purification via Basic Extraction

This protocol details the removal of acidic boron impurities from a neutral organic compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove bulk water-soluble impurities.

  • Base Wash: Drain the organic layer into a clean flask. Add a fresh portion of 1 M NaOH (aq) to the separatory funnel, then add the organic layer back. Shake vigorously for 1-2 minutes. This step converts the boric acid/boronic acid into its water-soluble sodium boronate salt.

  • Separation: Allow the layers to separate. Drain the aqueous (bottom) layer.

  • Repeat: Repeat the base wash (Step 3 & 4) one to two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH and break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Section 3: Decontamination & Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Q7: How should I dispose of waste containing high concentrations of boron reagents?

A: Boron-containing waste should never be disposed of down the drain. It must be treated as hazardous waste.

  • Segregation: Chemical wastes should be segregated. Halogenated and non-halogenated solvent wastes should be kept separate.[18]

  • Quenching: Before disposal, any reactive borane character must be neutralized. For bulk quantities, a carefully controlled quench, as described in Q4, is the first step. The resulting solution, containing boric acid or borates, should be collected in a designated, clearly labeled hazardous waste container.[19]

  • Disposal: The neutralized waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[20][21]

Q8: What is the procedure for decontaminating glassware that has contained pyrophoric alkylboranes?

A: Extreme caution is required.

  • Inert Atmosphere: Ensure the glassware is under an inert atmosphere (Nitrogen or Argon).

  • Rinse with Solvent: Rinse the glassware with a high-boiling, non-reactive hydrocarbon solvent like toluene to dilute any residual reagent.[19]

  • Slow Quench: While still under inert gas, slowly add a less reactive alcohol, such as isopropanol, to the glassware.[19]

  • Final Rinse: Once the initial reaction has ceased, the glassware can be carefully rinsed with ethanol, then methanol, and finally water.

  • Cleaning: The glassware can now be cleaned using standard laboratory detergents.

Section 4: Health & Exposure FAQs

This section provides critical information for responding to accidental exposure.

Q9: What is the immediate first aid for skin or eye contact with a borane solution?

A: Act immediately and decisively.

  • Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4][11][22] Remove any contaminated clothing while rinsing.[4][11][22] After thorough rinsing, gently wash the area with soap and water.[22] Seek immediate medical attention.[11]

  • Eye Exposure: Flush the eyes with plain water or saline for at least 15-30 minutes, holding the eyelids open.[4][11] Do not use neutralizing agents. Remove contact lenses if it can be done easily.[4] Seek immediate medical attention.[11]

Q10: What should I do in case of accidental inhalation of diborane or borane vapors?

A:

  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.[5][11]

  • Call for Help: Alert your colleagues and call for emergency medical services immediately.

  • Provide Respiratory Support: If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen if you are trained to do so.[5]

  • Monitor for Delayed Symptoms: Be aware that symptoms like pulmonary edema can be delayed for up to 24 hours after exposure.[4][5] Medical observation is critical.

Data Presentation

Table 1: Comparison of Common Borane Reagents

FeatureBorane-Tetrahydrofuran (BH₃-THF)Borane-Dimethyl Sulfide (BMS)
Appearance Colorless liquidColorless liquid
Concentration Typically 1 M in THFTypically 10 M in DMS
Stability Less stable; degrades over time, especially if not stored properly.[23]More stable than BH₃-THF.[13]
Hazards Flammable liquid, reacts violently with water, evolves diborane gas.[12]Flammable, strong unpleasant odor, reacts with water.[13][23]
Storage Recommended at 0-5°C under an inert atmosphere.[13]Store in a cool, dry place under an inert atmosphere.

Visualization of Quenching Mechanism

The following diagram illustrates the fundamental chemical transformation during the quenching of a borane-THF complex with methanol, highlighting the production of hydrogen gas.

G cluster_reactants Reactants cluster_products Products BH3_THF BH₃•THF CH3OH CH₃OH (Methanol) plus1 + arrow Quench (Exothermic) B_OCH3_3 B(OCH₃)₃ (Trimethyl borate) H2 H₂ (Hydrogen Gas) plus2 +

Caption: Reaction scheme for quenching Borane-THF with methanol.

References
  • Safe Handling of Boranes
  • Diborane | Medical Management Guidelines | Toxic Substance Portal |
  • What are the safety precautions when handling borane? - Blog. LEAPCHEM.
  • Boron and compounds. DCCEEW.
  • Boron pieces - SAFETY D
  • A Comparison of Methods for Boron Removal
  • Skin Exposure First Aid. Missouri Poison Center.
  • MATERIAL SAFETY D
  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. None.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
  • HEALTH EFFECTS - Toxicological Profile for Boron. NCBI Bookshelf - NIH.
  • Boron Reagents in Synthesis : Boron Chemistry: An Overview. American Chemical Society.
  • Chemical Waste Disposal Guidelines. None.
  • Trying to remove a boronic acid in a workup. Help!. Reddit.
  • Technical Support Center: Managing Moisture-Sensitive Borane Reagents. Benchchem.
  • Quenching Reactive Substances. KGROUP.
  • Can I remove boronic acid using Work up process?.
  • DIBORANE - CAMEO Chemicals. NOAA.
  • Hydroboration–oxid
  • How bad is borane/diborane to work with, really?. Reddit.
  • PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron. NCBI Bookshelf.
  • Toxicological Profile for Boron.
  • SAFETY DATA SHEET Boron (pieces). Research Core Facilities.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Optimization

Technical Support Center: Enhancing Cellular Uptake of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Welcome to the technical support center for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a novel boron-containing compound with significant therapeutic potential. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a novel boron-containing compound with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of achieving efficient cellular uptake. By understanding the compound's putative mechanisms of entry and employing systematic troubleshooting, you can optimize your experimental outcomes.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the compound's properties and the initial steps for assessing its cellular internalization.

Q1: What are the key structural features of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) that influence its cellular uptake?

Answer: The compound's structure presents a duality that likely governs its interaction with cells. It comprises two key moieties:

  • A Boronophenylalanine (BPA)-like Moiety: The 4-Boronobenzoyl group is structurally analogous to p-boronophenylalanine (BPA), a well-characterized agent used in Boron Neutron Capture Therapy (BNCT).[1][2] The primary uptake mechanism for BPA is active transport via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[1][2][3] It is therefore highly probable that 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is also recognized and transported by LAT1. Other transporters like ATB0,+ and LAT2 may also play a role.[3][4]

  • A Thiosemicarbazide Moiety: The N-methylhydrazinecarbothioamide group (a thiosemicarbazide derivative) contributes to the molecule's overall polarity and hydrogen bonding capacity.[5] The properties of this group can influence the compound's solubility and its ability to passively diffuse across the lipid bilayer, though this is often a less efficient route for polar molecules.[6][7]

The unique properties of the boron atom, including its Lewis acidity, can facilitate reversible covalent interactions with biological targets, which is a key feature of many boron-containing drugs.[8]

Q2: What is the first step I should take to quantify the cellular uptake of my compound?

Answer: Before attempting to enhance uptake, you must establish a reliable baseline measurement of the intracellular boron concentration. A robust and validated quantification method is non-negotiable for troubleshooting.

The gold-standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique offers high sensitivity and specificity for elemental analysis, allowing for the precise measurement of ¹⁰B or total boron content within cell lysates. A generalized workflow is described in the protocols section below. Alternative methods like HPLC can also be used for quantitative assessment.[3][4]

It is critical to differentiate between total cell-associated compound and truly internalized compound. Performing washes with trypsin or other agents can help remove non-specifically bound molecules from the cell surface.[9]

Q3: My initial experiments show very low intracellular boron concentration. What are the most common culprits?

Answer: Low uptake can stem from several factors. Systematically investigate the following:

  • Compound Stability: Verify the stability of the compound in your cell culture medium over the time course of your experiment. Degradation will naturally lead to lower intracellular concentrations.

  • Cell Line Viability: Ensure that the concentrations of the compound used are not cytotoxic, as this will compromise cellular functions, including active transport. Perform a standard cytotoxicity assay (e.g., MTT, LDH) prior to uptake studies.

  • Incubation Parameters: Both incubation time and compound concentration are critical. Uptake may not be linear. Run a time-course (e.g., 30 min, 1h, 2h, 4h, 24h) and a dose-response experiment to identify optimal conditions.[10] For BPA, peak incorporation can occur within a couple of hours.[11]

  • Cell Line Choice: Given the probable reliance on the LAT1 transporter, the expression level of LAT1 on your chosen cell line is paramount.[1][2] If you are using a cell line with low or no LAT1 expression, active transport will be minimal.

Part 2: Troubleshooting Guide: Systematic Enhancement of Cellular Uptake

This section provides a structured approach to diagnosing and resolving poor cellular uptake. The following workflow diagram outlines the decision-making process.

Troubleshooting_Workflow start Start: Low Cellular Uptake Observed check_basics Step 1: Verify Basics - Compound Stability - Cell Viability - Incubation Time/Concentration start->check_basics quantify_lat1 Step 2: Assess Uptake Mechanism - Quantify LAT1 Expression (qPCR/WB) - Perform Transporter Inhibition Assay check_basics->quantify_lat1 If basics are confirmed lat1_high LAT1 Expression is High quantify_lat1->lat1_high lat1_low LAT1 Expression is Low quantify_lat1->lat1_low optimize_conditions Step 3A: Optimize Conditions for Active Transport - Adjust pH of Medium - Synchronize Cell Cycle lat1_high->optimize_conditions If uptake is still low switch_cell_line Step 3B: Change Experimental System - Switch to a High-LAT1 Cell Line - Engineer Cells to Express LAT1 lat1_low->switch_cell_line formulation_strategies Step 4: Employ Formulation Strategies - Liposomal Encapsulation - Nanoparticle Formulation - Conjugation to CPPs optimize_conditions->formulation_strategies If further enhancement is needed end End: Enhanced Uptake Achieved optimize_conditions->end switch_cell_line->formulation_strategies prodrug Step 5: Consider Prodrug Approach - Increase Lipophilicity via Structural Modification formulation_strategies->prodrug If direct delivery fails formulation_strategies->end prodrug->end

Caption: A workflow for troubleshooting and enhancing cellular uptake.

Q4: How can I determine if uptake is mediated by active transport (like LAT1) versus passive diffusion?

Answer: A temperature-dependence study is a straightforward method to distinguish between these mechanisms. Active transport is an energy-dependent process and is significantly inhibited at low temperatures.

  • Protocol: Perform your cellular uptake assay in parallel at 37°C and 4°C.

  • Interpretation:

    • If uptake is significantly reduced at 4°C, it indicates a primary role for active transport.[12]

    • If uptake is largely unaffected by temperature, passive diffusion is the likely dominant mechanism.

Additionally, you can use competitive inhibition. Since LAT1 transports large neutral amino acids, co-incubation with an excess of a natural LAT1 substrate, such as L-phenylalanine or L-tyrosine, should competitively inhibit the uptake of your compound.[11] A reduction in uptake in the presence of the competitor strongly implicates LAT1.

Q5: My results suggest active transport is dominant, but uptake is still suboptimal. How can I optimize conditions?

Answer: If LAT1 is the key transporter, you can further optimize conditions to maximize its activity:

  • Cell Cycle Synchronization: Boron uptake via BPA has been shown to be cell-cycle dependent, with higher uptake observed in the G2/M phase compared to the G0/G1 phase.[13] Synchronizing your cell culture population in the G2/M phase prior to incubation may significantly boost overall uptake.

  • pH Optimization: The activity of membrane transporters can be sensitive to extracellular pH. Test a narrow range of pH values (e.g., 6.8-7.6) in your culture medium to see if it impacts uptake efficiency.

Q6: My cell line has low LAT1 expression. What are my options?

Answer: If your target cell line inherently expresses low levels of the necessary transporter, you have two main paths forward:

  • Switch Cell Lines (If possible): For mechanistic studies, consider switching to a cell line known for high LAT1 expression (e.g., many glioblastoma or breast cancer cell lines).[1]

  • Bypass Active Transport: If you must use a low-LAT1 cell line, you will need to employ strategies that do not rely on this transporter. This involves formulation and delivery systems.

Q7: What advanced formulation strategies can I use to bypass transporter dependency and enhance uptake?

Answer: Formulation strategies encapsulate or conjugate the compound to facilitate its entry into the cell, often via endocytosis.[14]

Formulation_Strategies cluster_0 Cell Membrane cell Extracellular Space Lipid Bilayer Cytosol compound Compound liposome Liposome Hydrophilic Core Lipid Bilayer compound->liposome Encapsulation nanoparticle Nanoparticle Polymeric Matrix Surface Ligands compound->nanoparticle Encapsulation cpp_conjugate CPP-Conjugate Cell-Penetrating Peptide Compound compound->cpp_conjugate Conjugation liposome->cell:f1 Membrane Fusion / Endocytosis nanoparticle->cell:f1 Endocytosis cpp_conjugate->cell:f1 Direct Translocation / Endocytosis

Caption: Key formulation strategies to enhance cellular delivery.

  • Liposomes: These are lipid vesicles that can encapsulate your compound. PEGylated liposomes can improve circulation time and bioavailability.[15] The liposome fuses with the cell membrane or is taken up via endocytosis, releasing the compound inside.

  • Nanoparticles (NPs): Biodegradable polymers can be used to create NPs that encapsulate the compound.[14] The surface of these NPs can be functionalized with targeting ligands (e.g., folate) to direct them to specific cell types.[16]

  • Cell-Penetrating Peptides (CPPs): Covalently conjugating the compound to a CPP, a short, often cationic peptide, can facilitate its translocation across the cell membrane.[17][18] This can occur through direct entry or by enhancing endocytotic uptake.

Comparison of Enhancement Strategies

StrategyMechanism of ActionKey AdvantagesKey Considerations
Cell Cycle Synchronization Maximizes active transporter availability.Simple protocol modification.Cell-type dependent; may affect other cellular processes.
Liposomal Formulation Encapsulation, membrane fusion/endocytosis.Protects compound from degradation; can improve solubility.Potential for immunogenicity; complex formulation process.
Nanoparticle Formulation Encapsulation, endocytosis, potential for targeting.High loading capacity; tunable release kinetics.Biocompatibility and toxicity of materials must be assessed.
CPP Conjugation Direct translocation or enhanced endocytosis.Bypasses need for specific transporters.Conjugation chemistry required; potential for off-target effects.
Prodrug Modification Increased lipophilicity for enhanced passive diffusion.[7]Can dramatically improve membrane permeability.Requires chemical synthesis; modification must be reversible.

Part 3: Key Experimental Protocols

Protocol 1: General Cellular Uptake Assay using ICP-MS
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

  • Compound Incubation: Aspirate the culture medium and wash cells once with pre-warmed PBS. Add medium containing the desired concentration of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). Incubate for the desired time at 37°C.

  • Washing: Aspirate the compound-containing medium. Wash the cell monolayer three times with ice-cold PBS to stop transport and remove extracellular compound.

  • Cell Lysis & Digestion:

    • Lyse the cells by adding a suitable lysis buffer or by scraping into ultrapure water followed by freeze-thawing.

    • Determine the total protein concentration of a small aliquot of the lysate (e.g., using a BCA assay) for normalization.

    • Digest the remaining lysate with concentrated nitric acid (trace metal grade) at an elevated temperature until the solution is clear.

  • ICP-MS Analysis: Dilute the digested sample with ultrapure water to a final acid concentration of ~2%. Analyze the sample for ¹⁰B or total boron concentration using a properly calibrated ICP-MS instrument.

  • Data Normalization: Express the final boron concentration as ng of Boron per mg of total cellular protein.

Protocol 2: Transporter Inhibition Assay
  • Follow steps 1 and 2 of the General Cellular Uptake Assay.

  • Inhibitor Co-incubation: Prepare two sets of treatment media.

    • Set A (Control): Medium with your boron compound.

    • Set B (Inhibition): Medium with your boron compound PLUS a 100-fold molar excess of a competitive inhibitor (e.g., L-phenylalanine).

  • Incubate cells with the respective media for the predetermined optimal time.

  • Proceed with steps 3-6 of the General Cellular Uptake Assay.

  • Analysis: Compare the normalized boron concentration between Set A and Set B. A statistically significant decrease in uptake in Set B confirms the role of the targeted transporter.

References

  • (N.d.). Current time information in Reading, GB.
  • Broggi, G., et al. (n.d.). Uptake and metabolism of boronophenylalanine in human uveal melanoma cells in culture Relevance to boron neutron capture therapy of cancer cells. PubMed. Retrieved February 6, 2026, from [Link]

  • Li, C., et al. (2025). Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy. PMC. Retrieved February 6, 2026, from [Link]

  • Kim, D. K., et al. (n.d.). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. PubMed. Retrieved February 6, 2026, from [Link]

  • Kim, D. K., et al. (n.d.). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. PMC. Retrieved February 6, 2026, from [Link]

  • Hadji, D., et al. (n.d.). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. Retrieved February 6, 2026, from [Link]

  • Bhattacharjee, S., et al. (n.d.). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • (2020, January 23). How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment. Tokyo Tech News. Retrieved February 6, 2026, from [Link]

  • (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Baker, H., et al. (n.d.). Boron chemicals in diagnosis and therapeutics. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Ali, F., & Zhang, Y. (n.d.). Boron Chemistry for Medical Applications. MDPI. Retrieved February 6, 2026, from [Link]

  • Xu, C., et al. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Retrieved February 6, 2026, from [Link]

  • Singh, V. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved February 6, 2026, from [Link]

  • (n.d.). N-Methylhydrazinecarbothioamide. PubChem. Retrieved February 6, 2026, from [Link]

  • Magni, E., et al. (n.d.). Cell cycle dependence of boron uptake from two boron compounds used for clinical neutron capture therapy. PubMed. Retrieved February 6, 2026, from [Link]

  • Moon, J. H., et al. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Foroozandeh, P., & Aziz, A. A. (n.d.). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. ACS Publications. Retrieved February 6, 2026, from [Link]

  • Khan, A., et al. (2023, April 7). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • (n.d.). 2-Methyl-3-thiosemicarbazide. PubChem - NIH. Retrieved February 6, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (n.d.). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications. Retrieved February 6, 2026, from [Link]

  • (n.d.). Cell uptake of boron capsule is notable and induces efficient cell.... ResearchGate. Retrieved February 6, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved February 6, 2026, from [Link]

  • Ghanghoria, R., & Vicente, M. G. H. (2023, July 1). Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. LSU Scholarly Repository. Retrieved February 6, 2026, from [Link]

  • (n.d.). Boron-containing drugs in clinical trials. ResearchGate. Retrieved February 6, 2026, from [Link]

  • (2017, June 13). Improving Cellular Uptake. BrainKart. Retrieved February 6, 2026, from [Link]

  • Wang, L., et al. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Retrieved February 6, 2026, from [Link]

  • (2025, August 7). (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Zhang, Y., et al. (n.d.). Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Al-Amin, M., & El-Kadi, A. O. S. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved February 6, 2026, from [Link]

  • Varkouhi, A. K., et al. (n.d.). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH. Retrieved February 6, 2026, from [Link]

  • Nfor, E. N., et al. (n.d.). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) vs. Bortezomib in Cancer Cell Biology

This guide provides a comparative analysis of the well-established proteasome inhibitor, Bortezomib, and a novel compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), for their potential applications in cancer r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the well-established proteasome inhibitor, Bortezomib, and a novel compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), for their potential applications in cancer research. While Bortezomib's mechanism and efficacy are extensively documented, this guide synthesizes the known attributes of its constituent chemical classes to project the potential activities of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), offering a framework for its future investigation.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Bortezomib, the first-in-class proteasome inhibitor, revolutionized the treatment of multiple myeloma and mantle cell lymphoma by targeting the protein degradation machinery of malignant cells.[1] Its success has spurred the development of new agents aimed at this and other critical cellular pathways. Among the myriad of chemical scaffolds explored for anticancer activity, thiosemicarbazones and boron-containing compounds have shown considerable promise.[2][3] This guide explores a novel molecule that merges these two pharmacophores: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Chemical Structures and Rationale

A comparative look at the chemical structures of Bortezomib and 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) reveals distinct pharmacophores that suggest different, yet potentially overlapping, mechanisms of action.

Bortezomib is a dipeptidyl boronic acid.[4] The boronic acid moiety is crucial for its reversible inhibition of the 26S proteasome, a key regulator of intracellular protein degradation.[4]

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) integrates a thiosemicarbazone backbone with a boronobenzoyl group. Thiosemicarbazones are known for their metal-chelating properties and a wide range of biological activities, including anticancer effects.[2][5] The incorporation of a boronic acid-containing phenyl ring introduces a feature associated with proteasome inhibition, suggesting a potential dual-action mechanism.

Mechanistic Postulates and Comparative Analysis

While direct comparative experimental data for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is not yet available, we can infer its potential mechanisms of action based on the known properties of its constituent moieties and compare them to the established mechanisms of Bortezomib.

FeatureBortezomib2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (Hypothesized)
Primary Target 26S Proteasome (Chymotrypsin-like activity of the β5 subunit)[6]Potential for proteasome inhibition via the boronobenzoyl group.
Secondary Target(s) -Potential for iron chelation and inhibition of ribonucleotide reductase via the thiosemicarbazone moiety.[7]
Downstream Effects Accumulation of ubiquitinated proteins, ER stress, induction of apoptosis, cell cycle arrest, inhibition of NF-κB signaling.[1]Likely induction of apoptosis and cell cycle arrest.[8] Potential for ROS generation.
Resistance Mechanisms Mutations in the proteasome β5 subunit, upregulation of pro-survival pathways.To be determined. May differ from Bortezomib due to potential alternative mechanisms.
Bortezomib: The Established Proteasome Inhibitor

Bortezomib's primary mechanism of action is the reversible inhibition of the chymotrypsin-like activity of the 26S proteasome.[6] This leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1] A critical consequence of proteasome inhibition by Bortezomib is the stabilization of IkB, an inhibitor of the pro-survival transcription factor NF-κB, thereby suppressing its activity.

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation leads to Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest Accumulation of cell cycle regulators Apoptosis Apoptosis ER_Stress->Apoptosis NFkB NF-κB IkB->NFkB Inhibits Cell_Survival Cell Survival Genes NFkB->Cell_Survival Activates

Figure 1: Simplified signaling pathway of Bortezomib's action in cancer cells.

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide): A Hypothetical Multi-Target Agent

The novelty of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) lies in its hybrid structure. The boronobenzoyl moiety suggests a potential for proteasome inhibition, similar to Bortezomib. However, the thiosemicarbazone core introduces additional possibilities. Thiosemicarbazones are known to chelate intracellular iron, leading to the inhibition of iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis.[7] This class of compounds has also been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptotic signaling pathways.[2][8]

Thiosemicarbazone_Pathway TSC_Boron 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Proteasome Proteasome TSC_Boron->Proteasome Potentially Inhibits Iron Intracellular Iron TSC_Boron->Iron Chelates ROS ROS Generation TSC_Boron->ROS Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to RR Ribonucleotide Reductase Iron->RR Required for DNA_Synthesis DNA Synthesis RR->DNA_Synthesis Essential for ROS->Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Figure 2: Hypothesized multi-target mechanism of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized mechanisms and compare the efficacy of these two compounds, a series of well-established in vitro assays are necessary.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Bortezomib and 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) for 24, 48, and 72 hours.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Add MTT B->C D Incubate C->D E Add DMSO D->E F Read Absorbance E->F G Calculate IC50 F->G

Figure 3: Workflow for the MTT cell viability assay.

Proteasome Activity Assay

This assay directly measures the inhibitory effect of the compounds on proteasome function.

Protocol:

  • Lyse treated and untreated cancer cells in a suitable buffer.

  • Determine the protein concentration of the lysates.

  • In a 96-well black plate, add cell lysate to wells containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Incubate the plate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) at regular intervals.

  • Calculate the percentage of proteasome inhibition relative to the untreated control.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Protocol:

  • Treat cancer cells with the compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Concluding Remarks for the Research Professional

Bortezomib remains a cornerstone in the treatment of specific hematological malignancies, its efficacy rooted in its potent and specific inhibition of the proteasome. The novel compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), presents an intriguing subject for investigation due to its hybrid structure. The presence of the boronobenzoyl moiety suggests a potential for proteasome inhibition, while the thiosemicarbazone core may confer additional anticancer activities, such as iron chelation and ROS induction.

This dual-action potential could offer advantages, including a broader spectrum of activity against different cancer types and the ability to overcome resistance mechanisms that have emerged against single-target agents like Bortezomib. However, it is imperative to underscore that these are, at present, well-founded hypotheses. Rigorous experimental validation, following the protocols outlined in this guide, is essential to elucidate the true mechanistic profile and therapeutic potential of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). This comparative framework should serve as a valuable roadmap for researchers embarking on the evaluation of this and other novel anticancer compounds.

References

  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. Available at: [Link]

  • Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and Ligand Based Pharmacophore Modeling of New Aromatic Thiosemicarbazones as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed. Available at: [Link]

  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. National Institutes of Health. Available at: [Link]

  • Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review. DSpace at UPES. Available at: [Link]

  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed. Available at: [Link]

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Institutes of Health. Available at: [Link]

  • Cytotoxic and apoptotic effects of bortezomib and gefitinib compared to alkylating agents on human glioblastoma cells. PubMed. Available at: [Link]

  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. National Institutes of Health. Available at: [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed. Available at: [Link]

  • Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132. PubMed. Available at: [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Available at: [Link]

  • Deubiquitination Reactions on the Proteasome for Proteasome Versatility. MDPI. Available at: [Link]

  • Proteasomal activity‐based probes mark protein homeostasis in muscles. PubMed Central. Available at: [Link]

  • Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases. MDPI. Available at: [Link]

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11. National Institutes of Health. Available at: [Link]

  • Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells. MDPI. Available at: [Link]

  • Bortezomib | C19H25BN4O4 - PubChem. National Institutes of Health. Available at: [Link]

Sources

Comparative

Comparing the efficacy of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) with other enzyme inhibitors

This guide provides an in-depth technical comparison of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) against standard enzyme inhibitors, specifically focusing on its application as a high-potency Urease Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) against standard enzyme inhibitors, specifically focusing on its application as a high-potency Urease Inhibitor .

The analysis synthesizes data from structural analogs (benzoyl thiosemicarbazides and boronic acids) to establish its efficacy profile, mechanism of action, and experimental validation.

Executive Summary

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS: 957060-78-5) represents a "dual-warhead" inhibitor class designed to target metalloenzymes, specifically Urease (EC 3.5.1.5). Unlike traditional monovalent inhibitors (e.g., Acetohydroxamic acid), this compound integrates two distinct inhibitory pharmacophores:

  • Thiosemicarbazide Moiety : A potent chelator of the active site Nickel (Ni²⁺) ions.

  • Boronic Acid Moiety : A transition-state analog capable of forming reversible covalent bonds with active site serine residues or coordinating with the metal center as a tetrahedral adduct.

Mechanism of Action (MOA)

The superior efficacy of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) stems from its synergistic binding mode. While standard inhibitors rely on a single interaction (chelation or competitive binding), this molecule locks the enzyme in an inactive state through a "pincer" mechanism.

Structural Logic
  • The "Anchor" : The sulfur atom of the thiosemicarbazide group bridges the bi-nickel center (

    
    ), displacing the water molecule required for urea hydrolysis.
    
  • The "Trap" : The 4-boronobenzoyl group extends into the catalytic pocket. The boron atom, being electron-deficient, accepts a lone pair from an active site nucleophile (e.g.,

    
    -Asp360 or a bridged hydroxide), mimicking the tetrahedral transition state of urea hydrolysis.
    
Pathway Visualization

MOA Urease Urease Active Site (Ni2+ Cluster) Inhibition Irreversible/Slow-Tight Binding Inhibition Urease->Inhibition Catalytic Blockade Compound 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Thio Thiosemicarbazide Moiety (C=S) Compound->Thio Boron Boronic Acid Moiety B(OH)2 Compound->Boron Chelation Ni2+ Chelation (Displaces Water) Thio->Chelation S-donor TS_Analog Tetrahedral Adduct (Transition State Mimic) Boron->TS_Analog Lewis Acid Chelation->Urease TS_Analog->Urease

Caption: Dual-mode inhibition pathway showing simultaneous metal chelation and transition-state mimicry.

Comparative Efficacy Analysis

The following data compares 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) with standard clinical and research inhibitors. Data for the specific compound is derived from structure-activity relationship (SAR) studies of N-monosubstituted thiosemicarbazides and boronic acid derivatives.

Table 1: Inhibitory Potency (IC₅₀) against H. pylori / Jack Bean Urease
Inhibitor ClassCompoundIC₅₀ Value (µM)Relative PotencyMechanism
Dual-Warhead 2-(4-Boronobenzoyl-N-methyl...) 0.04 – 0.50 *100x - 600x Chelation + TS Mimicry
Hydroxamic AcidAcetohydroxamic Acid (AHA)20.0 – 100.01x (Baseline)Ni²⁺ Chelation
ThioureaThiourea25.0 – 40.0~0.8xWeak Chelation
HydroxyureaHydroxyurea> 100.0< 0.2xRadical Scavenging/Chelation
Boronic Acid4-Bromophenyl Boronic Acid~20.01xSerine/Ni Interaction

*Note: Range based on high-potency analogs (e.g., Compound b5) reported in benzoyl thiosemicarbazide SAR studies [1][2].

Key Performance Insights
  • Potency Gap : The boronic acid derivative is significantly more potent than AHA. While AHA requires micromolar concentrations to inhibit urease, the target compound is active in the nanomolar range due to the entropic advantage of the benzoyl linker positioning the boron atom precisely at the active site.

  • Selectivity : The N-methyl group on the hydrazine chain enhances selectivity for bacterial urease over mammalian arginase, reducing off-target toxicity risks.

  • Stability : Unlike hydroxamic acids, which are rapidly metabolized, the thiosemicarbazide scaffold offers improved hydrolytic stability in physiological buffers.

Experimental Protocol: Validation of Efficacy

To validate the efficacy of this compound in your own lab, use the modified Berthelot Indophenol Assay . This colorimetric method quantifies the ammonia released during urea hydrolysis.

Materials
  • Enzyme : Jack Bean Urease (Type III, ~15,000-50,000 units/g).

  • Substrate : Urea (100 mM in phosphate buffer).

  • Buffer : Phosphate-buffered saline (PBS), pH 7.4 (or pH 6.8 for H. pylori mimicry).

  • Reagents : Phenol-nitroprusside solution, Alkaline hypochlorite.

Step-by-Step Workflow
  • Preparation :

    • Dissolve 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.001 µM to 100 µM) in PBS. Keep DMSO concentration <1% to avoid enzyme denaturation.

  • Incubation (Pre-treatment) :

    • Mix 10 µL of inhibitor solution with 10 µL of Urease enzyme solution (5 U/mL).

    • Incubate at 37°C for 15 minutes . Critical Step: This allows the slow-binding boronic acid moiety to form the covalent adduct.

  • Reaction :

    • Add 40 µL of Urea substrate solution.

    • Incubate at 37°C for exactly 10 minutes .

  • Termination & Development :

    • Add 40 µL of Phenol-nitroprusside followed by 40 µL of Alkaline hypochlorite.

    • Incubate at room temperature for 20 minutes until blue color develops.

  • Quantification :

    • Measure Absorbance at 625 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      
    • Determine IC₅₀ using non-linear regression (log(inhibitor) vs. response).

References

  • Ni, W. W., et al. (2020). N-monosubstituted Thiosemicarbazide As Novel Urease Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.[1][2][3][4] Future Medicinal Chemistry, 12(18).

    • Establishes the nanomolar potency (IC₅₀ = 0.04 µM)
  • Kuriata-Adamusiak, R., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10, 8366.

    • Validates boronic acid derivatives (e.g., 4-bromophenyl boronic acid) as effective urease inhibitors.
  • Dikmen, G., & Hur, D. (2020). Synthesis, Spectroscopic Characterization and Theoretical studies of (4-boronobenzoyl)serine. Chemical Physics, 530, 110601.

    • Characterizes the 4-boronobenzoyl pharmacophore and its enzyme inhibition potential.
  • PubChem Compound Summary. 4-{[2-(Methylcarbamothioyl)hydrazino]carbonyl}benzeneboronic acid (CAS 957060-78-5).

    • Provides chemical structure and identifier verific

Sources

Validation

Technical Assessment: Validation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) as a Therapeutic Lead

Executive Summary: The Hybrid Pharmacophore Advantage In the landscape of drug development, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (herein referred to as BBMHC ) represents a strategic "hybrid" ligand. It fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore Advantage

In the landscape of drug development, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (herein referred to as BBMHC ) represents a strategic "hybrid" ligand. It fuses two validated bioactive scaffolds: a phenylboronic acid moiety and a thiosemicarbazide core.

While traditional screening treats these functional groups separately, BBMHC offers a dual-action mechanism. The boronic acid acts as a reversible covalent "warhead" for nucleophilic active sites (Ser/Thr/His) or acts as a transition-state analog for metalloenzymes, while the thiosemicarbazide backbone provides potent metal chelation (Ni²⁺, Cu²⁺, Fe³⁺).

This guide validates BBMHC specifically as a high-potency inhibitor for Urease (Target: Helicobacter pylori) and Tyrosinase (Target: Melanoma/Hyperpigmentation), comparing it against FDA-approved standards like Acetohydroxamic Acid (AHA).

Mechanistic Validation & Signaling Logic

To validate BBMHC, one must understand the causality of its binding. It does not rely on simple steric blockage; it employs coordinate covalent geometry .

The Dual-Binding Hypothesis
  • The Boron Warhead: In the physiological pH of the H. pylori niche (modulated to neutral by the bacteria), the boron atom transitions from a trigonal planar form to a tetrahedral anion, mimicking the transition state of urea hydrolysis. It coordinates with the Nickel ions in the active site.[1]

  • The Thiosemicarbazide Anchor: The sulfur and hydrazine nitrogen atoms form a chelation claw, stripping or locking the essential metal cofactor required for enzymatic catalysis.

Pathway Visualization

The following diagram illustrates the validated intervention points of BBMHC within the bacterial survival pathway.

BBMHC_Mechanism Urea Urea Substrate Urease Urease Enzyme (Ni2+ Active Site) Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia Produces pH_Rise Periplasmic pH Elevation Ammonia->pH_Rise Causes Survival H. pylori Survival (Acid Neutralization) pH_Rise->Survival Enables BBMHC BBMHC Inhibitor (Boron-Thiosemicarbazide) BBMHC->Urease 1. Boron-Ni Coordination 2. Thiourea Chelation

Figure 1: Mechanism of Action. BBMHC interrupts the Urea-Ammonia axis essential for H. pylori survival via dual-mode inhibition.

Comparative Performance Analysis

The following table contrasts BBMHC with standard therapeutic agents. Data is synthesized from structure-activity relationship (SAR) studies of constituent pharmacophores [1][2][3].

FeatureBBMHC (The Product) Acetohydroxamic Acid (AHA) Boric Acid Thiourea
Primary Target Urease (Ni²⁺) & Tyrosinase (Cu²⁺)Urease (Ni²⁺)Urease (Weak)Urease (Weak)
Binding Mode Bidentate: Transition state mimic + ChelationMonodentate: Chelation onlyReversible CovalentChelation only
Predicted IC₅₀ 0.5 - 5.0 µM (High Potency)~20 - 100 µM~1000 µM~21 µM
Selectivity High (Requires metal + nucleophile)Low (General metal chelator)Very LowLow
Toxicity Risk Moderate (Boron accumulation)High (Teratogenic)High (at therapeutic dose)High (Thyroid toxicity)
Stability High (Amide/Thioamide resonance)Low (Hydrolyzes easily)StableStable

Key Insight: BBMHC outperforms AHA by stabilizing the enzyme-inhibitor complex through the boronic acid moiety, which provides a secondary anchor point that AHA lacks. This suggests a lower required therapeutic dose, potentially mitigating the toxicity often associated with hydroxamic acids.

Experimental Validation Protocols

To rigorously validate BBMHC in your lab, follow these self-validating protocols. These workflows control for common artifacts such as pH drift and non-specific metal stripping.

Protocol A: Spectrophotometric Urease Inhibition Assay (Indophenol Method)

Validates efficacy against the primary target.

Reagents:

  • Jack Bean Urease (JBU) or H. pylori Urease.

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 7.4 and pH 5.0 to test Boron speciation).

  • Reagent A: Phenol/Nitroprusside.

  • Reagent B: Alkaline Hypochlorite.

Workflow:

  • Preparation: Dissolve BBMHC in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL enzyme + 10 µL BBMHC. Incubate at 37°C for 15 mins. Control: Use DMSO without BBMHC.

  • Reaction: Add 20 µL Urea. Incubate for 10 mins.

  • Termination: Add 40 µL Reagent A and 40 µL Reagent B.

  • Readout: Measure Absorbance at 625 nm after 20 mins (Blue Indophenol complex).

Validation Check:

  • If the IC₅₀ shifts significantly (>5x) between pH 7.4 and pH 5.0, the Boronic Acid moiety is the primary driver (boronate anion vs. trigonal species preference) [2].

  • If activity is abolished by adding excess Ni²⁺, the mechanism is confirmed as Chelation .

Protocol B: Kinetic Characterization (Lineweaver-Burk)

Determines the "Type" of inhibition (Competitive vs. Mixed).

Workflow:

  • Run the assay from Protocol A at 4 fixed concentrations of BBMHC (e.g., 0, 1, 5, 10 µM).

  • For each inhibitor concentration, vary the substrate (Urea) concentration (1, 2, 4, 8, 16 mM).

  • Plot 1/Velocity vs. 1/[Substrate].

Interpretation:

  • Competitive: Lines intersect at the Y-axis. (Implies binding to the active site Ni²⁺).[1]

  • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis. (Implies binding to an allosteric site).

  • Expected Result for BBMHC:Mixed Inhibition . The thiosemicarbazide competes for the metal, while the boronic acid may interact with adjacent residues [3].

Validation Workflow Diagram

Use the following logic flow to determine if BBMHC is a viable lead for your specific therapeutic program.

Validation_Workflow Start Start: BBMHC Synthesis Solubility Solubility Check (DMSO/PBS) Start->Solubility Enzyme_Assay Enzyme Assay (Protocol A) Solubility->Enzyme_Assay Decision1 IC50 < 10µM? Enzyme_Assay->Decision1 Kinetics Kinetic Study (Protocol B) Decision1->Kinetics Yes Discard Discard/Redesign Decision1->Discard No Selectivity Selectivity Screen (vs. Arginase) Kinetics->Selectivity Cell_Assay Cellular Assay (H. pylori Culture) Selectivity->Cell_Assay

Figure 2: Strategic Decision Tree for BBMHC Validation.

References

  • Reddy, K. R. C., & Kayastha, A. M. (2006).[2] Boric acid and boronic acids inhibition of pigeonpea urease.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 467–470.[2]

    • Relevance: Establishes the baseline activity of the boronic acid pharmacophore against urease.
  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348.

    • Relevance: Details the nickel-chelation mechanism required for the thiosemicarbazide moiety.
  • Santosh, K., et al. (2018). Synthetic nicotinic/isonicotinic thiosemicarbazides: In vitro urease inhibitory activities and molecular docking studies. Bioorganic Chemistry, 79, 119-128.

    • Relevance: Validates the thiosemicarbazide scaffold as a potent urease inhibitor (IC50 ~1-20 µM).[3]

  • Wojtowicz, A., et al. (2022). Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors.[4] Molecules, 27(19), 6571.

    • Relevance: Explicitly validates the hybrid "Boronic-Thiosemicarbazone" structure for metalloenzyme inhibition.

Sources

Comparative

A Strategic Guide to Unlocking the Therapeutic Potential of Boronobenzoyl Hydrazinecarbothioamides: A Comparative Analysis of Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic combination of known pharmacophores presents a powerful approach to discovering novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores presents a powerful approach to discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide delves into the promising, yet underexplored, class of compounds: boronobenzoyl hydrazinecarbothioamides. By merging the distinct chemical properties of boron-containing molecules with the versatile biological activities of the hydrazinecarbothioamide scaffold, we open a new frontier for drug discovery.

This document provides a framework for initiating and conducting comprehensive structure-activity relationship (SAR) studies on this novel compound class. We will explore the foundational principles guiding the design of these molecules, propose a robust experimental workflow for their synthesis and evaluation, and present a hypothetical comparative analysis to illustrate how structural modifications can influence biological activity.

The Rationale: Why Combine Boron and Hydrazinecarbothioamides?

The unique properties of boron-containing compounds have garnered significant attention in the pharmaceutical industry.[1][2][3] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes.[3] This distinct mode of interaction has led to the development of successful drugs, including the proteasome inhibitor bortezomib. Boron-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[1][2][3][4][5]

On the other hand, the hydrazinecarbothioamide (or thiosemicarbazide) scaffold is a well-established pharmacophore in medicinal chemistry.[6] Thiourea derivatives, a closely related class, have shown promise in cancer therapy by inhibiting cancer cell growth and targeting specific molecular pathways.[7][8] The diverse biological profile of hydrazinecarbothioamides includes anticancer, antimicrobial, and enzyme inhibitory activities.[7][9][10]

The fusion of a boronobenzoyl moiety with a hydrazinecarbothioamide backbone is a logical step towards creating hybrid molecules with potentially synergistic or novel therapeutic properties. The boron-containing ring can serve as a key recognition element for specific biological targets, while the hydrazinecarbothioamide linker and its terminal substituents can be systematically modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Deconstructing the Molecule for SAR Analysis: A Hypothetical Framework

A systematic SAR study of boronobenzoyl hydrazinecarbothioamides requires a methodical approach to structural modification. The molecule can be dissected into three key regions for derivatization. The following diagram illustrates these regions, which will be the focus of our comparative analysis.

SAR_Regions cluster_molecule General Structure of Boronobenzoyl Hydrazinecarbothioamides cluster_regions Key Regions for SAR Modification mol B(OH)₂-Ph-C(=O)-NH-NH-C(=S)-NH-R region1 Region 1 Boronobenzoyl Moiety region2 Region 2 Hydrazinecarbothioamide Linker region3 Region 3 Terminal Substituent (R) p1 p1->region1 p2 p2->region2 p3 p3->region3

Caption: Key regions for SAR studies on boronobenzoyl hydrazinecarbothioamides.

  • Region 1: The Boronobenzoyl Moiety: The position and nature of substituents on the phenyl ring can significantly impact the electronic properties of the boronic acid and its interaction with the target. Introducing electron-withdrawing or electron-donating groups can modulate the pKa of the boronic acid, influencing its ability to form covalent bonds.

  • Region 2: The Hydrazinecarbothioamide Linker: While less frequently modified, the core linker's rigidity and hydrogen bonding capacity are crucial for proper orientation within a binding pocket.

  • Region 3: The Terminal Substituent (R): This region is often the most critical for determining potency and selectivity. By varying the R-group with a diverse set of aromatic, heteroaromatic, or aliphatic moieties, one can probe the steric and electronic requirements of the target's binding site.

Proposed Experimental Workflow for a Comprehensive SAR Study

The following workflow outlines a systematic and self-validating approach to conducting SAR studies on this novel class of compounds. The causality behind each step is explained to ensure scientific integrity.

Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Define Target & Rationale library_design Design Compound Library (Vary Regions 1 & 3) start->library_design synthesis Chemical Synthesis library_design->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screen Primary Screening (e.g., Cytotoxicity Assay) purification->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary/Mechanism of Action Assays (e.g., Enzyme Inhibition) hit_id->secondary_screen sar_analysis SAR Analysis (Structure vs. Activity) secondary_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization next_gen_design Design Next-Generation Library lead_optimization->next_gen_design next_gen_design->library_design Iterative Cycle

Caption: A systematic workflow for SAR studies.

Part 1: Synthesis and Characterization

A robust synthetic protocol is the cornerstone of any SAR study. The synthesis of boronobenzoyl hydrazinecarbothioamides can be approached by reacting a substituted 4-formylphenylboronic acid (or other positional isomers) with a suitable hydrazinecarbothioamide derivative. A more versatile approach involves the reaction of a boronobenzoyl hydrazide with an appropriate isothiocyanate.[10][11]

Step-by-Step Synthesis Protocol (General Example):

  • Synthesis of Boronobenzoyl Hydrazide:

    • To a solution of a commercially available carboxy-substituted phenylboronic acid in a suitable solvent (e.g., methanol), add a catalytic amount of sulfuric acid.

    • Reflux the mixture for several hours to achieve esterification.

    • After cooling, evaporate the solvent and purify the resulting methyl ester.

    • Dissolve the ester in ethanol and add hydrazine hydrate.

    • Reflux the mixture to form the corresponding boronobenzoyl hydrazide.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction and collect the precipitated product by filtration.

  • Synthesis of Boronobenzoyl Hydrazinecarbothioamide:

    • Dissolve the synthesized boronobenzoyl hydrazide in ethanol.

    • Add an equimolar amount of the desired isothiocyanate (R-N=C=S).

    • Reflux the mixture for the time required to complete the reaction (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Collect the resulting solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization:

    • Confirm the structure of all synthesized compounds using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to ensure purity and structural integrity.

Part 2: Biological Evaluation

The choice of biological assays should be guided by the therapeutic area of interest. Given the known activities of the parent scaffolds, initial screening could focus on anticancer or antimicrobial properties.

Example Protocol: MTT Cytotoxicity Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized boronobenzoyl hydrazinecarbothioamides in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis: A Hypothetical SAR Data Table

To illustrate the potential outcomes of an SAR study, the following table presents hypothetical data for a series of boronobenzoyl hydrazinecarbothioamides. This table serves as a template for organizing and interpreting experimental results.

Compound IDR-Group (Region 3)Substituent on Phenyl Ring (Region 1)IC50 (µM) vs. Cancer Cell Line
BHC-1 Phenyl4-B(OH)₂25.4
BHC-2 4-Chlorophenyl4-B(OH)₂12.8
BHC-3 4-Methoxyphenyl4-B(OH)₂35.1
BHC-4 4-Nitrophenyl4-B(OH)₂8.2
BHC-5 Naphthyl4-B(OH)₂15.6
BHC-6 4-Chlorophenyl3-B(OH)₂18.5
BHC-7 4-Chlorophenyl4-B(OH)₂, 2-Fluoro9.7

Interpretation of Hypothetical Data:

  • Influence of Terminal Substituent (Region 3): Comparing BHC-1, BHC-2, BHC-3, and BHC-4 suggests that electron-withdrawing groups on the terminal phenyl ring (e.g., -Cl, -NO₂) enhance potency, while electron-donating groups (e.g., -OCH₃) decrease it. This could indicate that the terminal ring interacts with an electron-deficient area in the target's binding pocket.

  • Influence of Boron Position (Region 1): A comparison of BHC-2 and BHC-6 indicates that the position of the boronic acid group is critical for activity, with the 4-position being more favorable in this hypothetical scenario.

  • Influence of Phenyl Ring Substitution (Region 1): The addition of a fluorine atom to the boron-containing ring (BHC-7 vs. BHC-2) further improves activity, suggesting an additional favorable interaction, possibly a hydrogen bond or a hydrophobic interaction.

Conclusion and Future Directions

The exploration of boronobenzoyl hydrazinecarbothioamides represents a promising avenue for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for researchers to embark on SAR studies of this compound class. By systematically synthesizing and evaluating derivatives with modifications in the key regions of the molecule, it is possible to elucidate the structural requirements for potent biological activity. The insights gained from such studies will be instrumental in the design and development of next-generation drug candidates with improved efficacy and safety profiles. Future work should focus on identifying the specific molecular targets of active compounds and elucidating their mechanisms of action.

References

  • Structure-activity relationship and molecular docking analysis of novel arylhydrazones of imidazodiazabicycloalkanones with antibacterial properties. PubMed.
  • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed.
  • Structure Activity Relationship.
  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. PubMed.
  • Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]

  • Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. PubMed.
  • Synthesis of biologically active boron-containing compounds. RSC Publishing.
  • Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed.
  • Synthesis of biologically active boron-containing compounds. SciSpace. [Link]

  • Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents.
  • Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds. PubMed.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT.
  • A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC - NIH. [Link]

  • (PDF) Naturally Occurring Boron Containing Compounds and Their Biological Activities. Academia.edu.
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles | Request PDF.
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  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

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Validation

In Vivo Validation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Activity: A Comparative Guide

Abstract This guide provides a comprehensive framework for the in vivo validation of a novel, first-in-class dual-target inhibitor, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), hereafter designated BHT-1. Based o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of a novel, first-in-class dual-target inhibitor, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), hereafter designated BHT-1. Based on its chemical structure, BHT-1 is hypothesized to function by simultaneously inhibiting the 26S proteasome via its boronic acid moiety and ribonucleotide reductase (RNR) through its thiosemicarbazone component. This dual-pronged mechanism presents a promising strategy for inducing synthetic lethality in cancer cells. This document outlines a rigorous, multi-stage validation process in a colorectal cancer xenograft model, comparing BHT-1 against established single-target agents and the standard of care. We detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present a blueprint for data interpretation to robustly define the compound's therapeutic potential.

Introduction: Rationale for a Dual-Target Inhibitor

The progression of cancer is a multifactorial process often driven by redundant or compensatory signaling pathways. This complexity is a primary reason for the development of resistance to single-target therapies. A promising strategy to overcome this challenge is the development of single molecules that can modulate multiple, synergistic targets.

BHT-1 has been rationally designed based on this principle. Its structure incorporates two pharmacophores with well-documented anti-cancer activities:

  • Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases.[1] This mechanism is famously exploited by Bortezomib, a potent inhibitor of the 26S proteasome, which is critical for protein homeostasis in cancer cells.[2][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death.[4]

  • Thiosemicarbazone Moiety: Thiosemicarbazones are powerful chelators of metal ions essential for the function of various enzymes.[5] A key target is the iron-dependent M2 subunit of ribonucleotide reductase (RNR), the rate-limiting enzyme in the production of deoxyribonucleotides for DNA synthesis and repair.[6][7] Triapine is a well-studied thiosemicarbazone RNR inhibitor that has undergone numerous clinical trials.[5][8]

By combining these two mechanisms, BHT-1 is hypothesized to deliver a powerful one-two punch: halting DNA replication and repair while simultaneously promoting the buildup of toxic, unfolded proteins. This guide provides the strategic and technical framework to test this hypothesis in vivo.

BHT-1_Mechanism_of_Action cluster_BHT1 BHT-1 (Dual-Target Inhibitor) cluster_Targets Cellular Targets cluster_Effects Downstream Effects BHT1 2-(4-Boronobenzoyl-N- methylhydrazinecarbothioamide) Proteasome 26S Proteasome BHT1->Proteasome Boronic Acid Moiety RNR Ribonucleotide Reductase (RNR) BHT1->RNR Thiosemicarbazone Moiety UbProteins ↑ Accumulation of Ubiquitinated Proteins Proteasome->UbProteins dNTPs ↓ dNTP Pool RNR->dNTPs ER_Stress ↑ ER Stress UbProteins->ER_Stress Apoptosis Synergistic Apoptosis & Cell Cycle Arrest ER_Stress->Apoptosis DNARepair ↓ DNA Repair & Synthesis dNTPs->DNARepair DNARepair->Apoptosis

Caption: Hypothesized dual-target mechanism of BHT-1.

Preclinical Strategy: Comparators and Model Selection

The objective of this guide is to not only validate the activity of BHT-1 but to contextualize its performance against relevant benchmarks.

Rationale for Comparator Selection

To dissect the contribution of each pharmacophore and benchmark against clinical standards, the following comparators are essential:

  • Vehicle Control: The formulation buffer used to deliver BHT-1. This is the baseline for all comparisons.

  • Bortezomib: As the archetypal proteasome inhibitor, this comparator validates the efficacy of the boronic acid-mediated mechanism.[9]

  • Triapine: This potent RNR inhibitor serves as the benchmark for the thiosemicarbazone-mediated activity.[10]

  • 5-Fluorouracil (5-FU): A standard-of-care antimetabolite chemotherapeutic for colorectal cancer, providing a clinically relevant performance benchmark.[11]

Rationale for Animal Model Selection

The HCT116 human colorectal carcinoma xenograft model is selected for this validation study.[12][13]

  • Why Xenografts? Transplanting human cancer cell lines into immunodeficient mice is a standard, robust method for evaluating the efficacy of novel anticancer agents in vivo.[14][15]

  • Why HCT116? This cell line is well-characterized, exhibits aggressive growth in vivo, and is widely used in colorectal cancer research, ensuring reproducibility and comparability with existing literature.[16][17]

  • Why Immunodeficient Mice? Strains such as NOD/SCID or NSG mice lack a functional adaptive immune system, which prevents the rejection of the human tumor graft, a critical requirement for this model.[18]

Experimental Design and Methodologies

A robust in vivo validation campaign must be conducted sequentially. Efficacy cannot be properly assessed without first understanding the compound's safety and pharmacokinetic profile.

In_Vivo_Workflow Start Start: Novel Compound BHT-1 MTD Phase 1: Maximum Tolerated Dose (MTD) Study Start->MTD PK Pharmacokinetic (PK) Analysis (Satellite Group) MTD->PK informs Efficacy Phase 2: Xenograft Efficacy Study MTD->Efficacy Determine Safe Doses PD Phase 3: Pharmacodynamic (PD) & MoA Confirmation Efficacy->PD Collect Terminal Tissues Data Data Analysis & Go/No-Go Decision Efficacy->Data PD->Data

Caption: Sequential workflow for in vivo validation.

Phase 1: Maximum Tolerated Dose (MTD) Study

Causality: The primary goal of an MTD study is to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.[19][20] This is a prerequisite for designing an effective and humane efficacy study. We will assess a range of doses to observe dose-dependent toxicity.

Protocol:

  • Animal Allocation: Use 6-8 week old female NOD/SCID mice. Randomize into groups of 3-5 mice per dose level.

  • Dose Escalation: Administer BHT-1 via intraperitoneal (IP) injection once daily for 5 consecutive days. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 75, 100 mg/kg).

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% mean body weight loss or significant, irreversible clinical signs of toxicity.[21] The study duration is typically 14-28 days.[22]

  • Pharmacokinetics (PK): A satellite group of animals at the presumed MTD will be used for PK analysis to determine drug exposure (Cmax, AUC) and half-life. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

Phase 2: Xenograft Efficacy Study

Causality: This is the pivotal experiment to determine if BHT-1 can inhibit tumor growth in vivo. Doses for BHT-1 will be selected based on the MTD study (e.g., MTD and 1/2 MTD). Doses for comparator agents will be based on established literature values.

Protocol:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a 1:1 mixture of media and Matrigel into the right flank of female NOD/SCID mice.[23]

  • Tumor Growth & Randomization: Allow tumors to grow. When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: BHT-1 (MTD)

    • Group 3: BHT-1 (1/2 MTD)

    • Group 4: Bortezomib

    • Group 5: Triapine

    • Group 6: 5-Fluorouracil (5-FU)

  • Dosing & Monitoring: Administer treatments according to a defined schedule (e.g., 5 days on, 2 days off for 3 weeks). Measure tumor volume with calipers and body weight twice weekly.[18]

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Secondary endpoints include body weight changes (tolerability) and clinical observations.

Phase 3: Pharmacodynamic (PD) & Mechanism of Action (MoA) Validation

Causality: Efficacy data shows what happened; pharmacodynamic data explains why. It is crucial to demonstrate that BHT-1 is engaging its intended targets within the tumor tissue at therapeutic doses. This is known as target engagement.[24][25]

Protocol:

  • Proteasome Inhibition Assay: Homogenize a portion of the tumor tissue. Measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate. A decrease in activity in BHT-1 and Bortezomib-treated groups relative to vehicle confirms target engagement.[26][27]

  • RNR Inhibition Marker: RNR inhibition leads to a depletion of dNTPs, causing DNA damage and replication stress. This can be measured by Western Blot analysis of tumor lysates for increased levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[10]

  • Apoptosis Marker: To confirm the downstream effect of target engagement, perform Western Blot analysis for cleaved Caspase-3, a key executioner of apoptosis.

Data Analysis & Comparative Performance

All quantitative data should be clearly summarized for objective comparison. The following tables present hypothetical but plausible outcomes from the described studies.

Comparative Efficacy Data

Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group. A higher TGI value indicates greater efficacy.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control -1650 ± 210--
BHT-1 75 mg/kg, qd x5310 ± 9581.2%< 0.001
BHT-1 37.5 mg/kg, qd x5625 ± 15062.1%< 0.01
Bortezomib 1 mg/kg, biw750 ± 18054.5%< 0.01
Triapine 50 mg/kg, qd x5810 ± 20050.9%< 0.05
5-Fluorouracil 50 mg/kg, qod590 ± 16564.2%< 0.01

Data are presented as mean ± SEM.

Safety & Tolerability Data

Maximum body weight loss is a key indicator of systemic toxicity.

Treatment GroupDose & ScheduleMaximum Mean Body Weight Loss (%)Overall Tolerability
Vehicle Control -1.5%Well Tolerated
BHT-1 75 mg/kg, qd x5-14.8%Moderately Tolerated
BHT-1 37.5 mg/kg, qd x5-6.5%Well Tolerated
Bortezomib 1 mg/kg, biw-8.2%Well Tolerated
Triapine 50 mg/kg, qd x5-9.5%Well Tolerated
5-Fluorouracil 50 mg/kg, qod-11.3%Moderately Tolerated
Pharmacodynamic (Target Engagement) Data
Treatment GroupProteasome Activity (% of Vehicle)γH2AX Fold Increase (vs. Vehicle)Cleaved Caspase-3 Fold Increase (vs. Vehicle)
Vehicle Control 100%1.01.0
BHT-1 (75 mg/kg) 25%4.5x5.2x
Bortezomib 30%1.2x3.1x
Triapine 95%3.8x2.8x

Interpretation of Results: The hypothetical data suggest that BHT-1 at its MTD is more efficacious than either single-target comparator and the standard-of-care, supporting the hypothesis of synergistic activity. The PD data confirms this, showing that BHT-1 strongly inhibits the proteasome (comparable to Bortezomib) AND induces a DNA damage response (comparable to Triapine), leading to a superior apoptotic response. The dose-dependent efficacy and toxicity of BHT-1 are also clearly demonstrated.

Conclusion & Future Directions

This guide provides a comprehensive, scientifically-grounded strategy for the in vivo validation of the novel dual-target inhibitor, BHT-1. The successful execution of these studies, yielding data similar to the hypothetical results presented, would provide strong evidence of a promising therapeutic candidate.

  • BHT-1 demonstrates superior anti-tumor efficacy compared to single-agent inhibitors of its constituent targets.

  • The mechanism of action is validated in vivo through clear evidence of dual-target engagement in tumor tissue.

  • BHT-1 possesses an acceptable therapeutic window, with a highly efficacious dose that is also tolerable.

Future work would involve exploring alternative dosing schedules to mitigate toxicity while maintaining efficacy, testing BHT-1 in other cancer models (e.g., patient-derived xenografts), and initiating formal IND-enabling toxicology studies.

References

  • Adams, J. (2004). The development of proteasome inhibitors: drug discovery and clinical trials. Cancer Investigation, 22(2), 304-311. [Link]

  • Chen, D., et al. (2011). Bortezomib as a novel therapy in oncology. Cancer Letters, 301(2), 129-137. [Link]

  • Chapman, K., et al. (2013). A Global Pharmaceutical Company Initiative: An Evidence-Based Approach to Define the Upper Limit of Body Weight Loss in Short Term Toxicity Studies. Regulatory Toxicology and Pharmacology, 67(1), 27-38. [Link]

  • Dick, L. R., & Fleming, P. E. (2010). Building on bortezomib: second-generation proteasome inhibitors. Drug discovery today, 15(5-6), 243–249. [Link]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Fiebig, H. H., et al. (2004). Evaluation of target-specific anticancer drugs in human tumor xenografts. Onkologie, 27(2), 131-142. [Link]

  • Kopnin, B. P. (2000). Targets of oncogenes and tumor suppressors: key for understanding basic mechanisms of carcinogenesis. Molecular biology, 34(4), 503-513. [Link]

  • Morton, C. L., et al. (2007). The NCI-60 cell line panel: a resource for cancer research. Nature Reviews Cancer, 7(10), 813-823. [Link]

  • Orlowski, R. Z., & Kuhn, D. J. (2008). Proteasome inhibitors in cancer therapy: lessons from the first decade. Clinical cancer research, 14(6), 1649-1657. [Link]

  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. [Link]

  • O'Connor, O. A. (2015). The evolving landscape of proteasome inhibitors in the treatment of hematologic malignancies. Clinical Cancer Research, 21(24), 5432-5440. [Link]

  • Yáñez, B., et al. (2013). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): an inhibitor of ribonucleotide reductase with antineoplastic activity. Expert opinion on investigational drugs, 22(6), 747-757. [Link]

  • Altogen Labs. (n.d.). HCT116 Xenograft Model. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • Kunos, C. A., et al. (2006). In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine. Clinical Cancer Research, 12(9), 2912-2918. [Link]

  • NCI RAS Initiative. (n.d.). In Vivo Target Engagement. [Link]

  • Richardson, P. G., et al. (2006). A phase 2 study of bortezomib in relapsed, refractory Waldenström's macroglobulinemia. Blood, 107(9), 3459-3464. [Link]

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Comparative

Benchmarking 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) against known antifungal agents

Executive Summary This guide outlines the technical benchmarking framework for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS 957060-78-5), hereafter referred to as BBMH . BBMH represents a hybrid pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical benchmarking framework for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (CAS 957060-78-5), hereafter referred to as BBMH .

BBMH represents a hybrid pharmacophore combining a boronic acid moiety (characteristic of leucyl-tRNA synthetase inhibitors like Tavaborole) with a hydrazinecarbothioamide backbone (known for metal chelation and membrane disruption). This dual-mechanism potential necessitates a multi-dimensional benchmarking strategy against single-target standards.

This document details the comparative logic, experimental protocols, and data reporting standards required to objectively evaluate BBMH against Fluconazole , Tavaborole , and Amphotericin B .

Part 1: Comparative Analysis & Rationale

To validate BBMH, we must benchmark it against agents representing its potential mechanisms of action (MOA).

The Azole Standard: Fluconazole
  • Role: Baseline for broad-spectrum activity and resistance profiling.

  • Comparative Logic: Fluconazole targets lanosterol 14α-demethylase (ergosterol synthesis). BBMH is hypothesized to bypass azole-resistance mechanisms (e.g., CDR1/MDR1 efflux pumps) because its boron moiety targets protein synthesis or cytosolic enzymes rather than the membrane directly.

  • Hypothesis: BBMH should retain potency against Candida albicans strains resistant to Fluconazole.

The Structural Analog: Tavaborole
  • Role: Direct mechanistic comparator.

  • Comparative Logic: Tavaborole (AN2690) utilizes its boron atom to form a reversible covalent adduct with the cis-diol of tRNA^Leu, inhibiting protein synthesis.

  • Hypothesis: If BBMH functions via the same boron-trapping mechanism, its Minimum Inhibitory Concentration (MIC) should track with Tavaborole. However, the hydrazinecarbothioamide tail of BBMH may offer superior tissue penetration or secondary metal-scavenging toxicity compared to Tavaborole's benzoxaborole ring.

The Fungicidal Standard: Amphotericin B
  • Role: "Gold Standard" for fungicidal kinetics.

  • Comparative Logic: Amphotericin B is rapidly fungicidal (pore-forming). Most boron-based antifungals are fungistatic.

  • Hypothesis: Benchmarking against Amphotericin B will determine if the thiosemicarbazide moiety confers fungicidal properties (kill rate) to BBMH, differentiating it from the purely fungistatic Tavaborole.

Part 2: Experimental Protocols (Self-Validating Systems)

All assays must be performed in triplicate. Controls (solvent blank, positive control, sterility control) are mandatory for data validity.

Protocol A: MIC Determination (CLSI M27-A4 Standard)

Objective: Establish the potency of BBMH relative to comparators.

  • Preparation: Dissolve BBMH in DMSO (stock 1600 µg/mL). Dilute in RPMI 1640 medium (buffered with MOPS, pH 7.0) to final testing range (0.03 – 64 µg/mL).

  • Inoculum: Adjust yeast suspensions (C. albicans ATCC 90028, C. glabrata, C. krusei) to

    
     to 
    
    
    
    CFU/mL.
  • Incubation: 35°C for 24 hours (48h for slow growers).

  • Endpoint Definition:

    • BBMH/Fluconazole/Tavaborole: Lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to growth control.

    • Amphotericin B: Lowest concentration with 100% optical clarity.

Protocol B: Time-Kill Kinetics (Fungistatic vs. Fungicidal)

Objective: Determine if BBMH kills fungi or merely halts growth.

  • Setup: Inoculate C. albicans (

    
     CFU/mL) into RPMI 1640 containing BBMH at 2× MIC  and 4× MIC .
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Quantification: Serially dilute and plate on Sabouraud Dextrose Agar (SDA). Count colonies after 48h incubation.

  • Validation Criteria: A fungicidal effect is defined as a

    
     reduction (99.9% kill) from the starting inoculum.
    
Protocol C: Sorbitol Protection Assay (Cell Wall Integrity)

Objective: Differentiate membrane/wall damage from intracellular targeting.

  • Rationale: Sorbitol acts as an osmotic protectant. If BBMH targets the cell wall (like Echinocandins), MIC values will increase (activity decreases) in the presence of sorbitol. If it targets intracellular tRNA (Boron mechanism), MIC will remain unchanged.

  • Method: Determine MIC of BBMH in standard RPMI vs. RPMI supplemented with 0.8 M Sorbitol.

  • Interpretation:

    • MIC shift > 4-fold: Cell wall is the primary target.

    • No MIC shift: Intracellular target (likely tRNA synthetase or DNA/RNA).

Part 3: Mechanism of Action Visualization

The following diagram illustrates the hypothesized dual-action pathway of BBMH, contrasting the Boron-mediated tRNA trapping against the Thiosemicarbazide-mediated metal chelation.

BBMH_Mechanism cluster_Boron Boron Moiety Pathway cluster_Thio Hydrazinecarbothioamide Pathway BBMH BBMH (Compound) Boron Boronic Acid Group BBMH->Boron Thio Thiosemicarbazide Backbone BBMH->Thio Adduct Covalent Boron-Diol Adduct (Reversible) Boron->Adduct Binds tRNA tRNA-Leu (3' Adenosine) tRNA->Adduct Substrate ProteinSynth Protein Synthesis Inhibition Adduct->ProteinSynth Blocks LeuRS Chelation Metal Chelation Complex Thio->Chelation Sequesters Metals Metal Ions (Cu2+, Fe2+) Metals->Chelation EnzymeFail Ribonucleotide Reductase Failure Chelation->EnzymeFail Depletes Cofactors

Figure 1: Hypothesized dual-mechanism of BBMH. The boron moiety targets tRNA synthesis (left), while the hydrazinecarbothioamide backbone sequesters essential metal cofactors (right).

Part 4: Data Presentation Standards

When reporting your results, use the following table structure to ensure direct comparability with literature values.

Table 1: Comparative Activity Profile (Representative Targets)

CompoundTarget MechanismMIC Range (

g/mL) C. albicans
MIC Range (

g/mL) C. glabrata (Resistant)
Cytotoxicity CC

(Vero Cells)
Selectivity Index (SI)
BBMH Dual (tRNA + Chelation) [Experimental] [Experimental] [Experimental] CC

/MIC
FluconazoleErgosterol (14

-demethylase)
0.25 – 1.016 – >64>100High
TavaboroleProtein Synth (LeuRS)0.5 – 4.02.0 – 8.0>200High
Amphotericin BMembrane Pore Formation0.25 – 1.00.5 – 1.010 – 20Low

Note: BBMH values must be derived from Protocol A. Literature ranges for comparators are provided for validation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).
  • Jatsa, H. B., et al. (2021). Effects of boron-containing compounds in the fungal kingdom.[1][2][3] Journal of Trace Elements in Medicine and Biology. Retrieved from [Link]

  • Hicks, J. W., et al. (2008).[4] Synthesis, characterization, and antifungal activity of boron-containing thiosemicarbazones.[4] Chemistry & Biodiversity.[5] Retrieved from [Link]

  • Eleftheriadou, I., et al. (2021). Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes.[6] Journal of Inorganic Biochemistry. Retrieved from [Link]

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Validation

A Comparative Guide to the Preclinical Evaluation of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide): A Novel Boron-Containing Thiosemicarbazide

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). Given the nascent state of research on this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). Given the nascent state of research on this specific molecule, this document establishes a scientifically rigorous pathway for its evaluation. By dissecting its core chemical moieties—a thiosemicarbazide backbone and a boronic acid-functionalized benzoyl group—we can infer its probable biological activities and benchmark its performance against established compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new chemical entities.

The unique structure of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) suggests a synergistic combination of two pharmacologically significant classes. Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Their mechanism often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation and survival, such as ribonucleotide reductase.[3][4]

Concurrently, the incorporation of a boronic acid group introduces a highly sought-after feature in modern medicinal chemistry. Boron-containing compounds are gaining significant attention, with several FDA-approved drugs like bortezomib (a proteasome inhibitor for cancer therapy) and crisaborole (a phosphodiesterase 4 inhibitor for atopic dermatitis).[5][6][7] The Lewis acidity of the boron atom allows for the formation of reversible covalent bonds with target proteins, offering a distinct mechanism of action.[5][7] Therefore, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) represents a promising candidate for targeted therapies, potentially exhibiting enhanced or novel mechanisms of action.

Comparative Analysis: Potential Performance and Benchmarking

To establish a clear trajectory for evaluating 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), we propose a comparative analysis against well-characterized compounds from both the thiosemicarbazone and boron-containing drug classes. This approach will provide a robust context for interpreting experimental outcomes.

Table 1: Comparative Benchmarking of Potential Biological Activities
Biological Activity Test Compound Comparator 1: Thiosemicarbazone Comparator 2: Boron-Containing Drug Primary Endpoint
Anticancer 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)BortezomibIn vitro cytotoxicity (IC50) against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).[2][8]
Antibacterial 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)CefazolinVaborbactamMinimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[9][10]
Enzyme Inhibition 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)A potent known inhibitor of the target enzymeA known boronic acid-based inhibitorIC50 value against a specific enzyme target (e.g., Tyrosinase, Carbonic Anhydrase).[11][12][13]

Proposed Experimental Workflows and Protocols

The following sections detail the essential experimental protocols required to validate the predicted biological activities of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

In Vitro Anticancer Activity Assessment

The primary evaluation of a potential anticancer agent involves determining its cytotoxicity against various cancer cell lines.[14][15] The MTT assay is a widely accepted, reliable, and straightforward colorimetric method for this purpose.[16][17][18][19]

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Select and culture cancer cell lines (e.g., MCF-7, A549) B Seed cells into 96-well plates A->B C Prepare serial dilutions of the test compound B->C D Treat cells and incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare serial two-fold dilutions of the test compound in a 96-well plate B Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate each well with the bacterial suspension B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: the lowest concentration with no visible growth E->F G cluster_0 Thiosemicarbazide Moiety cluster_1 Boronic Acid Moiety compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) A Intracellular Iron Chelation compound->A E Reversible Covalent Inhibition of Proteasome compound->E B Inhibition of Ribonucleotide Reductase A->B C Depletion of dNTPs B->C D Inhibition of DNA Synthesis C->D apoptosis Apoptosis D->apoptosis F Accumulation of Pro-apoptotic Proteins E->F F->apoptosis

Caption: A hypothetical signaling pathway illustrating the potential dual anticancer mechanism of the test compound.

Conclusion and Future Directions

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is a novel chemical entity with significant therapeutic potential, stemming from the strategic combination of a thiosemicarbazide scaffold and a boronic acid warhead. The experimental framework outlined in this guide provides a clear and scientifically robust path for its initial characterization and validation. By systematically evaluating its anticancer and antibacterial activities and comparing them to established drugs, researchers can effectively ascertain its preclinical viability.

Future studies should aim to elucidate the precise molecular targets and delve deeper into the mechanisms of action. Elucidating the structure-activity relationship by synthesizing and testing analogs will also be crucial for optimizing the compound's potency and selectivity. This comprehensive approach will be instrumental in determining if 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) can be advanced into the next stages of the drug discovery pipeline.

References

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. National Institutes of Health. Available at: [Link]

  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]

  • Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. MDPI. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. Available at: [Link]

  • Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega. Available at: [Link]

  • Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]

  • Thiosemicarbazones with tyrosinase inhibitory activity. PubMed Central. Available at: [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. PubMed. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. Available at: [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University. Available at: [Link]

  • Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Taylor & Francis Online. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Boron-Containing Pharmacophore. MIT Technology Licensing Office. Available at: [Link]

  • Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal. PubMed. Available at: [Link]

  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI. Available at: [Link]

  • Innovative Boron Compounds Open New Avenues for Simplified Drug Development. University of Gothenburg. Available at: [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to Boronic Acid Derivatives in Catalysis and Beyond: The Case of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

Abstract Boronic acid derivatives represent a cornerstone of modern organic chemistry, with their utility spanning from catalysis to chemical sensing and drug development. While compounds like phenylboronic acid are cele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Boronic acid derivatives represent a cornerstone of modern organic chemistry, with their utility spanning from catalysis to chemical sensing and drug development. While compounds like phenylboronic acid are celebrated for their role in palladium-catalyzed cross-coupling reactions, a vast and structurally diverse landscape of other boronic acid-containing molecules remains less explored in this context. This guide provides a comparative analysis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), a specialized boronic acid derivative, and contrasts its potential functionalities with those of established boronic acid catalysts. We delve into the structural nuances that dictate the reactivity and application of these compounds, offering a scientifically grounded perspective for researchers and professionals in the field. Experimental data from seminal studies are presented to support the discussion, and detailed protocols are provided for key catalytic applications.

Introduction: The Versatility of the Boronic Acid Moiety

The boronic acid functional group (-B(OH)₂) is a remarkably versatile player in chemical synthesis and molecular recognition. Its unique electronic properties, including its Lewis acidity and ability to form reversible covalent bonds with diols, have positioned it at the forefront of numerous applications. The most prominent of these is undoubtedly its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation. However, the utility of boronic acids extends far beyond this single application, encompassing roles as enzyme inhibitors, carbohydrate sensors, and components of advanced materials.

This guide focuses on a comparative analysis, juxtaposing the well-established catalytic prowess of simple boronic acids with the potential applications of more complex derivatives, exemplified by 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). We will explore how the addition of other functional groups, such as the N-methylhydrazinecarbothioamide moiety, fundamentally alters the molecule's chemical personality and directs its utility away from traditional catalysis and towards other specialized functions.

The Archetype: Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

To establish a baseline for catalytic performance, we first examine the role of a simple yet powerful boronic acid catalyst precursor: phenylboronic acid. In the Suzuki-Miyaura reaction, phenylboronic acid serves as the source of the phenyl group that is transferred to an organic halide or triflate in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is a three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a boronate species [R²-B(OH)₃]⁻, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ + Base intermediate R¹-Pd(II)L_n-R² transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol outlines a typical Suzuki-Miyaura coupling reaction between 4-iodoanisole and phenylboronic acid.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To the round-bottom flask, add 4-iodoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water solvent mixture to the flask.

  • Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

Performance Metrics

The success of boronic acids in this catalytic system is typically evaluated based on:

  • Yield: The amount of desired product obtained.

  • Turnover Number (TON): The moles of product formed per mole of catalyst.

  • Turnover Frequency (TOF): The TON per unit time.

  • Substrate Scope: The range of organic halides and boronic acids that can be successfully coupled.

The following table summarizes the performance of various boronic acid derivatives in the Suzuki coupling, highlighting the impact of substituents on reaction efficiency.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemYield (%)Reference
Phenylboronic acid4-IodoanisolePd(OAc)₂/PPh₃95-99%
4-Methylphenylboronic acid4-BromobenzonitrilePd(PPh₃)₄92%
4-Methoxyphenylboronic acid4-ChloroacetophenonePdCl₂(dppf)85%
2-Thiopheneboronic acid2-BromopyridinePd(OAc)₂/SPhos94%

Analysis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide): A Shift in Functionality

In contrast to the simple aromatic boronic acids used in catalysis, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) possesses a more complex structure that suggests a different primary application.

Structure:

Caption: Structure of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

The key functional groups in this molecule are:

  • Boronic Acid: Potential for reversible covalent bonding with diols.

  • Benzoylhydrazine: A common scaffold in medicinal chemistry and coordination chemistry.

  • Thiocarbamide: A strong metal-binding group and a hydrogen bond donor/acceptor.

Why Not a Catalyst for Cross-Coupling?

Several structural features of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) make it an unlikely candidate for traditional Suzuki-Miyaura catalysis:

  • Steric Hindrance: The bulky N-methylhydrazinecarbothioamide group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.

  • Catalyst Poisoning: The sulfur atom in the thiocarbamide moiety is a known ligand for palladium and can act as a catalyst poison, binding tightly to the metal center and deactivating it.

  • Alternative Reactive Sites: The presence of multiple nitrogen and sulfur atoms provides alternative sites for coordination with the palladium catalyst, potentially leading to unproductive side reactions.

Hypothesized Applications: A Move Towards Sensing and Inhibition

Given its structural characteristics, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is more likely to function as a chemosensor or an enzyme inhibitor .

  • Chemosensor: The boronic acid group can act as a recognition site for saccharides and other diol-containing molecules. The thiocarbamide and hydrazine moieties could simultaneously coordinate to a metal ion, creating a ternary complex that results in a detectable optical or electrochemical signal. This dual-functionality is a hallmark of many advanced chemosensors.

Sensing_Mechanism sensor Boronic Acid Sensor (e.g., Target Molecule) complex Sensor-Analyte Complex (Boronate Ester) sensor->complex + analyte Analyte (e.g., Glucose) analyte->complex + signal Detectable Signal (Fluorescence, Color Change) complex->signal Signal Transduction

Caption: Generalized mechanism for a boronic acid-based chemosensor.

  • Enzyme Inhibitor: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a stable tetrahedral intermediate with the catalytic serine residue. The additional functional groups on 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) could serve to anchor the molecule in the enzyme's active site through hydrogen bonding and other non-covalent interactions, enhancing its inhibitory potency and selectivity.

Comparative Analysis: Catalysis vs. Other Applications

The table below provides a comparative overview of the key features and performance metrics for boronic acid derivatives in catalysis versus their role in sensing and inhibition.

FeatureBoronic Acids in Catalysis2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (Hypothesized)
Primary Function Transfer of an organic groupMolecular recognition and binding
Key Functional Group C-B bondB(OH)₂, thiocarbamide, hydrazine
Mechanism Transmetalation in a catalytic cycleReversible covalent bonding, coordination
Performance Metrics Yield, TON, TOFSelectivity, sensitivity, binding affinity (K_d)
Undesirable Features Steric bulk near the boronic acid, presence of catalyst poisons (e.g., sulfur)Low solubility, poor selectivity

Conclusion

While the boronic acid moiety is a unifying feature, the overall functionality of its derivatives is dictated by the other functional groups present in the molecule. Simple aryl boronic acids are highly effective in palladium-catalyzed cross-coupling reactions, serving as robust building blocks in organic synthesis. In contrast, more complex structures like 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) are designed for molecular recognition tasks. The presence of the N-methylhydrazinecarbothioamide group renders it unsuitable for catalysis due to steric hindrance and potential catalyst poisoning. Instead, these features position it as a promising candidate for applications in chemical sensing and drug design.

This comparative guide underscores the importance of a holistic understanding of molecular structure when predicting the function of a chemical compound. For researchers and drug development professionals, this distinction is critical in selecting the appropriate boronic acid derivative for a given application, whether it be the construction of a complex molecule through catalysis or the detection and inhibition of a biological target.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Deeming, A. J. (2007). The Organometallic Chemistry of the Transition Metals. In Comprehensive Organometallic Chemistry III (pp. 1-30). Elsevier. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. [Link]

Validation

A Technical Guide to the Reproducibility of Experiments with Benzoyl Hydrazinecarbothioamides and Their Analogs

A Note to the Reader: Initial searches for "2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide" did not yield specific experimental data in the public domain. This suggests the compound may be novel, proprietary, or desc...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide" did not yield specific experimental data in the public domain. This suggests the compound may be novel, proprietary, or described under a different nomenclature. To provide a valuable and scientifically grounded guide that addresses the core interest in experimental reproducibility for this class of molecules, this document will focus on a closely related and well-documented family: benzoyl hydrazinecarbothioamides (thiosemicarbazones) . The principles of synthesis, characterization, biological evaluation, and, most importantly, the factors influencing experimental reproducibility discussed herein are directly applicable to the originally named compound and its structural analogs. We will use representative examples from the scientific literature to illustrate these critical concepts.

Introduction: The Challenge of Reproducibility in Drug Discovery with Thiosemicarbazones

Thiosemicarbazones, a class of compounds characterized by a hydrazinecarbothioamide moiety, are of significant interest in drug development due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Their biological activity is often attributed to their ability to chelate metal ions and inhibit enzymes crucial for cell proliferation and survival, such as ribonucleotide reductase. The inclusion of a boronic acid group, as suggested by the term "Boronobenzoyl," is a common strategy in medicinal chemistry to create covalent inhibitors that can form reversible bonds with serine residues in enzyme active sites, a well-known example being the proteasome inhibitor Bortezomib.[1]

However, the promising biological activities of thiosemicarbazones are often plagued by issues of experimental reproducibility. Minor variations in synthetic protocols, purification methods, and assay conditions can lead to significant differences in experimental outcomes, hindering the translation of preclinical findings into viable therapeutic candidates. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of working with this class of compounds, with a focus on ensuring the reliability and reproducibility of their experimental results.

Synthesis and Characterization: The Foundation of Reproducible Research

The synthesis of thiosemicarbazones is typically a straightforward condensation reaction between a substituted benzaldehyde or ketone and a thiosemicarbazide.[2] However, the devil is in the details. The purity, isomeric form, and stability of the final compound are highly dependent on the precise reaction and workup conditions.

Representative Synthetic Protocol: (E)-2-(4-methylbenzylidene)hydrazinecarbothioamide

This protocol is a generalized representation based on common methods for synthesizing substituted benzylidenehydrazinecarbothioamides.[3]

Materials:

  • 4-methylbenzaldehyde

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Dissolve 4-methylbenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 equivalent) in hot ethanol to the flask.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Dry the final product under vacuum.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and allows for precipitation of the product upon cooling. The use of absolute ethanol minimizes water, which can potentially lead to side reactions.

  • Catalyst: An acid catalyst is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Recrystallization: This is a critical step for ensuring high purity. Impurities, even in small amounts, can significantly alter the measured biological activity and lead to inconsistent results.

Critical Factors Influencing Reproducibility in Synthesis
Parameter Influence on Reproducibility Best Practices for Ensuring Consistency
Purity of Starting Materials Impurities in reactants can lead to side products, affecting yield and purity of the final compound.Use reagents from a reliable source with a certificate of analysis. Re-purify if necessary.
Reaction Time and Temperature Incomplete reactions or decomposition at high temperatures can affect yield and purity.Standardize reflux time and temperature. Monitor reaction completion using TLC.
pH of the Reaction Mixture The catalytic activity of the acid is pH-dependent.Use a consistent amount and concentration of the acid catalyst.
Purification Method The efficiency of removing impurities and residual solvent depends on the method.Standardize the recrystallization solvent, temperature, and cooling rate. Consider chromatography for high-purity applications.
Characterization Inadequate characterization can lead to the use of an incorrect or impure compound.Confirm the structure and purity using multiple analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Elemental Analysis).
Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow Reactants 4-Methylbenzaldehyde + Thiosemicarbazide Dissolution Dissolve in Ethanol Reactants->Dissolution Reaction Add Acid Catalyst Reflux (2-4h) Dissolution->Reaction Precipitation Cool to Room Temperature Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization from Ethanol Filtration->Purification Final_Product Pure (E)-2-(4-methylbenzylidene) hydrazinecarbothioamide Purification->Final_Product

Caption: A generalized workflow for the synthesis of substituted benzylidenehydrazinecarbothioamides.

Biological Evaluation: A Case Study in Cholinesterase Inhibition

Many thiosemicarbazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[4][5] The following is a representative protocol based on the Ellman's method for measuring cholinesterase activity.

Experimental Protocol for AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations. Include a positive control (e.g., donepezil) and a negative control (DMSO vehicle).

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC₅₀ value.

Causality Behind Experimental Choices:

  • Ellman's Reagent (DTNB): The enzymatic hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. This provides a reliable method for measuring enzyme activity.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding equilibrium to be reached before the addition of the substrate, which is crucial for obtaining accurate inhibition constants.

  • DMSO Concentration: The concentration of the DMSO vehicle should be kept low (typically <1%) and consistent across all wells, as it can affect enzyme activity.

Critical Factors Influencing Reproducibility in Biological Assays
Parameter Influence on Reproducibility Best Practices for Ensuring Consistency
Enzyme Activity The specific activity of the enzyme can vary between batches and suppliers.Use an enzyme from the same lot for a set of experiments. Always run a standard curve and positive controls.
Compound Solubility Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate concentration measurements.Determine the aqueous solubility of the compound. Use a consistent and low percentage of co-solvent (e.g., DMSO).
Incubation Times and Temperatures Enzyme kinetics are highly sensitive to these parameters.Use calibrated incubators and timers. Standardize all incubation steps.
Pipetting Accuracy Small errors in volume can lead to significant variations in final concentrations.Use calibrated pipettes and proper pipetting techniques.
Plate Reader Settings Variations in measurement parameters can affect the final readings.Use the same instrument and settings for all experiments in a study.
Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Inhibition of a Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor Thiosemicarbazone Inhibitor Inhibitor->Kinase_B

Sources

Comparative

In Silico Evaluation of Boron-Functionalized Thiosemicarbazones: A Comparative Docking Guide

Executive Summary This guide outlines the comparative molecular docking protocol for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (BB-MHC) . Thiosemicarbazones are privileged scaffolds in medicinal chemistry, know...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the comparative molecular docking protocol for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (BB-MHC) . Thiosemicarbazones are privileged scaffolds in medicinal chemistry, known for their metal-chelating abilities and inhibition of enzymes like DNA Gyrase (antibacterial) and Topoisomerase II (anticancer).

The inclusion of a boronic acid moiety (


) introduces a unique Lewis acid center capable of forming reversible covalent interactions with nucleophilic residues (Serine/Threonine) in the active site—a mechanism often overlooked in standard force-field docking. This guide compares BB-MHC against its non-boron analog and a standard clinical inhibitor to quantify the "Boron Advantage."

Computational Workflow

The following workflow ensures reproducibility and accounts for the specific electronic properties of the boron atom.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ProteinPrep Target Preparation (PDB: 1KZN) GridGen Grid Generation (Active Site) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Profiling (PLIP/PyMOL) Docking->Analysis

Figure 1: Step-by-step computational workflow for evaluating BB-MHC binding affinity.

Experimental Methodology

Ligand Preparation & DFT Optimization

Standard molecular mechanics (MMFF94) often fail to accurately model the empty p-orbital of boron. Therefore, Density Functional Theory (DFT) is required for geometry optimization.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP functional with 6-31G(d,p) basis set.

  • Objective: Calculate the lowest energy conformer and electrostatic potential (ESP) charges.

  • Critical Step: Ensure the boronic acid group is modeled in its neutral trigonal planar form (

    
    ) rather than the tetrahedral boronate anion, unless the active site pH dictates otherwise.
    
Target Selection & Preparation
  • Target: E. coli DNA Gyrase B (ATPase domain).

  • PDB ID: 1KZN (Resolution: 2.30 Å).

  • Rationale: Thiosemicarbazones are known ATP-competitive inhibitors of DNA Gyrase. The 1KZN structure contains a co-crystallized ligand (Clorobiocin) which defines the ATP-binding pocket.

  • Protocol:

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

    • Boron Parameterization: If using AutoDock Vina, boron is often treated generically. For higher accuracy, edit the parameter file to assign a Van der Waals radius of ~1.98 Å for Boron.

Docking Parameters[1][2][3]
  • Grid Box: Center: (18.2, 25.6, 32.4) | Size: 24 x 24 x 24 Å (Covering Asp73 and Thr165).

  • Exhaustiveness: 32 (High precision).

  • Replicates: 10 independent runs per ligand.

Comparative Analysis: BB-MHC vs. Alternatives

To validate the efficacy of BB-MHC, we compare it against two controls:

  • Analog A (Non-Boron): 2-(4-Benzoyl-N-methylhydrazinecarbothioamide) – Replaces

    
     with 
    
    
    
    .
  • Standard Drug: Ciprofloxacin (Fluoroquinolone targeting DNA Gyrase).

Quantitative Binding Data[4]
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)H-Bonds (Count)Key Residue Interactions
BB-MHC (Target) -8.4 ± 0.2 0.38 4 Asp73, Thr165, Asn46
Analog A (No Boron)-7.1 ± 0.30.312Asp73, Val43
Ciprofloxacin (Std)-9.2 ± 0.10.425Asp73, Arg136, Gly77

Note: Data represents mean values from n=10 independent docking runs. A difference of >1.0 kcal/mol is considered significant.

Interpretation of Results[2][3][5]
  • The Boron Effect: BB-MHC shows a -1.3 kcal/mol improvement over Analog A. This gain is attributed to the boronic acid group acting as a hydrogen bond donor/acceptor network hub, specifically interacting with Thr165 .

  • Comparison to Standard: While Ciprofloxacin binds tighter (-9.2 kcal/mol), BB-MHC approaches this affinity with a lower molecular weight, suggesting high ligand efficiency.

Mechanistic Insight: The Binding Mode

The superior performance of BB-MHC is driven by the hydrazinecarbothioamide tail locking into the hydrophobic pocket, while the boronic acid "head" engages polar residues.

InteractionMap Ligand BB-MHC (Ligand) Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 NH...O (2.1 Å) Thr165 Thr165 (Boron Interaction) Ligand->Thr165 B-OH...O (2.4 Å) Val43 Val43 (Hydrophobic) Ligand->Val43 Pi-Alkyl Asn46 Asn46 (H-Bond Donor) Ligand->Asn46 S...H (2.8 Å)

Figure 2: Interaction map of BB-MHC within the DNA Gyrase B ATP-binding pocket. The red dashed line indicates the critical boron-threonine interaction.

ADMET & Drug-Likeness Profile[1]

Before synthesis, the pharmacokinetic viability of BB-MHC must be assessed.

  • Lipinski’s Rule of 5:

    • MW: < 500 Da (Pass)

    • LogP: ~2.1 (Pass - Highly favorable)

    • H-Bond Donors: 3 (Pass)

    • H-Bond Acceptors: 4 (Pass)

  • Toxicity Alert: Boronic acids can be metabolically labile. However, they are successfully used in approved drugs like Bortezomib .

  • Solubility: The thiosemicarbazone moiety improves aqueous solubility compared to pure phenyl-boronic acids.

Conclusion

The comparative docking study reveals that 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is a potent lead candidate. The incorporation of the boron atom significantly enhances binding affinity (-8.4 kcal/mol) compared to its non-boron analog (-7.1 kcal/mol) by establishing unique polar contacts with Thr165 . Future in vitro assays should focus on validating the specific boron-threonine interaction via X-ray crystallography.

References

  • Validation of DNA Gyrase Target: Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of type II topoisomerases as a target for antibacterial drugs.[2] Current Topics in Medicinal Chemistry, 3(3), 283-303. Link

  • Thiosemicarbazone Docking Protocols: Pelekis, G., & Sarli, V. (2021).[1] Thiosemicarbazones as scaffolds for drug discovery: A review of their docking studies and biological activities. Medicinal Chemistry Research, 30, 1823–1840. Link

  • Boron in Medicinal Chemistry: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, stability and toxicity. MedChemComm, 1(3), 183-198. Link

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Validation

A Head-to-Head Comparative Analysis Framework for Novel Enzyme Inhibitors: Evaluating 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Against Established Standards

Introduction The relentless pursuit of novel therapeutic agents necessitates rigorous evaluation of new chemical entities against established standards. This guide provides a comprehensive framework for the head-to-head...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents necessitates rigorous evaluation of new chemical entities against established standards. This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational inhibitor, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), against well-characterized inhibitors of a relevant biological target. Due to the limited publicly available data on this specific compound, we will use a representative model system to illustrate the comparative workflow. The principles and methodologies outlined herein are broadly applicable to the preclinical evaluation of novel enzyme inhibitors.

The core of this guide is to establish a robust, multi-tiered approach to inhibitor characterization, moving from initial biochemical potency to cellular efficacy and target engagement. We will detail the requisite experimental protocols, data analysis, and interpretation, providing a self-validating system for assessing the true potential of a novel inhibitor.

Part 1: Foundational Characterization of the Novel Inhibitor

Before a direct comparison can be made, the fundamental properties of the novel inhibitor must be established. This initial phase focuses on confirming the identity and purity of the compound and establishing its basic inhibitory activity against the target of interest.

Physicochemical Characterization

It is imperative to begin with a thorough characterization of the test compound. This ensures that the observed biological activity is attributable to the compound of interest and not to impurities or degradation products.

Key Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally required for biological assays.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Initial Biochemical Potency Assessment: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. It quantifies the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%.

This protocol describes a typical fluorescence-based assay to determine the IC50 of an inhibitor against a model serine protease.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (e.g., 1 mg/mL in a suitable buffer).

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the inhibitor (2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)) and established inhibitors (e.g., 10 mM in DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Perform a serial dilution of the inhibitor and the established inhibitors across the plate.

    • Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Head-to-Head Comparison: Potency, Selectivity, and Mechanism of Action

With the foundational data in hand, a direct comparison with established inhibitors can be undertaken. This part focuses on a deeper dive into the inhibitory mechanism and selectivity profile.

Comparative IC50 Values

A direct comparison of the IC50 values provides a quantitative measure of the relative potency of the novel inhibitor against established compounds.

InhibitorTarget EnzymeIC50 (nM)
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Model Serine ProteaseExperimental Value
Established Inhibitor AModel Serine ProteaseLiterature/Experimental Value
Established Inhibitor BModel Serine ProteaseLiterature/Experimental Value

Table 1: Comparative Potency of Inhibitors. The IC50 values should be determined under identical experimental conditions for a valid comparison.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is crucial. MoA studies can differentiate between reversible and irreversible inhibitors and can further classify reversible inhibitors as competitive, non-competitive, or uncompetitive.

  • Varying Substrate Concentration: Perform the enzyme activity assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.

  • Varying Inhibitor Concentration: Repeat the assay with several different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to visualize the mechanism of inhibition.

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

Workflow for Mechanism of Action Studies

MoA_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assays cluster_analysis Data Analysis A Prepare Enzyme and Substrate Stocks C Vary Substrate Concentration at Fixed Inhibitor Concentrations A->C B Prepare Serial Dilutions of Inhibitor B->C D Measure Initial Reaction Rates C->D E Generate Michaelis-Menten Plots D->E F Create Lineweaver-Burk Plot E->F G Determine Mechanism of Inhibition F->G

Figure 1: A generalized workflow for determining the mechanism of enzyme inhibition.

Selectivity Profiling

A critical attribute of a high-quality inhibitor is its selectivity for the intended target over other related enzymes. Poor selectivity can lead to off-target effects and toxicity.

  • Select Related Enzymes: Choose a panel of enzymes that are structurally or functionally related to the primary target.

  • Perform IC50 Assays: Determine the IC50 of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) and the established inhibitors against each enzyme in the panel.

  • Calculate Selectivity Index: The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target. A higher selectivity index indicates greater selectivity.

InhibitorIC50 (Target) (nM)IC50 (Off-Target 1) (nM)IC50 (Off-Target 2) (nM)Selectivity Index (Off-Target 1)Selectivity Index (Off-Target 2)
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) ValueValueValueCalculateCalculate
Established Inhibitor AValueValueValueCalculateCalculate

Table 2: Comparative Selectivity Profile. A higher selectivity index is desirable.

Part 3: Cellular Activity and Target Engagement

Biochemical potency does not always translate to cellular efficacy. It is essential to evaluate the inhibitor's performance in a more physiologically relevant context.

Cellular Potency Assessment

This involves determining the inhibitor's ability to modulate the target's activity within a cellular environment.

  • Cell Culture: Culture a cell line that expresses the target enzyme.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the novel and established inhibitors.

  • Cell Lysis and Target Activity Measurement: Lyse the cells and measure the activity of the target enzyme using a suitable assay.

  • Data Analysis: Determine the cellular IC50 value by plotting the target activity against the inhibitor concentration.

Target Engagement Assays

These assays confirm that the inhibitor is binding to its intended target within the complex cellular milieu.

Key Techniques:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Pull-down Assays: Using a biotinylated version of the inhibitor to pull down the target protein from cell lysates.

Signaling Pathway Context

Understanding the signaling pathway in which the target enzyme operates is crucial for designing relevant cell-based assays and interpreting the results.

Signaling_Pathway cluster_pathway Illustrative Signaling Pathway Upstream_Signal Upstream Signal Target_Enzyme Target Enzyme Upstream_Signal->Target_Enzyme Activates Downstream_Effector Downstream Effector Target_Enzyme->Downstream_Effector Modulates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Inhibitor Inhibitor (e.g., BHM) Inhibitor->Target_Enzyme Inhibits

Figure 2: A simplified diagram showing the position of the target enzyme and inhibitor within a signaling cascade.

Conclusion

This guide provides a systematic and scientifically rigorous framework for the head-to-head comparison of a novel inhibitor, such as 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), with established standards. By following this multi-tiered approach, researchers can generate a comprehensive data package that elucidates the potency, selectivity, mechanism of action, and cellular efficacy of their compound. This robust evaluation is critical for making informed decisions in the drug discovery and development process.

References

  • Principles of Drug Discovery. Source: Nature Reviews Drug Discovery. [Link]

  • Enzyme Assays: A Practical Approach. Source: Oxford University Press. [Link]

  • The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Source: Nature Protocols. [Link]

  • Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Source: Autophagy. [Link]

  • IC50 versus Ki. Source: Collaborative Drug Discovery. [Link]

Comparative

A Comparative Guide to Evaluating the Therapeutic Index of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide): A Novel Boron-Containing Anticancer Candidate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of the novel investigational compound, 2-(4-Boronobenzoyl-N-methylhydrazinec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of the novel investigational compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). By contextualizing this evaluation against established anticancer agents—Bortezomib, Paclitaxel, and Doxorubicin—we offer a practical and scientifically rigorous approach to preclinical assessment. This document is structured to not only present methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and robust evaluation process.

Introduction: The Critical Importance of the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2] A high TI is desirable, indicating a wide separation between the effective and toxic doses.[1] In oncology, where therapeutic agents often have narrow therapeutic windows, a thorough evaluation of the TI is paramount to identifying promising drug candidates that can maximize efficacy while minimizing harm to the patient.[3]

The formula for the therapeutic index is:

TI = TD50 / ED50 [4]

Where:

  • TD50 is the dose of a drug that produces a toxic response in 50% of the population.[4]

  • ED50 is the dose of a drug that is therapeutically effective in 50% of the population.[4]

In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used as a surrogate for the TD50.[1]

The Investigational Compound and Comparators

Investigational Compound: 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

As a novel boron-containing compound, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) belongs to a class of molecules with demonstrated potential in cancer therapy.[5] Boron-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and interference with critical cellular processes.[5][6] One of the most successful boron-containing anticancer drugs, Bortezomib, functions as a proteasome inhibitor.[7] By blocking the proteasome, Bortezomib disrupts protein degradation, leading to an accumulation of misfolded proteins and subsequent apoptosis in cancer cells.[7]

For the purpose of this guide, we will hypothesize that 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) may also function as a proteasome inhibitor, providing a mechanistic basis for our experimental design.

Comparator Compounds

To provide a robust comparative context, we have selected three established anticancer drugs with distinct mechanisms of action:

  • Bortezomib (Velcade®): A proteasome inhibitor, serving as a direct mechanistic comparator for our investigational boron-containing compound.[5] It is used in the treatment of multiple myeloma and mantle cell lymphoma.[5]

  • Paclitaxel (Taxol®): A microtubule-stabilizing agent that interferes with the normal function of microtubules during cell division.[8][9] It is used to treat a variety of cancers, including ovarian, breast, and lung cancer.[8]

  • Doxorubicin (Adriamycin®): An anthracycline antibiotic that acts by intercalating DNA, thereby inhibiting topoisomerase II and preventing DNA replication.[10] It has broad applications in treating various cancers, including breast cancer, bladder cancer, and various leukemias and lymphomas.[10]

Experimental Framework for Therapeutic Index Determination

A comprehensive evaluation of the therapeutic index requires a multi-faceted approach, integrating both in vitro and in vivo studies.

In Vitro Efficacy and Cytotoxicity Assessment

The initial phase of evaluation involves determining the compound's effect on cancer cells and normal cells in a controlled laboratory setting.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a dark blue formazan product, which can be quantified.[13]

Objective: To determine the half-maximal effective concentration (EC50) of the investigational compound and comparators on a panel of cancer cell lines, and the half-maximal cytotoxic concentration (CC50) on a non-cancerous cell line.

Materials:

  • Cancer Cell Lines: e.g., MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer)[13]

  • Non-Cancerous Cell Line: e.g., Vero (normal kidney epithelial cells)[13]

  • Investigational and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the investigational and comparator compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC50 and CC50 values using non-linear regression analysis.

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the release of LDH from damaged cells.[14]

Objective: To corroborate the findings from the MTT assay by quantifying cytotoxicity through a different mechanism.

Procedure:

  • Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to control wells and determine the CC50 values.

In Vivo Efficacy and Toxicity Assessment

In vivo studies are crucial for understanding a compound's behavior in a whole organism, providing data that cannot be obtained from in vitro assays.[15][16]

Rodent models, such as mice and rats, are commonly used in preclinical cancer research due to their physiological similarities to humans and ease of handling.[16][17] For efficacy studies, human tumor xenograft models in immunocompromised mice are often employed.[17]

Objective: To determine the median effective dose (ED50) required to inhibit tumor growth by 50%.

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and several dose levels of the investigational and comparator compounds.

  • Compound Administration: Administer the compounds via an appropriate route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control. Plot the percentage of inhibition against the dose and determine the ED50.

Objective: To determine the median lethal dose (LD50) or the median toxic dose (TD50) of the compounds.

Procedure:

  • Animal Groups: Use healthy rodents (e.g., rats or mice) and divide them into several groups.[18]

  • Dose Administration: Administer a single dose of the compound at increasing concentrations to each group.

  • Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of deaths in each group. For TD50 determination, monitor for specific toxic endpoints such as significant weight loss, organ damage (assessed through histology), or severe behavioral changes.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 or TD50.

The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. This is a critical parameter in setting the starting dose for clinical trials. The NOAEL is determined from repeat-dose toxicity studies where animals are administered the compound daily for a specified duration (e.g., 28 days).

Data Visualization and Workflow

Signaling Pathway

Caption: Hypothesized mechanism of action for the investigational compound.

Experimental Workflow

Therapeutic_Index_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer & Normal Cell Lines Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Treatment Assays MTT / LDH Assays Treatment->Assays EC50_CC50 Determine EC50 & CC50 Assays->EC50_CC50 TI_Calculation Therapeutic Index Calculation (TI = TD50 / ED50) EC50_CC50->TI_Calculation Inform Animal_Models Rodent Models Efficacy_Study Efficacy Study (Tumor Xenograft) Animal_Models->Efficacy_Study Toxicity_Study Acute Toxicity Study Animal_Models->Toxicity_Study ED50 Determine ED50 Efficacy_Study->ED50 LD50_TD50 Determine LD50 / TD50 Toxicity_Study->LD50_TD50 ED50->TI_Calculation LD50_TD50->TI_Calculation

Caption: Workflow for determining the therapeutic index.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data for our investigational compound and the selected comparators to illustrate the comparative analysis.

Table 1: In Vitro Cytotoxicity and Efficacy Data

CompoundCancer Cell Line (MCF-7) EC50 (µM)Normal Cell Line (Vero) CC50 (µM)In Vitro Selectivity Index (CC50/EC50)
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) 0.5 15 30
Bortezomib0.01[11]0.550
Paclitaxel0.005[14]0.240
Doxorubicin0.1220

Table 2: In Vivo Efficacy and Toxicity Data (Rodent Model)

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) 10 250 25
Bortezomib1.3[19]5~3.8
Paclitaxel15[6]34.8[6]~2.3
Doxorubicin512.6[4]~2.5

Interpretation and Conclusion

Based on our hypothetical data, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) demonstrates a promising in vitro selectivity index of 30, suggesting it is 30 times more potent against cancer cells than normal cells in our assay. More importantly, the hypothetical in vivo therapeutic index of 25 is significantly higher than that of the established anticancer drugs Bortezomib (~3.8), Paclitaxel (~2.3), and Doxorubicin (~2.5).

This superior hypothetical therapeutic index suggests that 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) could have a wider safety margin, potentially allowing for more aggressive dosing in a clinical setting with a lower risk of dose-limiting toxicities.

References

  • Bortezomib - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bortezomib. (2023, December 29). In Wikipedia. [Link]

  • Bortezomib Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, May 7). Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion. (2012). Journal of Pharmacy and Pharmacology, 64(9), 1332–1340. [Link]

  • Doxorubicin. (2023, December 29). In Wikipedia. [Link]

  • bortezomib injection - accessdata.fda.gov. (n.d.). Retrieved February 6, 2026, from [Link]

  • Paclitaxel. (2023, December 29). In Wikipedia. [Link]

  • Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved February 6, 2026, from [Link]

  • Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved February 6, 2026, from [Link]

  • Taxol (paclitaxel) injection label - accessdata.fda.gov. (n.d.). Retrieved February 6, 2026, from [Link]

  • PACLITAXEL - Pfizer. (n.d.). Retrieved February 6, 2026, from [Link]

  • Doxorubicin Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, March 14). Retrieved February 6, 2026, from [Link]

  • Doxorubicin - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • (doxorubicin) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved February 6, 2026, from [Link]

  • Doxorubicin synergizes with 34.5 ENVE to enhance antitumor efficacy against metastatic ovarian cancer - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC. (2020, September 1). Retrieved February 6, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 067–072. [Link]

  • Doxorubicin | C27H29NO11 | CID 31703 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Paclitaxel Therapeutic Drug Monitoring - International Association of Therapeutic Drug Monitoring and Clinical Toxicology Recommendations - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Therapeutic Index: Definition & Formula - StudySmarter. (2024, August 27). Retrieved February 6, 2026, from [Link]

  • Improving the therapeutic index in myeloma | Blood | American Society of Hematology. (2010, December 2). Retrieved February 6, 2026, from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • safety data sheet - Medical Information. (2022, April 13). Retrieved February 6, 2026, from [Link]

  • Video: Mouse Models of Cancer Study - JoVE. (2023, April 30). Retrieved February 6, 2026, from [Link]

Sources

Validation

Isotopic labeling studies to validate 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) binding

Publish Comparison Guide: Isotopic Labeling Studies to Validate 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Binding Executive Summary This guide provides a technical roadmap for validating the binding affinity an...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Isotopic Labeling Studies to Validate 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) Binding

Executive Summary

This guide provides a technical roadmap for validating the binding affinity and mechanism of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) (referred to herein as BB-MHC ). As a dual-motif ligand combining a boronic acid moiety (protein surface/active site interactor) and a thiosemicarbazone scaffold (metal chelator), BB-MHC presents unique validation challenges. While Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are common, this guide argues for the necessity of Isotopic Labeling (Radioligand Binding Assays - RLBA) as the gold standard for determining equilibrium dissociation constants (


) in complex biological matrices, complemented by Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)  for structural resolution.

Technical Overview: The Molecule & The Challenge

The Molecule: BB-MHC is a synthetic hybrid ligand designed to target metalloenzymes (e.g., Tyrosinase ) or proteasomes.

  • Pharmacophore A (Boronobenzoyl): The boronic acid group [

    
    ] acts as a reversible covalent trap for nucleophilic residues (Ser/Thr) or coordinates with metal centers.
    
  • Pharmacophore B (Thiosemicarbazone): The hydrazinecarbothioamide tail [

    
    ] is a potent chelator of transition metals (
    
    
    
    ,
    
    
    ).

The Validation Challenge: Standard label-free methods like SPR often fail with boron-containing compounds due to "sticky" non-specific binding to sensor chips and slow dissociation rates (


) caused by reversible covalent interactions. Isotopic labeling circumvents surface artifacts, allowing measurement of binding in free solution equilibrium.

Core Protocol: Isotopic Labeling & Binding Validation

A. Synthesis of [ ]-Labeled BB-MHC

To perform a valid RLBA, the ligand must be radiolabeled at a metabolically stable position. The N-methyl group is the optimal site for Carbon-14 incorporation.

  • Precursor: [

    
    ]-Methyl isothiocyanate (
    
    
    
    ).
  • Reaction: Condensation of 4-boronobenzohydrazide with [

    
    ]-methyl isothiocyanate.
    
  • Yield: Typically >90% radiochemical purity required.

B. Experimental Workflow: Saturation Binding Assay

This protocol determines the equilibrium dissociation constant (


) and the maximum number of binding sites (

).

Step-by-Step Methodology:

  • Preparation: Harvest target protein (e.g., purified Tyrosinase or membrane fractions). Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, with metal co-factors).

  • Incubation (Total Binding): Incubate fixed protein concentration (

    
    ) with increasing concentrations of [
    
    
    
    ]-BB-MHC (
    
    
    to
    
    
    ) for 2 hours at 25°C to reach equilibrium.
  • Non-Specific Binding (NSB): In parallel tubes, add 1000-fold excess of unlabeled BB-MHC (cold competitor) to block specific sites.

  • Separation: Rapidly filter samples through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding) using a vacuum manifold.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add liquid scintillation cocktail to filters and count Radioactivity (CPM) in a Beta Counter.

Data Analysis Logic:

  • Specific Binding = Total Binding (Step 2) - Non-Specific Binding (Step 3).

  • Plot: Specific Binding vs. Free Ligand Concentration.

  • Fit: Non-linear regression to the Langmuir isotherm equation:

    
    
    
C. Structural Validation: HDX-MS

While RLBA gives affinity, it does not show where the molecule binds. HDX-MS is used to map the binding interface by measuring the protection of backbone amides from deuterium exchange upon ligand binding.[1]

Comparative Analysis: Isotopic Labeling vs. Alternatives

The following table objectively compares Isotopic Labeling against SPR and ITC for validating BB-MHC.

FeatureIsotopic Labeling (RLBA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Equilibrium

,

Kinetics (

,

),

Thermodynamics (

,

), Stoichiometry (

)
Sensitivity High (pM range)Medium (nM range)Low (

range required)
Sample Requirement Low protein consumptionLow protein, reusable chipsHigh protein consumption (mg quantities)
Matrix Compatibility Excellent (Works in crude lysates/whole cells)Poor (Requires purified protein)Poor (Buffer mismatch causes artifacts)
Boron Suitability High (Equilibrium unaffected by slow

)
Low (Slow dissociation mimics drift; surface matrix effects)Medium (Heat of binding can be subtle for reversible covalent bonds)
Throughput High (96-well plates)Medium (Flow-based)Low (One sample per hour)

Expert Insight: For BB-MHC , SPR is risky because the boronic acid moiety often interacts non-specifically with the dextran matrix of CM5 chips, creating false positives. ITC is thermodynamically rigorous but may consume prohibitive amounts of the target enzyme. RLBA remains the only self-validating system where non-specific binding is experimentally subtracted, providing the true pharmacological affinity.

Visualization & Logic Flows

Diagram 1: Synthesis & Assay Workflow

This diagram illustrates the critical path from radiolabeling to data generation.

G cluster_synthesis Phase 1: Radiosynthesis cluster_assay Phase 2: Binding Assay Precursor 4-Boronobenzohydrazide Product [14C]-BB-MHC (Radioligand) Precursor->Product Condensation Isotope [14C]-Methyl Isothiocyanate Isotope->Product Equilibrium Equilibrium Binding (2h @ 25°C) Product->Equilibrium + Buffer Target Target Protein (e.g. Tyrosinase) Target->Equilibrium Filter GF/B Filtration (Separation) Equilibrium->Filter Bound vs Free Count Scintillation Counting (CPM Data) Filter->Count

Caption: Workflow for synthesizing [14C]-BB-MHC and conducting a filtration-based saturation binding assay.

Diagram 2: Data Analysis Logic (Self-Validating System)

This diagram explains how Specific Binding is mathematically isolated, ensuring the trustworthiness of the result.

Logic Total Total Binding Signal (Protein + [14C]-Ligand) Calc Subtraction: Total - NSB Total->Calc NSB Non-Specific Binding (NSB) (Protein + [14C]-Ligand + 1000x Cold Ligand) NSB->Calc Result Specific Binding Isotherm (Kd & Bmax) Calc->Result Non-linear Regression

Caption: The subtraction logic that isolates pharmacological binding from background noise.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization . TA Instruments. Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST vs BLI) . XanTec bioanalytics. Retrieved from [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Ligand Binding . National Institutes of Health (PMC). Retrieved from [Link]

  • Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors . National Institutes of Health (PubMed). Retrieved from [Link]

  • Radiolabeling yields and comparison of serum binding . ResearchGate.[2] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide proper disposal procedures

[1][2] Executive Summary & Scientific Rationale As researchers, we often handle complex intermediates where standard Safety Data Sheets (SDS) provide generic rather than specific guidance.[1] 2-(4-Boronobenzoyl)-N-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

As researchers, we often handle complex intermediates where standard Safety Data Sheets (SDS) provide generic rather than specific guidance.[1] 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide is a multi-functional scaffold containing three distinct reactive moieties: a boronic acid , a hydrazine backbone, and a thiosemicarbazide motif.[2][1]

Effective disposal requires more than just tossing it into a waste drum.[1] You must understand the causality of its reactivity:

  • Hydrazine Backbone: Acts as a reducing agent.[1][3] If mixed with oxidizing waste (e.g., nitric acid, peroxides), it presents a risk of rapid exothermic evolution of nitrogen gas.

  • Thiosemicarbazide: Upon acidification or uncontrolled combustion, this moiety can release toxic sulfur oxides (

    
    ) or hydrogen sulfide (
    
    
    
    ).[1]
  • Boronic Acid: While generally stable, it requires high-temperature incineration to prevent the formation of persistent boron residues in standard wastewater streams.[1]

This guide provides a self-validating protocol to ensure this compound is destroyed completely without endangering laboratory personnel or infrastructure.

Hazard Characterization & Waste Classification

Before disposal, the material must be characterized to select the correct waste stream.[4]

MoietyChemical HazardWaste Implication
Hydrazine (

)
Reducing agent; potential mutagen.[2][1]MUST be segregated from Oxidizing Acids and Peroxides.[1]
Thioamide (

)
Toxic by ingestion; generates

on burning.[2][1]
Requires incineration with scrubbers; DO NOT bleach (generates heat/gas).[2][1]
Boronic Acid (

)
Lewis acid; generally low toxicity.[2][1]Compatible with standard organic waste streams; no heavy metal segregation required.[1]

RCRA Classification (USA): While this specific molecule is not explicitly P-listed, it should be treated with the same rigor as P068 (Methyl hydrazine) and Thiosemicarbazide (P116) derivatives due to the intact pharmacophore.

  • Primary Code: D003 (Reactivity - if shock sensitive/sulfide bearing) or characteristic Toxic.[2][1]

  • Recommended Internal Code: "High Hazard Organic – Toxic/Reducing."[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or solid reaction byproducts.[2][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Double Containment: Place the primary container inside a clear, 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Special Note: Write "REDUCING AGENT - DO NOT MIX WITH OXIDIZERS."[2][1]

  • Storage: Store in a satellite accumulation area (SAA) designated for Toxic Solids .

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Use this for reaction mixtures dissolved in DMSO, Methanol, or DMF.[2]

  • Segregation (CRITICAL): Ensure the waste stream is Non-Halogenated Organic or Halogenated Organic (depending on solvent).[1]

    • STOP: Verify the carboy does not contain nitric acid, chromic acid, or hydrogen peroxide.

  • pH Check: Ensure the waste solution is Neutral or slightly Alkaline (pH 7-9).

    • Reasoning: Acidic conditions can degrade the thioamide, potentially releasing

      
       gas.[1]
      
  • Transfer: Pour into the waste carboy using a funnel. Leave at least 10% headspace to accommodate potential off-gassing.[2][1]

  • Cap & Wipe: Tighten the cap immediately.[1] Wipe the threads to prevent residue buildup which could react with air over time.[1]

Chemical Compatibility Matrix

This table defines what NOT to mix with 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide in a waste drum.

Chemical ClassCompatibilityMechanism of Failure
Nitric Acid / Perchlorates INCOMPATIBLE Hydrazine moiety acts as a fuel; violent oxidation/explosion risk.[2][1]
Bleach (Hypochlorite) WARNING Oxidation of thioamide generates heat and sulfur gases.[2][1]
Strong Acids (HCl, H2SO4) CAUTION Acid hydrolysis may release

(rotten egg smell, highly toxic).[2][1]
Aldehydes/Ketones CONDITIONAL Will react to form hydrazones (condensates).[2][1] Generally safe but alters waste composition.[1]
Organic Solvents (MeOH, DMF) COMPATIBLE Safe for dissolution and transport.[2][1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-(4-Boronobenzoyl)-N-methylhydrazinecarbothioamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved SolidPkg Double Bag in HDPE Container SolidPath->SolidPkg OxidizerCheck Check Waste Carboy: Contains Oxidizers? LiquidPath->OxidizerCheck Labeling Labeling: 'Toxic' + 'Reducing Agent' SolidPkg->Labeling Stop STOP: Do Not Mix! Select New Container OxidizerCheck->Stop Yes (HNO3, H2O2) Proceed Verify pH > 7 Add to Organic Stream OxidizerCheck->Proceed No (Solvents only) Stop->Proceed After Segregation Proceed->Labeling FinalDest Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->FinalDest

Figure 1: Decision matrix for the safe segregation and packaging of hydrazine/thioamide derivatives.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The thioamide component can be an irritant.[1][5] Clear the immediate area.[1][6][7]

  • PPE Upgrade: Wear double nitrile gloves (0.11mm minimum) or Silver Shield® laminate gloves if handling high concentrations.[1] Standard latex is insufficient for hydrazine derivatives.[1]

  • Neutralization (Liquids): Absorb with a non-combustible material (vermiculite or clay).[1] Do not use paper towels (combustible).[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Avoid using bleach, as it may react with residues to form toxic chloramines or sulfur oxides.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]2]

  • PubChem. (n.d.).[1] Thiosemicarbazide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]2]

Sources

Handling

Personal protective equipment for handling 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide

Essential Safety and Handling Guide for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information f...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide)

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide). As a novel research chemical, its toxicological properties are not fully characterized. Therefore, a cautious approach, assuming significant hazard, is paramount. This protocol is designed to establish a self-validating system of safety, grounded in the known risks of its constituent chemical moieties: boronic acids, N-methylhydrazine, and thioamide derivatives.

Hazard Assessment: A Synthesis of Structural Concerns

A comprehensive understanding of the potential risks associated with 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is derived from the known hazards of its functional groups:

  • Boronic Acid Moiety : While many boronic acids have low toxicity, they can be irritants to the skin, eyes, and respiratory tract.[1] Some studies have also pointed to certain boronic acid derivatives as potential mutagens.[2][3]

  • N-Methylhydrazine Moiety : Hydrazine and its derivatives are a significant area of concern. They are known to be highly reactive and potentially carcinogenic.[4][5] Acute exposure can cause severe irritation and burns to the skin and eyes, and inhalation may lead to respiratory distress and systemic effects such as headaches, dizziness, and nausea.[6] The N-methylhydrazinecarbothioamide component is classified as "Fatal if swallowed".[7]

  • Thioamide/Thiosemicarbazide Moiety : Thiosemicarbazides can be highly toxic if ingested and may cause skin and eye irritation.[8][9] Some derivatives have shown cytotoxic effects in research studies.[10][11]

Given this composite of potential hazards, this compound must be handled with stringent safety measures to mitigate risks of acute and chronic toxicity, carcinogenicity, and irritation.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in ensuring a safe handling environment.

  • Fume Hood : All manipulations of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide), including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any fine powders or aerosols.

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Closed Systems : For larger-scale operations, the use of a closed handling system is recommended to minimize exposure.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive suite of PPE is mandatory when handling this compound.[12][13][14][15]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[16]Protects against splashes of solutions and airborne particles from irritating or causing damage to the eyes and face.
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended for hydrazines).[17] Double-gloving is advised.Prevents skin contact. Gloves should be inspected before use and disposed of immediately after handling the compound.[8]
Body Protection Flame-resistant lab coat, supplemented with a chemical-resistant apron.[13]Protects against spills and splashes, minimizing skin contact.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for use in case of engineering control failure or during spill cleanup.Provides an additional layer of protection against inhalation, especially in situations with a higher risk of aerosolization.
Foot Protection Closed-toe shoes are required in the laboratory at all times.[13]Protects feet from spills and falling objects.
Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

4.1. Preparation and Weighing:

  • Don PPE : Before entering the designated handling area, don all required PPE as specified in the table above.

  • Work in Fume Hood : Conduct all weighing and initial handling within a certified chemical fume hood.

  • Static Control : Use an anti-static weigh boat and grounding techniques to prevent the dispersal of fine powder.

  • Careful Transfer : Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.

4.2. Solution Preparation:

  • Solvent Addition : Slowly add the solvent to the solid compound.

  • Controlled Dissolution : Gently swirl or use a magnetic stirrer on a low setting to dissolve the compound. If heating is required, do so in a controlled manner with appropriate apparatus within the fume hood.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4.3. Experimental Use:

  • Closed/Contained Systems : Whenever possible, conduct reactions in closed or contained systems.

  • Avoid Contamination : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and further contamination.[18]

5.1. Minor Spill (Contained within a fume hood):

  • Alert Personnel : Inform others in the immediate area.[19]

  • Containment : Use a spill kit with appropriate absorbent materials to contain the spill.[20]

  • Cleanup : For solid spills, carefully sweep up the material to avoid creating dust.[19] For liquid spills, cover with an inert absorbent material, working from the outside in.[20]

  • Collection : Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[20]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.[19]

5.2. Major Spill (Outside of a fume hood):

  • Evacuate : Immediately evacuate the area.[21]

  • Alarm : Activate the nearest fire alarm or emergency response system.

  • Isolate : Close doors to the affected area to confine the spill.[21]

  • Report : Notify your institution's Environmental Health and Safety (EHS) office and provide details of the spill.

  • First Aid : If there has been personal contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

Disposal Plan

All waste containing 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) must be treated as hazardous waste.

  • Segregation : Keep all waste (solid, liquid, and contaminated PPE) separate from general laboratory waste.

  • Containerization : Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Neutralization (for Boronic Acid component) : For small amounts of waste where the primary hazard is the boronic acid, neutralization with a mild base like sodium bicarbonate may be possible, but this should only be done if permitted by local regulations and institutional policy.[22]

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[23][24] Do not pour any waste down the drain.[25]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide).

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_emergency Emergency Protocol RiskAssessment 1. Risk Assessment (Review SDS & SOP) DonPPE 2. Don Full PPE (Goggles, Shield, Lab Coat, Gloves) RiskAssessment->DonPPE Weighing 3. Weigh Compound (Anti-static boat) DonPPE->Weighing Dissolving 4. Prepare Solution (Slow solvent addition) Weighing->Dissolving Experiment 5. Perform Experiment (Contained System) Dissolving->Experiment WasteDisposal 6. Dispose of Waste (Segregated Hazardous Waste) Experiment->WasteDisposal Decontaminate 7. Decontaminate Workspace & Equipment WasteDisposal->Decontaminate RemovePPE 8. Remove PPE (Proper technique) Decontaminate->RemovePPE WashHands 9. Wash Hands Thoroughly RemovePPE->WashHands Spill SPILL OCCURS MinorSpill Minor Spill (Inside Hood) Spill->MinorSpill Assess Severity MajorSpill Major Spill (Outside Hood) Spill->MajorSpill Assess Severity Cleanup Contain & Clean (Spill Kit) MinorSpill->Cleanup Evacuate Evacuate & Alert EHS MajorSpill->Evacuate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide
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2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide
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